molecular formula C7H8BrClFN B1454914 (3-broMo-2-fluorophenyl)MethanaMine hydrochloride CAS No. 1177559-63-5

(3-broMo-2-fluorophenyl)MethanaMine hydrochloride

Cat. No.: B1454914
CAS No.: 1177559-63-5
M. Wt: 240.5 g/mol
InChI Key: UESRHZRMSFJHEY-UHFFFAOYSA-N
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Description

(3-broMo-2-fluorophenyl)MethanaMine hydrochloride is a useful research compound. Its molecular formula is C7H8BrClFN and its molecular weight is 240.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-bromo-2-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESRHZRMSFJHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3-bromo-2-fluorophenyl)methanamine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-bromo-2-fluorophenyl)methanamine Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a substituted benzylamine that serves as a crucial and versatile building block in modern medicinal chemistry and drug discovery. Its unique trifunctional substitution pattern—comprising a bromine atom, a fluorine atom, and an aminomethyl group on a phenyl ring—offers a strategic platform for constructing complex molecular architectures. The presence of ortho-fluorine and meta-bromo substituents provides chemists with distinct reactive handles to manipulate the molecule's electronic properties and steric profile, enabling its incorporation into a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and safe handling protocols, tailored for researchers and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a chemical reagent are encapsulated by its identity and physical properties. These data points are critical for experimental design, reaction stoichiometry, and safety assessments.

Chemical Structure

The molecular structure provides immediate insight into the compound's potential reactivity and function. The ortho-fluoro and meta-bromo substitution pattern relative to the methanamine group is a key feature.

Caption: Chemical structure of this compound.

Core Properties

A summary of the essential physicochemical data is presented in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name (3-bromo-2-fluorophenyl)methanamine;hydrochloride[1]
CAS Number 1177559-63-5[1][2]
PubChem CID 46942196[1]
Molecular Formula C₇H₈BrClFN[1][3]
Molecular Weight 240.50 g/mol [1][3]
Appearance Solid (form may vary)[3]
InChI Key UESRHZRMSFJHEY-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=C(C(=C1)Br)F)CN.Cl[1]

Synthesis, Reactivity, and Mechanistic Insights

As a key intermediate, the synthesis of (3-bromo-2-fluorophenyl)methanamine is of significant interest. The choice of synthetic route is often dictated by the availability of starting materials, desired purity, and scalability.

Synthetic Pathways

The primary routes to this compound involve the reduction of a corresponding nitrile or an aldehyde-derived oxime. These precursors are typically synthesized from commercially available fluorinated aromatic compounds.

Key Synthetic Precursors:

  • 3-Bromo-2-fluorobenzonitrile: This compound is a critical starting material.[4] Its nitrile group can be reduced to the primary amine.

  • 3-Bromo-2-fluorobenzaldehyde: This aldehyde can be converted to an oxime, which is subsequently reduced to the amine.[5][6]

Protocol: Reduction of 3-Bromo-2-fluorobenzonitrile

This method is favored for its directness and efficiency. The causality behind this choice lies in the high reactivity of nitrile groups towards reducing agents like borane complexes.

  • Dissolution: Dissolve 3-bromo-2-fluorobenzonitrile in an anhydrous organic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution in an ice bath (0°C). Slowly add a solution of a reducing agent, such as borane dimethyl sulfide complex (BH₃·SMe₂), dropwise. The borane selectively reduces the nitrile to the amine.[5]

  • Quenching: After the reaction is complete (monitored by TLC or LC-MS), slowly add methanol to quench any excess reducing agent until hydrogen evolution ceases.[5]

  • Salt Formation: Concentrate the reaction mixture. Dissolve the resulting crude amine in a suitable solvent like methanol or diethyl ether and add a solution of hydrochloric acid (e.g., 2M HCl in ether) to precipitate the hydrochloride salt.

  • Isolation: Isolate the this compound product by filtration, wash with a cold solvent, and dry under vacuum.

synthesis_workflow start 3-Bromo-2-fluorobenzonitrile step1 Reduction (e.g., BH3-SMe2 in THF) start->step1 intermediate (3-bromo-2-fluorophenyl)methanamine (Free Base) step1->intermediate step2 Acidification (HCl in Ether/Methanol) intermediate->step2 product (3-bromo-2-fluorophenyl)methanamine hydrochloride step2->product

Caption: General workflow for synthesizing the target compound from its nitrile precursor.

Reactivity Profile

The compound's utility stems from its distinct reactive sites:

  • Primary Amine (-CH₂NH₂): This group is nucleophilic and readily participates in reactions such as N-acylation, N-alkylation, reductive amination, and amide bond formation, making it a cornerstone for building larger molecular scaffolds.

  • Aryl Bromide (Ar-Br): The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the strategic introduction of new carbon-carbon or carbon-heteroatom bonds.

  • Aryl Fluoride (Ar-F): While generally less reactive than the aryl bromide in cross-coupling, the fluorine atom significantly influences the molecule's electronic properties (pKa, lipophilicity) and can serve as a site for nucleophilic aromatic substitution (SₙAr) under specific conditions.

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but is a high-value intermediate. Its structure is found within more complex molecules that are investigated for various therapeutic targets.

  • Scaffold Elaboration: Researchers use this compound as a foundational piece. The amine can be linked to a core structure, and the bromine can be used in a subsequent step to add another fragment, allowing for rapid library synthesis and structure-activity relationship (SAR) studies.

  • Introduction of Halogen Motifs: The bromo and fluoro substituents are crucial for modulating a drug candidate's metabolic stability, binding affinity, and membrane permeability. Fluorine, in particular, is often incorporated to block metabolic oxidation at that position.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The available data indicates several hazards that must be managed through proper engineering controls and personal protective equipment.[1][7]

Hazard Identification

The compound is classified with the following GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1]

The signal word associated with these hazards is "Warning".[1][3]

Recommended Protocols
ProtocolDescriptionSource(s)
Engineering Controls Work in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[7][8]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. If dust is generated, use respiratory protection.[8][9]
First-Aid Measures If Inhaled: Move the person to fresh air. If on Skin: Wash off immediately with plenty of soap and water. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[7][9]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.[7][9]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the pharmaceutical and life sciences industries. Its well-defined physicochemical properties, predictable reactivity at multiple sites, and established synthetic routes make it an indispensable tool for the efficient construction of novel and complex molecules. Understanding its chemical behavior and adhering to rigorous safety protocols are paramount for leveraging its full potential in the laboratory and advancing drug discovery programs.

References

(3-Bromo-2-fluorophenyl)methanamine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(3-Bromo-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctionalized aromatic core, featuring bromine, fluorine, and a methanamine hydrochloride moiety, offers medicinal chemists a versatile scaffold for the development of novel bioactive compounds. The strategic placement of these functional groups allows for a wide range of chemical transformations, enabling the exploration of diverse chemical spaces in the pursuit of new therapeutic agents.

The presence of both a bromine and a fluorine atom on the phenyl ring is of particular significance. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents to modulate the pharmacological properties of the final compound. The fluorine atom, with its high electronegativity and small van der Waals radius, can influence the molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides an in-depth overview of the molecular structure, synthesis, and potential applications of this compound, offering a technical resource for researchers and professionals in drug development.

Physicochemical and Structural Characteristics

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.

PropertyValueSource
CAS Number 1177559-63-5--INVALID-LINK--
Molecular Formula C₇H₈BrClFN--INVALID-LINK--
Molecular Weight 240.50 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Canonical SMILES C1=CC(=C(C(=C1)Br)F)CN.Cl--INVALID-LINK--
Physical State Solid (predicted)General knowledge
Storage Conditions 2-8°C, under inert gas--INVALID-LINK--

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom at the 3-position, a fluorine atom at the 2-position, and a methanamine hydrochloride group at the 1-position.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this compound is not widely published, predictions based on the structure and data from analogous compounds can provide insight into the expected spectra.

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons (CH₂), and the ammonium protons (NH₃⁺). The aromatic region would likely display complex multiplets due to the coupling between the protons and with the fluorine atom. The benzylic protons would appear as a singlet or a broad singlet, and the ammonium protons would also likely be a broad singlet.

  • ¹³C NMR: The carbon spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key vibrational modes would include N-H stretching from the ammonium group (typically in the range of 3000-3300 cm⁻¹), C-H stretching from the aromatic and methylene groups (around 2800-3100 cm⁻¹), C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹), and C-F and C-Br stretching vibrations at lower wavenumbers.

Mass Spectrometry (MS)

Predicted mass spectrometry data for the free base, (3-bromo-2-fluorophenyl)methanamine, suggests a monoisotopic mass of 202.9746 Da.[2] High-resolution mass spectrometry would be crucial for confirming the elemental composition of the molecule.

Synthesis and Mechanism

A common synthetic route to (3-bromo-2-fluorophenyl)methanamine involves the reduction of the corresponding nitrile, 3-bromo-2-fluorobenzonitrile. A method described in the patent literature utilizes borane dimethyl sulfide (BMS) as the reducing agent.

SynthesisWorkflow Start 3-Bromo-2-fluorobenzonitrile BMS Borane Dimethyl Sulfide (BH₃·SMe₂) in organic solvent Start->BMS Reactant Reduction Reduction of Nitrile BMS->Reduction Quench Methanol Quench Reduction->Quench Reaction mixture Workup Concentration & Purification Quench->Workup HCl_salt HCl Salt Formation Workup->HCl_salt Free base Product (3-bromo-2-fluorophenyl)methanamine hydrochloride HCl_salt->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 3-Bromo-2-fluorobenzonitrile

The following is a generalized protocol based on patent literature.[3] Researchers should optimize conditions for their specific laboratory setup.

  • Reaction Setup: Dissolve 3-bromo-2-fluorobenzonitrile in a suitable anhydrous organic solvent (e.g., tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution in an ice bath. Slowly add a solution of borane dimethyl sulfide complex dropwise to the stirred solution. The borane selectively reduces the nitrile group to a primary amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the excess borane by the slow, dropwise addition of methanol at 0°C until the evolution of hydrogen gas ceases.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the free base, (3-bromo-2-fluorophenyl)methanamine.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of hydrochloric acid (e.g., 1M in diethyl ether) to precipitate the hydrochloride salt.

  • Isolation: Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to afford this compound.

Causality in Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as borane reagents are sensitive to moisture and air.

  • Slow Addition of BMS: The dropwise addition of the reducing agent at low temperature helps to control the exothermic reaction and prevent side reactions.

  • Methanol Quench: Methanol is used to safely decompose the unreacted borane and the borane-amine complex formed during the reaction.

Applications in Drug Discovery and Chemical Biology

The trifunctionalized nature of this compound makes it a highly attractive starting material for the synthesis of a wide array of biologically active molecules.

Role as a Key Intermediate

This compound serves as a pivotal intermediate in multi-step syntheses. The primary amine can be readily derivatized through acylation, alkylation, or sulfonylation reactions to introduce various functional groups. The bromine atom, as previously mentioned, is a handle for palladium-catalyzed cross-coupling reactions, enabling the construction of biaryl systems or the introduction of alkyne or vinyl groups. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate.

Applications cluster_0 Core Scaffold cluster_1 Chemical Transformations cluster_2 Resulting Bioactive Molecules Core (3-bromo-2-fluorophenyl)methanamine hydrochloride Amine_Deriv Amine Derivatization (Acylation, Alkylation) Core->Amine_Deriv Cross_Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Core->Cross_Coupling Kinase_Inhibitors Kinase Inhibitors Amine_Deriv->Kinase_Inhibitors Ion_Channel_Modulators Ion Channel Modulators Amine_Deriv->Ion_Channel_Modulators GPCR_Ligands GPCR Ligands Cross_Coupling->GPCR_Ligands Other Other Novel Therapeutics Cross_Coupling->Other

Caption: Potential applications in the synthesis of bioactive molecules.

Therapeutic Areas of Interest

While specific drugs derived directly from this starting material are not extensively documented in publicly available literature, the structural motifs accessible from this building block are prevalent in compounds targeting a range of diseases, including:

  • Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted aromatic rings.

  • Neuroscience: Compounds targeting G-protein coupled receptors (GPCRs) and ion channels for the treatment of neurological and psychiatric disorders often contain similar structural elements.

  • Infectious Diseases: The development of novel antibacterial and antiviral agents frequently involves the synthesis of complex heterocyclic systems that can be accessed from versatile building blocks like this.

The presence of the bromo-substituent, in particular, has been shown to contribute to the potency of some antibacterial compounds.

Handling, Storage, and Safety

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Hazard Identification: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel organic molecules with potential therapeutic applications. Its unique combination of functional groups provides a rich platform for chemical diversification, enabling the exploration of new chemical entities in drug discovery programs. A thorough understanding of its chemical properties, synthesis, and safe handling is paramount for its effective use in the laboratory. As the demand for new and improved therapeutics continues to grow, the importance of such well-defined and strategically functionalized building blocks in medicinal chemistry is undeniable.

References

The Strategic Intermediate: A Technical Guide to (3-bromo-2-fluorophenyl)methanamine hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

ONTARIO, CA – January 7, 2026 – This whitepaper provides an in-depth technical guide on (3-bromo-2-fluorophenyl)methanamine hydrochloride (CAS Number: 1177559-63-5), a critical building block in contemporary pharmaceutical research and development. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's chemical attributes, synthesis pathways, analytical characterization, and its pivotal role in the creation of targeted therapeutics.

Introduction: The Emergence of a Key Pharmaceutical Building Block

This compound has garnered significant attention in the pharmaceutical industry as a highly versatile intermediate. Its unique trifunctionalized aromatic core, featuring bromine, fluorine, and a methanamine hydrochloride group, offers a strategic scaffold for the synthesis of complex molecular architectures. This strategic positioning of reactive sites allows for precise and differential modification, a crucial aspect in the design of novel drug candidates with optimized pharmacological profiles. The presence of the fluorine atom, in particular, can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity, making this compound a valuable asset in medicinal chemistry.[1][2]

This guide will delve into the essential technical aspects of this compound, providing a comprehensive resource for scientists working at the forefront of drug discovery.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and research.

PropertyValueSource
CAS Number 1177559-63-5AiFChem[3]
Molecular Formula C₇H₈BrClFNAiFChem[3]
Molecular Weight 240.50 g/mol AiFChem[3]
Appearance White to off-white solid (typical)N/A
Solubility Soluble in water.ChemNet[4]
Storage Store at 2-8°C under an inert atmosphere.MySkinRecipes[5]

Safety and Handling: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthesis and Manufacturing

The synthesis of this compound is a critical aspect of its availability for research and development. Two primary synthetic routes have been reported in the patent literature, starting from readily available precursors.

Route 1: Reduction of 3-bromo-2-fluorobenzonitrile

A common and efficient method involves the reduction of 3-bromo-2-fluorobenzonitrile. This pathway is attractive due to the commercial availability of the nitrile starting material.

Reaction Scheme:

Synthesis Route 1 start 3-bromo-2-fluorobenzonitrile intermediate (3-bromo-2-fluorophenyl)methanamine start->intermediate Reduction (e.g., Raney Nickel, H₂) product This compound intermediate->product HCl

Caption: Synthesis from 3-bromo-2-fluorobenzonitrile.

Experimental Protocol (Illustrative):

A procedure described in patent literature involves the catalytic hydrogenation of 3-bromo-2-fluorobenzonitrile.[6]

  • Hydrogenation: 3-bromo-2-fluorobenzonitrile is dissolved in a suitable solvent, such as a 4% ammonia-ethanol solution. Raney nickel is added as the catalyst. The mixture is subjected to hydrogen gas at room temperature for approximately 6.5 hours.

  • Salt Formation: Following the reduction, the reaction mixture is treated with a 1M solution of hydrochloric acid to yield the hydrochloride salt of the target compound.

This method offers a direct route to the desired product, though it involves the use of flammable hydrogen gas and a pyrophoric catalyst, requiring appropriate safety precautions.

Route 2: Reductive Amination of 3-bromo-2-fluorobenzaldehyde

An alternative pathway begins with 3-bromo-2-fluorobenzaldehyde, proceeding through an oxime intermediate.

Reaction Scheme:

Synthesis Route 2 start 3-bromo-2-fluorobenzaldehyde oxime 3-bromo-2-fluorobenzaldehyde oxime start->oxime Hydroxylamine amine (3-bromo-2-fluorophenyl)methanamine oxime->amine Reduction product This compound amine->product HCl Drug Discovery Application cluster_0 Synthesis Pathway cluster_1 Therapeutic Target intermediate This compound drug Lifirafenib (BGB-283) intermediate->drug Multi-step Synthesis target RAF Kinase / EGFR drug->target Inhibition

References

physical and chemical properties of (3-bromo-2-fluorophenyl)methanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of (3-bromo-2-fluorophenyl)methanamine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

(3-bromo-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative that has garnered interest as a key intermediate and building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, imparts specific steric and electronic properties that are highly valuable in the design of novel molecules, particularly in the realm of drug discovery. The presence of three distinct functional handles—the primary amine, the aryl bromide, and the aryl fluoride—offers a rich platform for diverse chemical transformations. This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and handling considerations, synthesized from available literature and chemical data repositories.

Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research and development. These properties dictate its handling, storage, and behavior in various solvent systems.

Identification and Structural Characteristics

The unequivocal identification of (3-bromo-2-fluorophenyl)methanamine HCl is established by its unique identifiers and molecular structure.

PropertyValueSource(s)
CAS Number 1177559-63-5[1][2][3][4]
Molecular Formula C₇H₈BrClFN[1][4][5]
Molecular Weight 240.50 g/mol [1][4][5]
IUPAC Name (3-bromo-2-fluorophenyl)methanamine;hydrochloride[1]
Synonyms 2-fluoro-3-bromobenzylamine hydrochloride[3]
SMILES NCC1=CC=CC(Br)=C1F.[H]Cl[1]
InChI Key UESRHZRMSFJHEY-UHFFFAOYSA-N[1]

The structure features a benzylamine core with bromine and fluorine substituents at the 3- and 2-positions, respectively. This ortho-fluorine and meta-bromine arrangement is critical, influencing the molecule's conformation and the electronic nature of the aromatic ring.

Caption: Structure of (3-bromo-2-fluorophenyl)methanamine HCl.

Physicochemical Data

Precise physicochemical data for this specific isomer is not widely published. The data presented below is a combination of information for the target compound and closely related isomers, which should be used as a guideline with scientific caution.

PropertyValue / ObservationSource(s) & Notes
Appearance Solid, powder.Based on typical form for similar compounds.[6] A related isomer, 3-Bromo-4-fluorobenzylamine HCl, is described as a yellow powder.[7]
Melting Point 214-218 °CData for the related isomer 3-Bromo-4-fluorobenzylamine HCl.[8][9]
Boiling Point 250.5 °C at 760 mmHgData for the related isomer 3-Bromo-4-fluorobenzylamine HCl.[8]
Solubility Soluble in water.Data for the related isomer 3-Bromo-4-fluorobenzylamine HCl.[7][8] The hydrochloride salt form generally confers aqueous solubility.
Storage Inert atmosphere, 2-8°C.[4]

Expert Insight: The hydrochloride salt form significantly enhances the compound's solubility in polar protic solvents like water and alcohols, compared to its free base form. This is a crucial consideration for reaction setup and for applications in biological assays. The recommended storage conditions suggest a degree of sensitivity to air or moisture, which is typical for amine salts.

Synthesis and Characterization

The synthesis of halogenated benzylamines is a well-established field in organic chemistry, with several reliable methods available. Post-synthesis, rigorous characterization is imperative to confirm identity and purity.

Proposed Synthetic Workflow

Synthesis_Workflow start 3-Bromo-2-fluorotoluene step1 Radical Bromination (NBS, AIBN, CCl₄) start->step1 intermediate1 3-Bromo-2-fluorobenzyl bromide step1->intermediate1 step2 Gabriel Synthesis 1. Potassium Phthalimide, DMF 2. Hydrazine hydrate, EtOH intermediate1->step2 product (3-bromo-2-fluorophenyl)methanamine step2->product step3 Salt Formation (HCl in Et₂O or IPA) product->step3 final_product (3-bromo-2-fluorophenyl)methanamine HCl step3->final_product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Gabriel Synthesis

  • Step 1: Benzylic Bromination. To a solution of 3-bromo-2-fluorotoluene in carbon tetrachloride, add N-Bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC/GC-MS). Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield crude 3-bromo-2-fluorobenzyl bromide.

  • Step 2: Phthalimide Alkylation. Dissolve the crude benzyl bromide in dimethylformamide (DMF) and add potassium phthalimide. Heat the mixture (e.g., to 80-90°C) and stir for several hours. After cooling, pour the reaction mixture into water to precipitate the N-(3-bromo-2-fluorobenzyl)phthalimide. Filter, wash with water, and dry the solid.

  • Step 3: Deprotection. Suspend the phthalimide derivative in ethanol and add hydrazine hydrate.[11] Reflux the mixture for 4 hours. A precipitate of phthalhydrazide will form. Cool to room temperature, filter off the solid, and wash it with ethanol.

  • Step 4: Hydrochloride Salt Formation. Combine the ethanolic filtrates and concentrate in vacuo. Dissolve the resulting crude free amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of hydrogen chloride (e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Trustworthiness through Self-Validation: Each step in this protocol includes a purification or precipitation event (filtration, crystallization), which serves to remove byproducts and unreacted reagents. The final salt formation is a highly effective purification step for amines. Purity should be assessed after each key stage using techniques like TLC and NMR.

Analytical Characterization

Confirming the structure and purity of the final compound is non-negotiable. A combination of spectroscopic methods is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons (in the ~7.0-7.8 ppm range, with splitting patterns influenced by Br and F), a singlet or doublet for the benzylic CH₂ protons (~4.1 ppm), and a broad singlet for the NH₃⁺ protons.[11] The exact chemical shifts and coupling constants (J-couplings) between H-F and adjacent aromatic protons are definitive structural proof.

    • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, with the carbons directly bonded to F and Br exhibiting characteristic shifts and C-F coupling. The benzylic carbon (CH₂) signal would appear around 40-45 ppm.

    • ¹⁹F NMR: A single resonance would confirm the presence of the single fluorine atom, and its coupling to nearby protons would further validate the substitution pattern.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show the molecular ion for the free base (C₇H₇BrFN). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature, showing two peaks for the molecular ion (M⁺ and M+2⁺) of nearly equal intensity. Predicted m/z for the [M+H]⁺ adduct is 203.98188.[12]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the ammonium group (broad, ~2800-3100 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching. The C-F and C-Br stretching bands would appear in the fingerprint region.

Chemical Reactivity and Stability

The utility of (3-bromo-2-fluorophenyl)methanamine HCl as a building block stems from the reactivity of its functional groups.

Caption: Key reactivity sites of the core molecule.

  • Primary Amine: The aminomethyl group is a versatile nucleophile (after deprotonation to the free base). It readily undergoes acylation to form amides, reductive amination with aldehydes and ketones, and N-alkylation. These reactions are fundamental in elongating molecular scaffolds.

  • Aryl Bromide: The C-Br bond is a classic handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be performed at this position to introduce new carbon-carbon or carbon-heteroatom bonds. This is arguably its most powerful feature for generating molecular diversity.

  • Aryl Fluoride: The C-F bond is generally the most stable of the carbon-halogen bonds. However, the fluorine's position ortho to the electron-donating aminomethyl group (in the free base) and meta to the bromine does not strongly activate it for standard nucleophilic aromatic substitution (SₙAr). SₙAr would typically require strong activation from powerful electron-withdrawing groups, which are absent here. Therefore, the C-F bond is likely to remain intact during reactions at the other two sites, a feature that can be exploited for selective synthesis.

Stability and Handling: The compound is supplied as a hydrochloride salt, which stabilizes the amine against oxidative degradation. As a solid, it is generally stable under recommended storage conditions.[4] When using the compound in reactions, the free base is often required. This can be generated in situ or by a separate extraction step using a mild base (e.g., NaHCO₃ or Na₂CO₃). Care should be taken as the free amine may be less stable than the salt.

Applications in Drug Discovery and Development

Halogenated benzylamines are crucial intermediates in the pharmaceutical industry.[10] The specific 3-bromo-2-fluoro substitution pattern is valuable for several reasons:

  • Scaffold for SAR Studies: The three functional groups allow for systematic modification to explore the structure-activity relationship (SAR) of a lead compound. For instance, the bromine can be replaced with various aryl or alkyl groups via Suzuki coupling, while the amine can be functionalized to interact with specific receptor pockets.

  • Metabolic Stability: The presence of a fluorine atom can block sites of metabolic oxidation (cytochrome P450-mediated hydroxylation), potentially improving the pharmacokinetic profile of a drug candidate.

  • Modulation of pKa and Lipophilicity: The electron-withdrawing nature of both halogens lowers the pKa of the benzylamine compared to the unsubstituted parent, affecting its ionization state at physiological pH. This, along with the halogens' contribution to lipophilicity, can be fine-tuned to optimize drug absorption and distribution.

While specific drugs derived directly from this exact molecule are not prominent in the public literature, closely related fluorophenyl amines are integral to modern medicinal chemistry. For example, fluorophenyl motifs are found in recently developed kinase inhibitors for cancer therapy, where they contribute to binding affinity and selectivity.[13]

Safety and Hazard Information

According to supplier safety data, (3-bromo-2-fluorophenyl)methanamine HCl is associated with the following hazards:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Handling Protocol:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.

References

(3-bromo-2-fluorophenyl)methanamine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Characterization of (3-bromo-2-fluorophenyl)methanamine hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted benzylamine derivative that represents a class of compounds with significant potential as building blocks in medicinal chemistry. The successful progression of any new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its physicochemical properties, with aqueous solubility being a primary determinant of bioavailability and developability. Low aqueous solubility is a major hurdle in drug development, often leading to poor absorption, suboptimal efficacy, and formulation challenges.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic evaluation of the solubility profile of this compound. In the absence of extensive public data for this specific molecule, this document outlines the theoretical principles governing its solubility, presents detailed, field-proven experimental protocols for its determination, and discusses the interpretation and application of the resulting data in a pharmaceutical development context.

Physicochemical Profile and Predicted Solubility

The solubility of a compound is intrinsically linked to its molecular structure. An analysis of this compound reveals key features that govern its behavior in various solvents.

  • Structure: The molecule consists of a benzylamine core substituted with bromine and fluorine atoms on the phenyl ring. It is supplied as a hydrochloride salt, meaning the amine functional group is protonated.

  • Impact of Structural Features:

    • Amine Hydrochloride Salt: The primary amine group is basic. In its hydrochloride salt form, it exists as a protonated ammonium cation (R-CH₂NH₃⁺Cl⁻). This ionic character is the dominant factor promoting solubility in polar protic solvents, particularly water.[3][4] The salt form drastically increases aqueous solubility compared to the neutral free base.

    • Halogenated Phenyl Ring: The phenyl ring is inherently non-polar and hydrophobic. The presence of a bromine atom and a fluorine atom further increases the molecule's lipophilicity and molecular weight. This counteracts the solubilizing effect of the ionic salt, potentially limiting solubility.[5][6] The interplay between the hydrophilic ammonium group and the lipophilic aromatic ring dictates the overall solubility.

Based on these features, a qualitative solubility profile can be predicted, as summarized in the table below. This prediction serves as a foundational hypothesis to be tested experimentally.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Water, Methanol, EthanolHigh to ModerateThe ionic nature of the hydrochloride salt and the potential for hydrogen bonding favor dissolution in protic solvents. Solubility in water is expected to be highly pH-dependent.
Polar Aprotic DMSO, DMFModerate to HighThe polarity of these solvents can solvate the ionic salt, although less effectively than protic solvents.
Non-Polar Hexane, TolueneLowThe "like dissolves like" principle suggests that the highly polar, ionic salt will have minimal interaction with non-polar solvents.[6]

Critical Factors Influencing Aqueous Solubility

The aqueous solubility of an ionizable compound like this compound is not a single value but a function of several solution conditions. A thorough understanding of these factors is essential for designing meaningful experiments and interpreting the results.

The Dominant Effect of pH

For an amine hydrochloride salt, pH is the most critical variable. The compound's solubility is governed by the equilibrium between the soluble, ionized form (the ammonium salt) and the less soluble, neutral form (the free amine).

This relationship is described by the Henderson-Hasselbalch equation. As a salt of a weak base, this compound will be more soluble in acidic solutions where the equilibrium favors the protonated, ionic form.[7] As the pH of the solution increases and approaches the pKa of the conjugate acid (R-CH₂NH₃⁺), the compound will begin to convert to its neutral free base, which is significantly less water-soluble and will precipitate out of solution.[3] Therefore, determining the pH-solubility profile is paramount.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_node Dominant Species: R-CH₂NH₃⁺ (Soluble Salt Form) sol_high High Aqueous Solubility low_ph_node->sol_high equilibrium pH increase <-- Equilibrium Shift --> pH decrease low_ph_node->equilibrium high_ph_node Dominant Species: R-CH₂NH₂ (Insoluble Free Base) sol_low Low Aqueous Solubility (Precipitation) high_ph_node->sol_low equilibrium->high_ph_node

pH-dependent equilibrium of the amine salt.
Temperature

The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[8][9] Solubility determination should be performed at controlled temperatures relevant to the intended application, such as room temperature (25 °C) for shelf-life considerations and physiological temperature (37 °C) for biopharmaceutical evaluation.[10][11]

Solid-State Properties (Polymorphism)

The crystal structure of the solid material significantly impacts solubility. A compound can exist in different crystalline forms (polymorphs) or as an amorphous solid.[9] Each form has a unique crystal lattice energy, and generally, the most stable polymorph will have the lowest solubility.[5] It is crucial during solubility studies to analyze the solid phase before and after equilibration to ensure no polymorphic transformations have occurred, which could otherwise lead to erroneous results.[12]

Experimental Protocols for Solubility Determination

A multi-tiered approach involving both kinetic and thermodynamic assays provides a complete picture of a compound's solubility behavior.

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic or equilibrium solubility, which represents the true saturation point of a compound in a solvent.[13][14] This protocol is essential for biopharmaceutical classification and formulation development.

Objective: To determine the equilibrium solubility of this compound in aqueous buffers across a physiologically relevant pH range (1.2–6.8).[10]

Materials:

  • This compound (characterized solid)

  • Calibrated pH meter

  • Pharmacopeial buffer solutions (e.g., 0.1 N HCl for pH 1.2; acetate buffer for pH 4.5; phosphate buffer for pH 6.8)[10]

  • Temperature-controlled orbital shaker or rotator

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC-UV or LC-MS/MS system for quantification[15]

Workflow Diagram:

Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology:

  • Preparation: Prepare the required aqueous buffer solutions and verify their pH.

  • Addition of Compound: Add an excess amount of solid this compound to a series of vials (in triplicate for each pH condition) containing a known volume of buffer. "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibration: Place the sealed vials in a shaker set to a constant temperature (e.g., 37 ± 1 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[10] Equilibrium is confirmed when concentrations from sequential time points are consistent (e.g., differ by <10%).[10]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all undissolved particles.

  • Quantification: Accurately dilute the clear filtrate with an appropriate mobile phase and analyze its concentration using a pre-validated, stability-indicating HPLC-UV method.[15]

  • Solid Phase Analysis: Recover the remaining solid from the vials and analyze it using a technique like X-Ray Powder Diffraction (XRPD) to check for any changes in the crystalline form during the experiment.[12]

Protocol: Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery for rapid screening.[16][17] They measure the solubility of a compound upon its rapid precipitation from a DMSO stock solution into an aqueous buffer.[18] While faster, the results are not a measure of true equilibrium and can be influenced by the rate of addition and the initial DMSO concentration. The data is valuable for flagging compounds with very low solubility early in the discovery process.[2][19]

Data Analysis and Application in Drug Development

The data generated from these experiments are crucial for making informed decisions throughout the drug development pipeline.

Data Presentation: Quantitative results from the shake-flask method should be presented in a clear, tabular format.

Medium pH Temperature (°C) Mean Solubility (mg/mL) Standard Deviation
0.1 N HCl1.237.0Experimental ValueExperimental Value
Acetate Buffer4.537.0Experimental ValueExperimental Value
Phosphate Buffer6.837.0Experimental ValueExperimental Value

Interpretation and Implications:

  • Biopharmaceutics Classification System (BCS): The World Health Organization (WHO) and regulatory agencies use the BCS to classify drugs based on their solubility and permeability.[10] A drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[11] The experimental data allows for the calculation of the dose/solubility volume to determine the compound's BCS solubility class.

  • Formulation Strategy: The pH-solubility profile is critical for oral dosage form development. If solubility is low in the neutral pH range of the intestine, formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction may be required to ensure adequate absorption.[1]

  • Preclinical Dosing: The solubility data guides the selection of appropriate vehicle formulations for in vivo pharmacology and toxicology studies, ensuring the compound is fully dissolved at the required concentration for administration.[18]

Conclusion

A comprehensive understanding of the solubility of this compound is not merely an academic exercise but a fundamental prerequisite for its successful development as a pharmaceutical agent. While its hydrochloride salt form suggests favorable aqueous solubility, the lipophilic nature of its halogenated aromatic core necessitates a rigorous, quantitative evaluation. The pH of the aqueous medium is the most powerful determinant of its solubility. By employing systematic and validated methodologies, such as the shake-flask protocol detailed herein, researchers can generate the robust and reliable data needed to classify the compound, guide formulation strategies, and ultimately de-risk its progression through the development pipeline.

References

An In-depth Technical Guide to the Stability and Storage of (3-bromo-2-fluorophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical parameters governing the stability and optimal storage conditions for (3-bromo-2-fluorophenyl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a framework for ensuring the integrity and purity of this compound. The guide delves into the scientific rationale behind storage recommendations and presents detailed, self-validating experimental protocols for stability assessment, in alignment with international regulatory standards.

Introduction: The Criticality of Stability in Pharmaceutical Intermediates

This compound is a substituted benzylamine derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The stability of such an intermediate is paramount, as any degradation can lead to the formation of impurities that may be carried through subsequent synthetic steps, ultimately compromising the safety and efficacy of the final drug product.[1][2] Understanding and controlling the stability of this compound is therefore not merely a matter of good laboratory practice, but a fundamental requirement for regulatory compliance and successful drug development.

This guide moves beyond generic storage advice to provide a deep understanding of the factors influencing the stability of this compound. We will explore the theoretical underpinnings of its stability and provide actionable, field-proven methodologies for its assessment.

Recommended Storage and Handling: A Proactive Approach to Preserving Integrity

Based on the chemical structure of this compound and general knowledge of similar halogenated benzylamine hydrochlorides, the following storage and handling conditions are recommended to minimize degradation.

General Storage Conditions

For routine laboratory use and long-term storage, this compound should be stored in a cool, dry, and well-ventilated area, protected from light .[3]

  • Temperature: Ambient room temperature (20-25°C) is generally acceptable for short-term storage. For long-term storage, refrigeration (2-8°C) is recommended to slow down potential degradation processes.

  • Humidity: The hydrochloride salt form can be hygroscopic. Therefore, it is crucial to store the compound in a tightly sealed container in a low-humidity environment to prevent moisture absorption, which could lead to physical changes or chemical degradation.

  • Light: As with many aromatic compounds, exposure to UV light can potentially induce degradation.[4][5][6] Storage in an amber glass vial or an opaque container is a necessary precaution.

  • Inert Atmosphere: For highly sensitive applications or very long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can provide an additional layer of protection against oxidative degradation.

Handling Precautions
  • Avoid all personal contact, including inhalation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Use in a well-ventilated area, such as a fume hood, to prevent the concentration of any dust or vapors.

  • Keep containers securely sealed when not in use to prevent contamination and exposure to the atmosphere.

  • Avoid contact with incompatible materials, particularly strong oxidizing agents, which can react with the amine functional group.[3]

Unveiling Degradation Pathways: A Theoretical Perspective

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can postulate potential routes based on the chemistry of substituted benzylamines and related halogenated aromatic compounds.

One plausible degradation pathway involves the oxidation of the benzylamine moiety.[7] This can lead to the formation of the corresponding imine, which can then be hydrolyzed to form 3-bromo-2-fluorobenzaldehyde and ammonia. Further oxidation could potentially lead to the formation of 3-bromo-2-fluorobenzoic acid.

Another potential degradation route, particularly under photolytic stress, could involve the cleavage of the carbon-bromine bond, a known reaction in halogenated aromatic compounds.

The following diagram illustrates a hypothetical primary degradation pathway for this compound.

G A (3-bromo-2-fluorophenyl)methanamine hydrochloride B [Oxidation] A->B E Imine intermediate B->E C 3-bromo-2-fluorobenzaldehyde D [Hydrolysis] D->C E->D

Caption: Hypothetical oxidative degradation pathway.

Experimental Protocols for Stability Assessment: A Self-Validating Framework

To empirically determine the stability of this compound and establish a re-test period, a systematic approach involving forced degradation and long-term stability studies is essential. These studies are guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[4][5][8][9][10]

Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated stability-indicating analytical method (SIAM).[11][12] This method must be able to accurately quantify the parent compound and separate it from any degradation products and process-related impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[3][13][14]

The development of a robust HPLC-based SIAM is a multi-step process:

  • Forced Degradation Studies: Intentionally degrade the compound under various stress conditions to generate potential degradation products.[1][2][8]

  • Method Development: Screen different columns, mobile phases, and gradient conditions to achieve adequate separation of the parent peak from all degradant peaks.

  • Method Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

Protocol for Forced Degradation Studies

Forced degradation studies are designed to identify likely degradation products and demonstrate the specificity of the analytical method.[1][2]

Objective: To generate degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Conditions: Expose the sample solutions to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[4][5][6][15] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

  • Data Evaluation:

    • Assess the peak purity of the parent compound in the presence of degradation products using a photodiode array (PDA) detector.

    • Calculate the percentage of degradation.

    • Ensure mass balance, which is the sum of the assay of the parent compound and the levels of all degradation products.

The following diagram outlines the workflow for a forced degradation study.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation A Acid Hydrolysis G HPLC-PDA Analysis A->G B Base Hydrolysis B->G C Oxidation (H2O2) C->G D Thermal D->G E Photolytic (UV/Vis) E->G H Peak Purity Assessment G->H I Degradation Pathway ID H->I J Method Validation I->J F API Sample F->A F->B F->C F->D F->E

Caption: Forced degradation study workflow.

Table 1: Hypothetical Data from Forced Degradation Study

Stress Condition% Assay of Parent Compound% Total DegradationMass Balance (%)
Unstressed Control99.8< 0.199.9
0.1 N HCl, 60°C, 24h92.57.399.8
0.1 N NaOH, 60°C, 24h88.111.599.6
3% H₂O₂, RT, 24h85.714.199.8
Dry Heat, 80°C, 48h98.90.999.8
Photostability96.23.699.8
Protocol for Long-Term Stability Studies

Long-term stability studies are conducted to establish the re-test period or shelf life of the compound under recommended storage conditions.[10][16]

Objective: To evaluate the stability of this compound over an extended period under ICH-defined storage conditions.

Methodology:

  • Batch Selection: Use at least three primary batches of the compound for the study.

  • Container Closure System: Package the samples in the proposed commercial packaging or a container that simulates it.

  • Storage Conditions: Store the samples at the following long-term and accelerated conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Test the samples at specified time intervals. A typical schedule is:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance (visual inspection)

    • Assay and Impurity profile by the validated stability-indicating HPLC method

    • Water content (by Karl Fischer titration)

  • Data Evaluation:

    • Analyze the data for trends in assay and degradation product formation.

    • A "significant change" is defined as a failure to meet the established specifications.

    • The re-test period is determined based on the time at which the compound remains within specification under long-term storage conditions.

Table 2: Long-Term Stability Study Plan

StudyStorage ConditionTesting Time Points (Months)
Long-Term25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36
Accelerated40°C ± 2°C / 75% RH ± 5% RH0, 3, 6

Conclusion: Ensuring Quality Through Scientific Rigor

The stability of this compound is a critical quality attribute that must be thoroughly understood and controlled. This guide has provided a comprehensive framework for achieving this, moving from foundational principles of storage and handling to detailed, ICH-compliant experimental protocols. By implementing a robust stability testing program, researchers and drug developers can ensure the integrity of this vital pharmaceutical intermediate, thereby safeguarding the quality, safety, and efficacy of the final API. The adoption of these scientifically grounded and self-validating methodologies is not only a regulatory necessity but also a hallmark of excellence in pharmaceutical development.

References

Navigating the Chemical Landscape: A Technical Guide to the Safety and Hazards of (3-bromo-2-fluorophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Context

(3-bromo-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry and drug development. The presence of bromine and fluorine atoms on the aromatic ring, coupled with the methanamine hydrochloride moiety, imparts specific chemical properties that make it a valuable intermediate. However, these same structural features necessitate a thorough understanding of its potential hazards to ensure safe handling and mitigate risks in a research and development setting. This guide provides an in-depth analysis of the known and inferred safety and hazard profile of this compound, offering a framework for risk assessment and the implementation of robust safety protocols.

Section 1: Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of a compound is the foundation of a robust safety assessment. While experimental data for this compound is limited, we can infer its likely characteristics based on its structure and data from analogous compounds.

PropertyInferred Value/CharacteristicRationale and Implications for Safety
Molecular Formula C₇H₈BrClFNThe presence of bromine, fluorine, and chlorine (from the hydrochloride salt) indicates that thermal decomposition may release toxic and corrosive halogenated compounds.
Molecular Weight 240.50 g/mol The moderate molecular weight suggests it is likely a solid at room temperature.
Appearance Likely a crystalline solidAs a hydrochloride salt, it is expected to be a solid, which can pose an inhalation hazard if it is a fine powder.
Solubility Expected to have some solubility in water and polar organic solvents.Solubility in water increases the risk of aqueous contamination and requires appropriate spill control measures.
Reactivity Reacts with strong bases to liberate the free amine. Incompatible with strong oxidizing agents.Co-storage with incompatible materials must be avoided to prevent vigorous or explosive reactions.

Section 2: Hazard Identification and GHS Classification

Based on data from suppliers of this compound and its close structural analogs, the following Globally Harmonized System (GHS) classifications are anticipated.[1]

Hazard ClassGHS Hazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation

Signal Word: Warning

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 3: Toxicological Profile and Health Hazards

Aromatic amines and their halogenated derivatives are a class of compounds that require careful handling due to their potential for toxicity.[2] While specific toxicological studies on this compound are not publicly available, the following assessment is based on the known hazards of analogous compounds.

Acute Effects:
  • Oral Toxicity: The "Harmful if swallowed" classification suggests that ingestion of this compound can lead to adverse health effects. The oral LD50 of the parent compound, benzylamine, in rats is reported to be between 552-1,130 mg/kg, indicating moderate acute toxicity.[3] Halogenation can alter toxicity, and a precautionary approach is warranted.

  • Dermal Toxicity: Aromatic amines can be absorbed through the skin, and this absorption can be enhanced in the presence of skin lesions.[4][5] Direct contact is likely to cause skin irritation, characterized by redness, itching, and inflammation.

  • Inhalation Toxicity: As a solid, the primary inhalation risk is from airborne dust. Inhalation may cause irritation to the respiratory tract, leading to coughing, shortness of breath, and inflammation of the mucous membranes.

  • Eye Irritation: Direct contact with the eyes is expected to cause serious irritation, potentially leading to pain, redness, and blurred vision.

Chronic Effects and Sensitization:
  • Sensitization: A significant concern with many aromatic amines and benzylamine derivatives is their potential to act as sensitizers.[6][7] Repeated skin contact can lead to the development of an allergic reaction (allergic contact dermatitis). Once an individual is sensitized, subsequent exposure to even minute amounts of the substance can trigger a severe skin rash. There is also a potential for respiratory sensitization, which is a more severe condition.

  • Systemic Effects: Prolonged or repeated exposure to aromatic amines can lead to systemic toxicity, with the liver and kidneys being potential target organs.[8] While there is no specific data for this compound, it is a prudent assumption based on the broader class of chemicals.

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential for the safe handling of this compound.

Engineering Controls:
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of any vapors or dust.

Personal Protective Equipment (PPE) Protocol:

The selection of appropriate PPE is critical to prevent skin and eye contact.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. It is crucial to check the glove manufacturer's compatibility chart for halogenated aromatic compounds. Double gloving is recommended for handling larger quantities or for extended procedures.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing or when handling larger quantities.

  • Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: If there is a potential for generating significant amounts of dust outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter should be used.

PPE_Protocol cluster_ppe Personal Protective Equipment (PPE) Protocol cluster_conditions Handling Conditions Hand Hand Protection (Nitrile/Neoprene Gloves) Eye Eye Protection (Chemical Goggles + Face Shield) Body Body Protection (Lab Coat + Apron) Respiratory Respiratory Protection (Respirator with Particulate Filter) Routine Routine Handling in Fume Hood Routine->Hand Routine->Eye Routine->Body Spill Large Spill / Dust Generation Spill->Hand Spill->Eye Spill->Body Spill->Respiratory

Caption: PPE requirements based on handling conditions.

Section 5: Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.

Handling Procedures:
  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use a spatula for transfers and avoid pouring the dry powder.

  • Work Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Avoid Incompatibilities: Keep the compound away from strong bases and oxidizing agents.

Storage Requirements:
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, well-ventilated area designated for hazardous chemicals.

  • Segregation: Store away from incompatible materials.

Section 6: Emergency Procedures

Preparedness is key to effectively managing any accidental exposure or release.

First Aid Measures:
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response:
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, use an absorbent material, such as vermiculite or sand, to cover the spill before sweeping.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent. For aromatic amines, specialized decontamination solutions are available.[9][10]

  • PPE: Wear appropriate PPE, including respiratory protection, during the cleanup.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size & Location Evacuate->Assess SmallSpill Small Spill in Fume Hood Assess->SmallSpill Small LargeSpill Large Spill or Outside Hood Assess->LargeSpill Large PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) SmallSpill->PPE LargeSpill->PPE Contain Contain & Absorb Spill PPE->Contain Cleanup Collect Waste in Sealed Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Emergency spill response workflow.

Fire-Fighting Measures:
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher.

  • Hazards from Combustion: Thermal decomposition may produce toxic and corrosive gases, including hydrogen bromide, hydrogen fluoride, hydrogen chloride, and oxides of nitrogen.[11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 7: Stability and Reactivity

  • Stability: The hydrochloride salt is generally more stable than the free base. However, like many organic compounds, it can decompose at elevated temperatures.

  • Reactivity:

    • Incompatible Materials: Strong oxidizing agents and strong bases.

    • Hazardous Decomposition Products: Upon heating to decomposition, it may emit toxic fumes of hydrogen bromide, hydrogen fluoride, hydrogen chloride, and nitrogen oxides.[11]

  • Conditions to Avoid: High temperatures and contact with incompatible materials.

Section 8: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Collect waste in a clearly labeled, sealed container.

  • Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety department for specific guidance.

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate precautions. The primary hazards are associated with its potential to cause skin, eye, and respiratory irritation, and the possibility of sensitization with repeated exposure. While specific toxicological data is limited, a conservative approach based on the known hazards of halogenated aromatic amines provides a robust framework for ensuring personnel safety. By implementing the engineering controls, personal protective equipment protocols, and safe work practices outlined in this guide, researchers can effectively mitigate the risks associated with this compound.

References

An In-Depth Technical Guide to the Safe Handling of (3-bromo-2-fluorophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Associated Risks

(3-bromo-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative of significant interest in medicinal chemistry and drug discovery as a building block for more complex molecules. Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, imparts specific steric and electronic properties that are valuable in the design of novel therapeutic agents. However, these same structural features necessitate a thorough understanding of its reactivity and potential hazards to ensure safe handling in a laboratory setting. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety protocols and the chemistry of halogenated benzylamines.

Chemical and Physical Properties

A precise understanding of a compound's physical properties is foundational to its safe manipulation. The following table summarizes the key physical and chemical identifiers for this compound.

PropertyValueSource
CAS Number 1177559-63-5[1]
Molecular Formula C7H8BrClFN[1][2]
Molecular Weight 240.50 g/mol [1][2]
IUPAC Name This compound[1]
Appearance Not explicitly stated, but likely a solidInferred from hydrochloride salt form
Solubility Soluble in water[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications, as indicated by hazard statements from chemical suppliers, are crucial for understanding the primary risks associated with this compound[1].

  • Pictogram:

    • alt text

  • Signal Word: Warning [1]

Hazard Statements:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1][4]

  • H319: Causes serious eye irritation. [1][4]

  • H335: May cause respiratory irritation. [1][4]

These classifications underscore the necessity for appropriate personal protective equipment (PPE) and handling procedures to prevent exposure through ingestion, skin contact, eye contact, and inhalation.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is paramount to mitigating the risks associated with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The following diagram outlines the minimum required PPE for handling this compound.

PPE_Workflow cluster_ppe Minimum Required PPE lab_coat Flame-retardant lab coat gloves Chemical-resistant gloves (Nitrile or Neoprene recommended) goggles Splash-proof safety goggles or face shield respirator NIOSH-approved respirator (if handling powder outside a fume hood) researcher Researcher researcher->lab_coat Wears researcher->gloves Wears researcher->goggles Wears researcher->respirator Wears (as needed) compound This compound compound->researcher Handles

Caption: Minimum personal protective equipment for handling this compound.

Engineering Controls
  • Fume Hood: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of dust or vapors.

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the handling area.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.

  • Weighing and Transfer: Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid generating dust. If the compound is a fine powder, consider using a glove box for transfers.

  • Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing. Be aware that dissolving amines in acidic solutions can be exothermic.

  • Post-Handling: After handling, thoroughly wash hands with soap and water[5]. Clean all contaminated surfaces and equipment. Contaminated work clothes should be laundered separately[6].

Storage Requirements

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[7][8].

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. Amines can react vigorously with these substances[9].

  • Environment: Protect from moisture and light[5].

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

The following table outlines the immediate first-aid steps to be taken upon exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[7][8].
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention[7][8].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[7][8].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[7][10].
Accidental Release Measures

The following workflow illustrates the appropriate response to a spill.

Spill_Response start Spill Occurs evacuate Evacuate immediate area and alert others start->evacuate ppe Don appropriate PPE (including respirator) evacuate->ppe contain Contain the spill with an inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully sweep or scoop up the absorbed material into a labeled, sealed container for disposal contain->collect clean Clean the spill area with a suitable decontaminating agent collect->clean dispose Dispose of waste according to institutional and local regulations clean->dispose end Spill Response Complete dispose->end

Caption: Step-by-step workflow for responding to a spill of this compound.

Toxicological and Ecological Information

Toxicological Profile
  • Acute Toxicity: Harmful if ingested[1].

  • Irritation: Causes irritation to the skin, eyes, and respiratory tract[1][4]. Prolonged or repeated exposure may cause dermatitis.

  • Sensitization: While not explicitly stated, some benzylamine derivatives are known to be skin sensitizers. Caution should be exercised.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available. The compound is not listed as a carcinogen by IARC, NTP, or OSHA.

Ecological Information

Specific ecotoxicity data for this compound is not available. However, it is prudent to prevent its release into the environment. Do not allow the material to enter drains or waterways[11]. The environmental impact of halogenated aromatic compounds can be significant, and they may be persistent in the environment.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations. The material should be disposed of in a licensed hazardous waste disposal facility.

  • Contaminated Packaging: Empty containers should be triple-rinsed and disposed of as hazardous waste. Do not reuse empty containers.

Conclusion: A Proactive Approach to Safety

This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A thorough understanding of its hazards, coupled with diligent adherence to the handling, storage, and emergency procedures outlined in this guide, is essential for protecting the health and safety of laboratory personnel and minimizing environmental impact. Researchers and drug development professionals are encouraged to integrate these principles into their standard operating procedures to foster a culture of safety in the laboratory.

References

Technical Guide: A Framework for Investigating the Biological Activity of (3-bromo-2-fluorophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: (3-bromo-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative with potential for biological activity. This document outlines a comprehensive, multi-tiered strategy for the systematic evaluation of its pharmacological profile. As a Senior Application Scientist, this guide is structured not as a rigid protocol, but as a logical framework, emphasizing the rationale behind experimental choices to build a robust data package. We will proceed from initial broad-based screening to more focused mechanistic and safety profiling, ensuring each step informs the next in a scientifically rigorous manner. This guide is intended to serve as a roadmap for researchers seeking to elucidate the therapeutic potential of this and similar novel chemical entities.

Part 1: Compound Profile and Rationale for Investigation

This compound is a small molecule featuring a benzylamine core. The presence of bromine and fluorine atoms on the phenyl ring is of particular interest, as these substitutions can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogenation can influence lipophilicity, metabolic stability, and binding affinity to biological targets. The benzylamine scaffold itself is a common feature in numerous centrally active agents, suggesting a potential for interaction with neurological targets.

This guide will therefore focus on a hypothetical investigative workflow to determine the biological activity of this compound, with an emphasis on potential neurological targets.

Part 2: A Tiered Approach to Biological Activity Screening

A logical progression of experiments is crucial to efficiently and cost-effectively evaluate a novel compound. We will employ a tiered approach, starting with broad, high-throughput screens and progressively narrowing our focus to more specific, in-depth assays.

Tier 1: Initial Cytotoxicity and Broad Target Class Screening

The first step is to ascertain the compound's general effect on cell viability and to perform a broad screen against major classes of drug targets.

2.1. General Cytotoxicity Assessment

Before investigating specific biological activities, it's essential to determine the concentration range at which this compound exhibits cytotoxic effects. This will inform the appropriate concentration ranges for subsequent assays.

Experimental Protocol: XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[1][2] Unlike the MTT assay, the XTT assay produces a water-soluble formazan product, eliminating a solubilization step and streamlining the protocol.[1][3]

Step-by-Step Methodology:

  • Cell Seeding: Plate a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 24, 48, and 72 hours.

  • Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[2]

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[1]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[1]

Data Presentation: Hypothetical Cytotoxicity Data

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0.1100 ± 598 ± 497 ± 6
199 ± 395 ± 592 ± 5
1095 ± 688 ± 780 ± 8
5070 ± 855 ± 940 ± 7
10045 ± 720 ± 65 ± 3

2.2. Broad Target Class Screening

Based on the benzylamine scaffold, we hypothesize potential interactions with G-protein coupled receptors (GPCRs) and monoamine transporters. A broad screening panel can efficiently test these hypotheses.

Recommended Screening Panels:

  • GPCR Panel: A commercially available panel screening against a wide range of GPCRs (e.g., adrenergic, dopaminergic, serotonergic, muscarinic receptors) is recommended.[4][5] These assays often rely on measuring second messenger mobilization (e.g., Ca²⁺ flux or cAMP levels).[5][6]

  • Transporter Panel: A panel assessing activity against the major monoamine transporters (SERT, DAT, NET) is also advised.

Workflow for Tier 1 Screening

Tier1_Workflow Compound This compound Cytotoxicity Cytotoxicity Profiling (XTT Assay) Compound->Cytotoxicity GPCR_Screen Broad GPCR Panel Screen Compound->GPCR_Screen Transporter_Screen Monoamine Transporter Screen Compound->Transporter_Screen Data_Analysis Data Analysis and Hit Identification Cytotoxicity->Data_Analysis GPCR_Screen->Data_Analysis Transporter_Screen->Data_Analysis

Caption: Tier 1 workflow for initial biological screening.

Part 3: Tier 2 - Hit Validation and Mechanistic Elucidation

Assuming hits are identified in Tier 1, the next phase involves validating these initial findings and beginning to understand the mechanism of action.

3.1. Dose-Response Studies

For any validated hits, full dose-response curves should be generated to determine potency (EC₅₀ or IC₅₀).

3.2. Mechanism of Action Studies

Let's hypothesize that the initial screen revealed antagonist activity at a specific GPCR, for example, the β₂-adrenergic receptor. The following assays would be appropriate to further characterize this interaction.

Experimental Protocol: GPCR Antagonist Assay (Calcium Mobilization)

This assay is suitable for Gq-coupled GPCRs or for Gs/Gi-coupled receptors engineered to couple to a Gq pathway. It measures the inhibition of agonist-induced calcium release.[7]

Step-by-Step Methodology:

  • Cell Culture: Use a cell line stably expressing the target GPCR (e.g., HEK293-β₂AR).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Incubate the cells with varying concentrations of this compound for a predetermined time.

  • Agonist Stimulation: Add a known agonist for the receptor (e.g., isoproterenol for β₂AR) at its EC₈₀ concentration.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader (e.g., a FLIPR instrument).[7]

  • Data Analysis: Calculate the inhibitory concentration (IC₅₀) from the dose-response curve.

Signaling Pathway for a Hypothetical GPCR Antagonist

GPCR_Antagonist_Pathway cluster_cell Cell Membrane GPCR GPCR (e.g., β₂AR) G_Protein G Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Response Cellular Response Second_Messenger->Response Agonist Agonist (e.g., Isoproterenol) Agonist->GPCR Activates Antagonist This compound Antagonist->GPCR Blocks

Caption: Simplified GPCR signaling cascade showing antagonist action.

Part 4: Tier 3 - Preclinical Safety and ADME-Tox Profiling

Once a validated mechanism of action and potency are established, it is critical to assess the compound's drug-like properties through ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies.[8][9][10][11]

4.1. In Vitro ADME Assays

A standard battery of in vitro ADME assays should be conducted to predict the compound's behavior in a biological system.

Key In Vitro ADME Assays:

AssayPurpose
PAMPA (Parallel Artificial Membrane Permeability Assay) To assess passive membrane permeability and predict oral absorption.[9]
Metabolic Stability (Liver Microsomes) To determine the rate of metabolism by liver enzymes, indicating its likely half-life.[9]
CYP450 Inhibition To evaluate the potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes.[4][8]
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins, which affects its free concentration and distribution.[11]
hERG Inhibition To assess the risk of cardiac toxicity by measuring the inhibition of the hERG potassium channel.[4]

4.2. In Vitro Toxicology

Further in vitro toxicology studies are necessary to identify potential liabilities.

Key In Vitro Toxicology Assays:

  • Hepatotoxicity: Assessed using primary hepatocytes to evaluate the potential for liver damage.[9]

  • Genotoxicity (Ames test): Screens for the potential of the compound to cause DNA mutations.[9]

  • Cardiotoxicity: Beyond hERG, further assessment using cardiomyocytes can provide a more comprehensive cardiac safety profile.

  • Off-target Screening: A broader kinase panel screen can be valuable, as many small molecules exhibit off-target kinase activity.[12][13][14][15]

Workflow for Tier 3 ADME-Tox Profiling

Tier3_Workflow Validated_Hit Validated Hit Compound In_Vitro_ADME In Vitro ADME Assays (PAMPA, Metabolic Stability, CYP Inhibition, etc.) Validated_Hit->In_Vitro_ADME In_Vitro_Tox In Vitro Toxicology (Hepatotoxicity, Genotoxicity, Cardiotoxicity) Validated_Hit->In_Vitro_Tox Off_Target Off-Target Screening (e.g., Kinase Panel) Validated_Hit->Off_Target Data_Integration Data Integration and Candidate Selection In_Vitro_ADME->Data_Integration In_Vitro_Tox->Data_Integration Off_Target->Data_Integration

Caption: Tier 3 workflow for preclinical safety and ADME-Tox profiling.

Part 5: Conclusion and Future Directions

This guide has presented a structured and scientifically grounded framework for the initial investigation of the biological activity of this compound. By following a tiered approach, from broad screening to detailed mechanistic and safety studies, researchers can efficiently build a comprehensive profile of this novel compound. The results from these studies would be crucial in determining its potential as a therapeutic agent and would guide any subsequent in vivo studies and lead optimization efforts. The key to success in early-stage drug discovery is a logical, data-driven progression of experiments, as outlined in this document.

References

The Strategic Role of Fluorine in the Bioactivity of (3-bromo-2-fluorophenyl)methanamine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Decoding the Halogen Dance in Drug Design

In the intricate ballet of medicinal chemistry, the strategic placement of halogen atoms can dramatically alter the performance of a bioactive molecule. This guide delves into the specific case of (3-bromo-2-fluorophenyl)methanamine hydrochloride, a compound whose potential bioactivity is critically influenced by the interplay of its fluorine and bromine substituents. While specific literature on this exact molecule is sparse, this paper will serve as an in-depth technical guide, extrapolating from established principles of medicinal chemistry to illuminate the profound role of fluorine in shaping its pharmacological profile. We will explore how the unique properties of fluorine, modulated by the presence of bromine, can be leveraged to enhance potency, selectivity, and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the nuanced principles of halogen substitution in modern drug discovery.

The Molecular Architecture: this compound

The subject of our analysis is a substituted benzylamine, a scaffold present in numerous biologically active compounds. The core structure features a phenyl ring substituted with a bromine atom at the meta-position and a fluorine atom at the ortho-position relative to the methanamine group. This specific arrangement is not arbitrary; it sets the stage for a series of intramolecular interactions and steric effects that dictate the molecule's behavior in a biological system.

The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for experimental evaluation. Understanding the individual and synergistic contributions of the ortho-fluoro and meta-bromo substituents is paramount to predicting and optimizing the bioactivity of this and related compounds.

The Pivotal Role of the Ortho-Fluorine Substituent

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance a variety of pharmacokinetic and physicochemical properties.[1][2][3] The small van der Waals radius of fluorine (1.47 Å), comparable to that of hydrogen (1.20 Å), allows for its introduction with minimal steric perturbation.[1] However, its high electronegativity, the strongest of all elements, imparts profound electronic effects.[1][2]

Modulation of Physicochemical Properties
  • pKa Reduction: The potent electron-withdrawing inductive effect of the ortho-fluorine atom significantly reduces the basicity (pKa) of the neighboring methanamine group.[1][2][4][5] This modulation of pKa is critical as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability across biological membranes, and interaction with target proteins.[5] A lower pKa can lead to a higher proportion of the more lipophilic, neutral form of the amine, potentially enhancing membrane permeation and oral bioavailability.[1][6]

  • Lipophilicity (LogP): While a single fluorine-for-hydrogen substitution often slightly increases lipophilicity, the overall effect is context-dependent and can be influenced by other substituents.[1][7][8][9] In the case of (3-bromo-2-fluorophenyl)methanamine, the interplay between the lipophilic bromine and the electronic effects of fluorine will determine the final LogP value.

Impact on Metabolic Stability

A primary driver for the use of fluorine in drug design is to enhance metabolic stability.[1][3][6][10][11][12] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][13] By placing the fluorine at the ortho-position, it can sterically shield the adjacent methanamine group from enzymatic attack, a common site of metabolism for benzylamines. This "metabolic blocking" can prolong the half-life of the compound in vivo, leading to improved exposure and therapeutic efficacy.[6]

Conformational Control and Binding Affinity

The ortho-fluorine substituent can exert significant control over the molecule's conformation through steric and electronic effects, such as the gauche effect.[13] This can pre-organize the molecule into a bioactive conformation that is more favorable for binding to its biological target.[2][13] Furthermore, the polarized C-F bond can participate in favorable dipole-dipole or hydrogen bonding interactions with amino acid residues in the target's binding pocket, potentially increasing binding affinity and selectivity.[13][14]

The Synergistic and Modulatory Influence of the Meta-Bromo Substituent

The bromine atom at the meta-position introduces another layer of complexity and potential for optimization. While also a halogen, its properties differ significantly from fluorine.

  • Size and Lipophilicity: Bromine is considerably larger than fluorine and significantly increases the lipophilicity of the molecule. This can enhance binding to hydrophobic pockets within a target protein but may also impact solubility and off-target interactions.

  • Electronic Effects: Bromine is also electron-withdrawing, albeit less so than fluorine. Its presence will further contribute to the reduction of the amine's pKa, working in concert with the ortho-fluorine.

  • Potential for Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can contribute to binding affinity and specificity.

The combination of an ortho-fluorine and a meta-bromo substituent creates a unique electronic and steric profile. The fluorine atom's primary roles may be to fine-tune basicity, block metabolism, and enforce a specific conformation, while the bromine atom primarily contributes to lipophilicity and provides an additional anchor point for target binding.

Proposed Workflow for Bioactivity Evaluation

To empirically determine the role of fluorine and the overall bioactivity of this compound, a structured experimental workflow is essential.

Caption: Proposed workflow for the comprehensive evaluation of this compound.

Key Experimental Protocols

Synthesis of this compound

Step-by-Step Protocol:

  • Starting Material: 3-Bromo-2-fluorobenzonitrile.

  • Reduction of the Nitrile: The nitrile group can be reduced to a primary amine using a suitable reducing agent. A common method is catalytic hydrogenation.

    • In a high-pressure reaction vessel, dissolve 3-bromo-2-fluorobenzonitrile in an anhydrous solvent such as methanol or ethanol.

    • Add a catalyst, for example, Raney Nickel or a palladium-based catalyst.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Heat the reaction mixture (e.g., to 50-70°C) and stir vigorously for several hours until the reaction is complete, monitoring by TLC or GC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture and carefully filter off the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude (3-bromo-2-fluorophenyl)methanamine free base.

  • Salt Formation:

    • Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Physicochemical Property Determination

A clear understanding of the compound's physicochemical properties is crucial for interpreting biological data.

PropertyExperimental MethodRationale
pKa Potentiometric titration or UV-metric determinationTo quantify the basicity of the amine and predict its ionization state at physiological pH.
LogP/LogD Shake-flask method (octanol/water) or HPLC-based methodsTo measure the lipophilicity of the compound, which influences permeability, solubility, and promiscuity.
Aqueous Solubility Kinetic or thermodynamic solubility assaysTo determine the maximum dissolved concentration, which is critical for formulation and in vitro assay design.
In Vitro ADME Profiling

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is vital.

Protocol for Metabolic Stability Assessment using Liver Microsomes:

  • Preparation: Prepare a reaction mixture containing liver microsomes (from human or other relevant species), NADPH (as a cofactor), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation: Add this compound to the reaction mixture and incubate at 37°C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

Conclusion and Future Directions

The strategic incorporation of fluorine in this compound is predicted to bestow a range of advantageous properties, including enhanced metabolic stability, modulated basicity, and potentially improved binding affinity and conformational rigidity. The interplay with the meta-bromo substituent further refines its physicochemical profile, offering a unique scaffold for drug discovery.

The in-depth technical guide presented here provides a robust framework for the synthesis, characterization, and comprehensive evaluation of this molecule. The proposed experimental workflows and protocols are designed to systematically elucidate the specific contributions of the fluorine and bromine atoms to the overall bioactivity and pharmacokinetic profile. The insights gained from such studies will not only be valuable for the development of this specific compound but will also contribute to a deeper understanding of the nuanced roles of halogen substitution in medicinal chemistry. Future work should focus on executing these experimental plans and exploring structure-activity relationships by synthesizing and testing analogs with alternative substitution patterns.

References

understanding the structure-activity relationship (SAR) of bromo-fluorophenyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Bromo-Fluorophenyl Compounds

Foreword: Decoding the Halogen Dance in Drug Design

In the intricate world of medicinal chemistry, the phenyl ring is a ubiquitous scaffold. Its elegant simplicity, however, belies a complex capacity for modification that can dramatically alter a molecule's biological activity. Among the most powerful tools in the chemist's arsenal are halogen atoms, particularly fluorine and bromine. When appended to a phenyl ring, these elements engage in a subtle "dance" of electronics and sterics that profoundly influences how a compound interacts with its biological target.

This guide moves beyond a mere catalog of observations. It is designed for the practicing researcher, offering a deep dive into the causality behind the structure-activity relationships (SAR) of bromo-fluorophenyl compounds. We will explore why a specific substitution pattern can transform an inactive molecule into a potent inhibitor, how to rationally design and synthesize analogs, and the critical methodologies required to validate their activity. This is not just about what works; it's about understanding why it works, empowering you to make more informed decisions in your own drug discovery campaigns.

The Foundational Pillars of Bromo-Fluorophenyl SAR

The biological activity of a bromo-fluorophenyl-containing compound is not merely the sum of its parts. It is an emergent property arising from the interplay of the distinct physicochemical characteristics of bromine and fluorine, their positions on the phenyl ring, and the overall molecular architecture.

The Role of Fluorine: More Than a Hydrogen Mimic

Fluorine is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen. This unique combination allows it to serve as a "super-hydrogen," introducing potent electronic effects with minimal steric penalty.

  • Inductive Effect: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic groups, altering ionization states and, consequently, receptor-ligand interactions.

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Strategically placing a fluorine atom at a site of potential metabolic oxidation (e.g., a para-position on a phenyl ring) can block cytochrome P450-mediated hydroxylation, thereby increasing the compound's metabolic stability and half-life[1].

  • Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, locking it into a more biologically active shape.

  • Enhanced Binding Interactions: In some cases, fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein's binding pocket, acting as a "lipophilic hydrogen bond donor" of sorts. A data-driven analysis of aminergic G protein-coupled receptors (GPCRs) revealed that fluorination at the ortho position of an aromatic ring was a favorable site for a positive potency effect[2].

The Influence of Bromine: A Bulky, Polarizable Player

Bromine offers a different set of tools. It is larger, more polarizable, and less electronegative than fluorine.

  • Van der Waals Interactions: Its significant size allows it to fill larger hydrophobic pockets within a receptor, establishing strong van der Waals contacts that can substantially increase binding affinity[3].

  • Halogen Bonding: Bromine's electropositive crown (σ-hole) can act as a halogen bond donor, forming a highly directional and favorable non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the receptor active site. This has become an increasingly recognized and exploited interaction in rational drug design.

  • Positional Impact on Affinity: The position of the bromine atom is critical. In a study on methylphenidate analogs, bromo-substitution at the ortho, meta, and para positions uniformly increased affinity for the dopamine transporter (DAT) compared to the unsubstituted parent compound, with the meta-bromo derivative showing the highest affinity[4].

Synergistic Effects: The Bromo-Fluorophenyl Motif

The true power of this chemical motif lies in the combination of these two halogens. A classic example is the drug Vandetanib, N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine, which targets multiple receptor tyrosine kinases[1]. Here, the 2-fluoro and 4-bromo substitutions work in concert. The ortho-fluorine atom can influence the orientation of the phenyl ring relative to the quinazoline core, while the para-bromine atom likely occupies a hydrophobic pocket and contributes to overall binding affinity. This specific arrangement is crucial for its activity profile.

The following diagram illustrates the logical relationship between halogen properties and their impact on pharmacological parameters.

SAR_Logic F_Props High Electronegativity Small van der Waals Radius Strong C-F Bond Metabolism Metabolic Stability ↑ F_Props->Metabolism Metabolic Blocking Binding Binding Affinity ↑ F_Props->Binding H-Bond Mimicry Multipolar Interactions Conformation Favorable Conformation F_Props->Conformation Steric Influence PKa pKa Modulation F_Props->PKa Inductive Effect Br_Props Large Size High Polarizability Halogen Bonding Potential Br_Props->Binding Van der Waals Contacts Halogen Bonding

Caption: Key properties of fluorine and bromine and their resulting pharmacological effects.

Experimental Design and Methodologies

A robust SAR study requires a systematic and iterative process of design, synthesis, and biological evaluation. The trustworthiness of the resulting data hinges on the rigor of the experimental protocols.

Rational Synthesis of Analog Libraries

The synthesis of a focused library of bromo-fluorophenyl analogs is the first step. Modern cross-coupling reactions are indispensable tools for this purpose.

This protocol describes a general method for coupling a bromo-fluorobenzene derivative with an arylboronic acid to generate diverse analogs.[5]

  • Reagent Preparation: In a pressure-rated reaction tube, combine the starting 1-bromo-X,Y-difluorobenzene (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄) (1.5 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.5 mol %). Causality Note: Pd(0) is the active catalytic species that undergoes oxidative addition to the aryl bromide, initiating the catalytic cycle. The phosphine ligands stabilize the palladium center.

  • Solvent System: Add a degassed mixture of 1,4-dioxane and water (e.g., 3:1 v/v ratio). Causality Note: The aqueous base is necessary for the transmetalation step, where the organic group is transferred from boron to palladium. Dioxane serves to solubilize the organic reagents.

  • Reaction Execution: Seal the tube and heat the mixture to 105 °C for 8-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., n-hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]

In Vitro Evaluation: Quantifying Biological Activity

Once synthesized, the compounds must be tested to quantify their effect on the biological target. Kinase inhibition assays are a common application for this class of compounds.

This protocol outlines a method to determine the IC₅₀ value of a test compound against a specific kinase.[7][8]

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in assay buffer to cover a wide concentration range (e.g., 100 µM to 1 pM).

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase enzyme (e.g., recombinant human Aurora Kinase B), the specific peptide substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a phosphospecific antibody). Incubate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 30-60 minutes). Causality Note: The inhibitor competes with ATP for the binding site on the kinase, reducing the rate of substrate phosphorylation.

  • Termination and Detection: Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). Quantify the amount of phosphorylated substrate. For radiometric assays, this involves scintillation counting. For antibody-based assays (e.g., HTRF, AlphaScreen), this involves measuring a fluorescence or luminescence signal.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

In Vivo Validation: Assessing Therapeutic Potential

Promising compounds from in vitro screens must be evaluated in a biological system to assess their efficacy and pharmacokinetic properties.

This protocol is used to evaluate the anticonvulsant activity of a test compound.[9]

  • Animal Acclimation: Use adult male rats or mice, acclimated to the laboratory environment for at least one week.

  • Compound Administration: Administer the test compound (e.g., dissolved in a vehicle like Tween 80/saline) via intraperitoneal (i.p.) or oral (p.o.) route at various doses. Include a vehicle control group.

  • Pretreatment Time: Wait for a specific period (e.g., 30-60 minutes) to allow for drug absorption and distribution.

  • Seizure Induction: Induce a seizure by delivering a low-frequency (6 Hz) electrical stimulation through corneal electrodes for a set duration (e.g., 3 seconds).

  • Observation: Observe the animal immediately following stimulation for the presence or absence of seizure activity (characterized by a stun posture, forelimb clonus, and twitching of the vibrissae).

  • Data Analysis: Determine the percentage of animals protected from seizure at each dose. Calculate the ED₅₀ (effective dose in 50% of the population) using probit analysis. Self-Validation: A known anticonvulsant drug, like phenytoin, should be run as a positive control to ensure the model is performing as expected.[9]

The following workflow diagram summarizes the iterative process of SAR investigation.

SAR_Workflow cluster_Design Design & Synthesis cluster_Test Screening & Validation Start Identify Lead Bromo-Fluorophenyl Compound Design Design Analog Library (Vary Br/F Position) Start->Design Synth Synthesize Analogs (e.g., Suzuki Coupling) Design->Synth Purify Purify & Characterize (HPLC, NMR, MS) Synth->Purify InVitro In Vitro Screening (e.g., Kinase Assay) Purify->InVitro Data Analyze Data (Calculate IC50) InVitro->Data InVivo In Vivo Model (e.g., Seizure Test) Data->InVivo Potent Hits QSAR Update SAR Model (QSAR, Docking) Data->QSAR QSAR->Design Iterate Design

Caption: Iterative workflow for the SAR study of bromo-fluorophenyl compounds.

Data Interpretation: Building the SAR Model

Systematic analysis of the biological data in relation to the structural changes allows for the construction of a predictive SAR model.

Quantitative Data Summary

Organizing quantitative data, such as IC₅₀ or Kᵢ values, into tables is essential for clear comparison and identification of trends.

Table 1: SAR of Bromo-Substituted Methylphenidate Analogs at Monoamine Transporters [4]

CompoundSubstitutionDAT Affinity (IC₅₀, nM)NET Affinity (IC₅₀, nM)
MethylphenidateUnsubstituted82440
Analog 1ortho-Bromo1332
Analog 2meta-Bromo420
Analog 3para-Bromo2031

Analysis: The data clearly shows that the addition of a bromine atom at any position dramatically increases affinity for both the dopamine (DAT) and norepinephrine (NET) transporters compared to the parent compound. The meta-bromo substitution provides the highest potency for both targets, suggesting this position is optimal for interacting with the binding sites of these transporters.

Computational Modeling and QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide powerful in silico tools to rationalize and predict activity.[10]

  • QSAR: This method establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity.[11][12][13] A robust QSAR model can predict the activity of unsynthesized compounds, helping to prioritize synthetic efforts.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies can reveal key interactions, such as the halogen bond from a bromine atom or a hydrogen bond to a fluorine atom, providing a structural hypothesis for the observed SAR. For example, docking studies of anticancer compounds into the tubulin binding site revealed key H-bond and halogen bond interactions that correlated with activity.[6]

Conclusion and Future Directions

The bromo-fluorophenyl motif is a powerful and versatile scaffold in modern drug discovery. A thorough understanding of the distinct and synergistic roles of bromine and fluorine is paramount for its successful application. The SAR is dictated by a complex interplay of sterics, electronics, halogen bonding, and metabolic stability, which can be systematically explored through an iterative cycle of rational design, targeted synthesis, and multilevel biological evaluation. Future efforts will undoubtedly focus on more sophisticated computational models to predict the subtle effects of these halogen substitutions and the continued exploration of this privileged motif against new and challenging biological targets.

References

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Fluoro-3-bromo-benzylamine from 2-Fluoro-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the chemical preparation of 2-fluoro-3-bromo-benzylamine, a valuable building block in medicinal chemistry and materials science. The primary focus of this guide is the reduction of the nitrile functional group in 2-fluoro-3-bromobenzonitrile to a primary amine. We will explore various methodologies, with a detailed protocol for a robust and scalable borane-mediated reduction.

Introduction: The Significance of 2-Fluoro-3-bromo-benzylamine

Substituted benzylamines are prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals. The specific substitution pattern of a fluorine atom at the 2-position and a bromine atom at the 3-position of the benzylamine ring offers unique electronic and steric properties. These halogen substitutions can significantly influence the compound's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. Consequently, reliable and efficient synthetic routes to molecules like 2-fluoro-3-bromo-benzylamine are of paramount importance in the discovery and development of new chemical entities.

The Chemistry of Nitrile Reduction: An Overview

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[1][2] This reduction can be broadly achieved through two primary pathways: catalytic hydrogenation and chemical reduction with hydride reagents.

  • Catalytic Hydrogenation: This "green" and efficient method typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.[3][4][5] Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide.[6][7] While often cost-effective, especially on an industrial scale, catalytic hydrogenation can sometimes suffer from over-reduction or the formation of secondary and tertiary amine byproducts.[6][8] The selectivity towards the primary amine can often be enhanced by the addition of ammonia or by careful selection of the catalyst and reaction conditions.[8]

  • Chemical Reduction: This approach utilizes stoichiometric amounts of a reducing agent, typically a metal hydride.

    • Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile reducing agent, LiAlH₄ readily reduces nitriles to primary amines.[9][10][11] The reaction proceeds via a nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion.[10][11] A subsequent aqueous workup yields the primary amine.[9]

    • Borane Complexes: Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃-THF) and borane-dimethyl sulfide (BH₃·SMe₂), are effective reagents for the reduction of nitriles.[8] These reagents are generally considered milder than LiAlH₄ and can offer improved chemoselectivity. A notable advantage of BH₃·SMe₂ is its higher stability and concentration compared to BH₃-THF.[8] A patented method for the synthesis of 2-fluoro-3-bromo-benzylamine specifically utilizes borane dimethyl sulfide.[12]

Featured Protocol: Borane-Mediated Reduction of 2-Fluoro-3-bromobenzonitrile

This section details a robust protocol for the synthesis of 2-fluoro-3-bromo-benzylamine using borane-dimethyl sulfide, adapted from established methodologies.[12]

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
2-Fluoro-3-bromobenzonitrile≥98%Sigma-AldrichStarting material.
Borane-dimethyl sulfide complex (BH₃·SMe₂)2.0 M in THFSigma-AldrichReducing agent. Handle under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichReaction solvent.
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-AldrichQuenching agent and for workup.
Dichloromethane (DCM)ACS Reagent, ≥99.5%Fisher ScientificExtraction solvent.
Saturated Sodium Bicarbonate SolutionLaboratory Grade-For aqueous workup.
Brine (Saturated NaCl solution)Laboratory Grade-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-Drying agent.
Hydrochloric Acid (HCl)1 M in Diethyl EtherSigma-AldrichFor product isolation as a hydrochloride salt (optional).
Diethyl EtherACS Reagent, ≥99.0%Fisher ScientificFor product precipitation (optional).
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Schlenk line or balloon filled with an inert gas (Argon or Nitrogen)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep Dissolve 2-fluoro-3-bromobenzonitrile in anhydrous THF under inert gas. cool Cool the solution to 0 °C in an ice bath. prep->cool add_reagent Slowly add BH3·SMe2 solution via syringe. cool->add_reagent warm_react Warm to room temperature and stir for 12-16 hours. add_reagent->warm_react quench Cool to 0 °C and carefully quench with methanol. warm_react->quench concentrate Concentrate the mixture in vacuo. quench->concentrate extract Perform aqueous workup and extraction with DCM. concentrate->extract dry_concentrate Dry organic layer, filter, and concentrate. extract->dry_concentrate purify Purify by column chromatography or recrystallization. dry_concentrate->purify

Figure 1. Experimental workflow for the borane-mediated reduction.

Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-bromobenzonitrile (1.0 eq).

  • Dissolution: Under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely. A concentration of 0.1-0.2 M is recommended.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add borane-dimethyl sulfide complex (1.5-2.0 eq) dropwise via a syringe while maintaining the temperature at 0 °C. Caution: Hydrogen gas is evolved during the reaction and quenching. Ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully add methanol dropwise to quench the excess borane complex. Vigorous gas evolution will be observed. Continue adding methanol until the gas evolution ceases.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Workup: To the resulting residue, add dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake well.

  • Extraction: Separate the layers and extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-3-bromo-benzylamine.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (nitrile or neoprene gloves are recommended).[13]

Reagent Handling:

  • Borane-dimethyl sulfide (BH₃·SMe₂): This reagent is flammable and reacts with water and moisture.[14] It should be handled under an inert atmosphere in a well-ventilated fume hood.[14] Store in a tightly sealed container in a cool, dry place.[14]

  • 2-Fluoro-3-bromobenzonitrile: May be harmful if swallowed, in contact with skin, or if inhaled.[15] Avoid creating dust.

  • Solvents: THF and DCM are volatile and flammable. Handle in a fume hood away from ignition sources.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quenched borane waste should be handled with care.

Characterization

The identity and purity of the synthesized 2-fluoro-3-bromo-benzylamine should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the structure and the presence of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the nitrile stretch (around 2230 cm⁻¹) and the appearance of N-H stretches (around 3300-3400 cm⁻¹) of the primary amine.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete ReactionInsufficient reducing agent; low reaction time/temp.Add more BH₃·SMe₂; prolong the reaction time or gently warm the reaction (monitor for side products).
Formation of ByproductsReaction temperature too high; moisture in the reaction.Maintain the recommended temperature profile; ensure all glassware is dry and use anhydrous solvents.
Low Yield after WorkupIncomplete extraction; product loss during purification.Perform multiple extractions; optimize the purification method (e.g., choice of eluent for chromatography).
Difficult PurificationCo-eluting impurities.Consider converting the amine to its hydrochloride salt for purification by recrystallization, then liberating the free base.

Conclusion

The reduction of 2-fluoro-3-bromobenzonitrile to 2-fluoro-3-bromo-benzylamine is a critical transformation for the synthesis of various compounds of interest in drug discovery and materials science. The provided protocol using borane-dimethyl sulfide offers a reliable and high-yielding method for this conversion. By understanding the underlying chemistry and adhering to the detailed experimental procedure and safety precautions, researchers can confidently synthesize this valuable building block for their research endeavors.

References

Topic: (3-bromo-2-fluorophenyl)methanamine hydrochloride: A Strategic Intermediate for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide on the application of (3-bromo-2-fluorophenyl)methanamine hydrochloride as a pivotal intermediate in pharmaceutical research and development. We will explore its unique structural attributes, outline its strategic importance in medicinal chemistry, and provide detailed, field-tested protocols for its use in key synthetic transformations. The causality behind experimental choices, quality control checkpoints, and safety considerations are emphasized to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery, the selection of starting materials is a critical determinant of a program's success. This compound has emerged as a high-value intermediate due to its unique combination of functional groups, each offering distinct synthetic handles. The strategic placement of a fluorine atom ortho to a bromine atom on the phenyl ring, coupled with a reactive primary aminomethyl group, provides a versatile scaffold for constructing complex molecular architectures.

The presence of fluorine is known to significantly modulate key drug properties such as metabolic stability, lipophilicity (logP), and binding affinity.[1][2] The aryl bromide serves as a classic precursor for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[3] This dual reactivity makes the title compound an invaluable asset in the synthesis of novel therapeutic agents, particularly in programs targeting neurological and psychiatric disorders.[4]

Physicochemical Properties & Safety Data

Accurate characterization and safe handling of starting materials are foundational to any successful synthesis. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 1177559-63-5[5][6]
Molecular Formula C₇H₈BrClFN[6]
Molecular Weight 241.50 g/mol [6]
Appearance White to off-white crystalline powderTypical supplier data
Purity >95% (typically >98% by HPLC)[5]
Solubility Soluble in water, methanolGeneral chemical knowledge

Safety Profile: This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[7][8]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Incompatible Materials: Strong oxidizing agents, strong bases.[7]

Core Synthetic Applications: A Duality of Reactivity

The synthetic utility of this compound stems from two primary reaction sites: the aryl bromide and the primary amine. This allows for a divergent synthetic approach, where either functional group can be addressed selectively.

G cluster_main Core Intermediate cluster_reactions Key Transformations main (3-bromo-2-fluorophenyl)methanamine cross_coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira) main->cross_coupling Aryl Bromide Site amide Amide Bond Formation main->amide Primary Amine Site reductive_amination Reductive Amination alkylation N-Alkylation

Caption: Key reactive sites of the core intermediate.

  • Aryl Bromide Reactivity: The C-Br bond is a prime substrate for palladium-catalyzed cross-coupling reactions. This is the cornerstone of its application, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups, thereby facilitating rapid library synthesis for structure-activity relationship (SAR) studies.[3]

  • Primary Amine Reactivity: The aminomethyl group is a versatile nucleophile. It readily participates in amide bond formation with carboxylic acids, reductive amination with aldehydes or ketones, and N-alkylation reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki coupling to demonstrate the functionalization of the aryl bromide. The objective is to synthesize (2-fluoro-3-(p-tolyl)phenyl)methanamine.

Principle: A palladium catalyst facilitates the coupling of the aryl bromide with a boronic acid in the presence of a base to form a new C-C bond. The choice of a phosphine ligand is critical for catalyst stability and reactivity.

Reagents & MaterialsSupplierGradeQuantity
(3-bromo-2-fluorophenyl)methanamine HClCommercial>98%1.0 equiv (241.5 mg)
4-Methylphenylboronic acidCommercial>98%1.2 equiv (163 mg)
Pd(OAc)₂ (Palladium(II) acetate)CommercialCatalyst0.02 equiv (4.5 mg)
SPhos (Ligand)CommercialLigand0.04 equiv (16.4 mg)
K₃PO₄ (Potassium phosphate)CommercialAnhydrous3.0 equiv (637 mg)
1,4-DioxaneCommercialAnhydrous8 mL
TolueneCommercialAnhydrous2 mL

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask, add (3-bromo-2-fluorophenyl)methanamine HCl (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Premixing: In a separate vial, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). Add 2 mL of toluene. This step is crucial as it allows for ligand-catalyst association prior to introducing the substrate.

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and purge with argon or nitrogen for 10 minutes. A robust inert atmosphere is essential to prevent oxidation of the Pd(0) active species.

  • Solvent Addition: Add the 1,4-dioxane (8 mL) and the catalyst premix to the Schlenk flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material is the primary indicator of completion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (15 mL each).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS. Purity should be assessed by HPLC (>95%).

Protocol 2: Amide Bond Formation

This protocol details the synthesis of N-((3-bromo-2-fluorophenyl)methyl)acetamide, showcasing the reactivity of the primary amine.

Principle: A standard peptide coupling agent, such as EDC in combination with HOBt, activates the carboxylic acid (acetic acid in this case) to form an active ester, which then readily reacts with the primary amine to form a stable amide bond.

Reagents & MaterialsSupplierGradeQuantity
(3-bromo-2-fluorophenyl)methanamine HClCommercial>98%1.0 equiv (241.5 mg)
Acetic AcidCommercialReagent1.1 equiv (66 mg)
EDC HydrochlorideCommercialCoupling1.5 equiv (287 mg)
HOBtCommercialAdditive1.5 equiv (203 mg)
Diisopropylethylamine (DIPEA)CommercialAnhydrous3.0 equiv (388 mg)
Dichloromethane (DCM)CommercialAnhydrous10 mL

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add (3-bromo-2-fluorophenyl)methanamine HCl (1.0 mmol) and dissolve/suspend in anhydrous DCM (10 mL).

  • Base Addition: Add DIPEA (3.0 mmol) to neutralize the hydrochloride salt and free the primary amine. Stir for 10 minutes at room temperature. The use of a non-nucleophilic base like DIPEA is critical to avoid side reactions.

  • Reagent Addition: Add acetic acid (1.1 mmol), HOBt (1.5 mmol), and finally EDC hydrochloride (1.5 mmol). The order of addition is important; adding the coupling agent last initiates the reaction.

  • Reaction: Stir the mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with DCM (20 mL). Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can often be recrystallized or purified by column chromatography if necessary.

  • Characterization: Confirm identity and purity via NMR, MS, and HPLC.

Synthetic Workflow and Quality Control

A robust workflow ensures that the intermediate is suitable for GMP synthesis and that the final products meet stringent quality standards.

G A Receiving Intermediate (3-bromo-2-fluorophenyl)methanamine HCl B QC Check 1: Identity & Purity (NMR, HPLC, KF) A->B Verification C Synthetic Transformation (e.g., Suzuki Coupling) B->C Material Pass D In-Process Control (IPC) (LC-MS, TLC) C->D Reaction Monitoring E Workup & Purification (Extraction, Chromatography) D->E Proceed on Completion F QC Check 2: Final Product (NMR, HRMS, HPLC >98%) E->F Isolation G Release for Downstream Use F->G Specification Met

Caption: A typical quality-controlled synthetic workflow.

Self-Validating System:

  • QC Check 1 (Incoming): Before any synthesis, the identity of the intermediate must be confirmed by ¹H NMR and its purity assessed by HPLC. Karl Fischer titration for water content is also recommended for moisture-sensitive reactions like cross-couplings.

  • In-Process Controls (IPC): Regular monitoring during the reaction prevents failed batches and allows for optimization.

  • QC Check 2 (Final Product): The final compound must be rigorously characterized to confirm its structure and ensure it meets the purity specifications required for the next stage of drug development.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its well-defined and orthogonal reactive sites provide a reliable and flexible platform for the synthesis of diverse and complex molecules. The protocols and workflows described herein offer a robust framework for leveraging this intermediate to its full potential, accelerating the discovery and development of next-generation therapeutics.

References

The Strategic Application of (3-bromo-2-fluorophenyl)methanamine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential through Strategic Halogenation

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by halogens—such as fluorine's ability to modulate metabolic stability and binding affinity, and bromine's role as a versatile synthetic handle and a potential mediator of specific intermolecular interactions—render halogenated building blocks invaluable. Among these, (3-bromo-2-fluorophenyl)methanamine hydrochloride stands out as a particularly strategic starting material. Its trifunctional nature, presenting an amine for nucleophilic attack or amide bond formation, a bromine atom for cross-coupling reactions, and a fluorine atom for fine-tuning electronic properties, provides a rich toolkit for the medicinal chemist.

This guide delves into the detailed applications of this compound, with a particular focus on its utility in the synthesis of potent enzyme inhibitors, exemplified by the class of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will explore the causality behind its use, provide detailed, field-proven protocols, and present a framework for evaluating the biological activity of the resulting compounds.

Core Application: A Gateway to Potent PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical players in the DNA damage response (DDR).[1][2] In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethality, causing selective death of cancer cells.[3][4] The development of PARP inhibitors has been a landmark achievement in targeted cancer therapy.[5]

The (3-bromo-2-fluorophenyl)methanamine moiety, while not directly a part of the final marketed drug Talazoparib, represents a key structural motif whose synthetic equivalents are employed in the construction of such complex molecules. The strategic placement of the fluorine and bromine atoms is crucial. The electron-withdrawing nature of the fluorine atom can influence the pKa of the amine and modulate the electronic character of the aromatic ring, which can be critical for binding to the target enzyme. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functionalities to explore the chemical space and optimize for potency and selectivity.

Illustrative Synthetic Pathway to a PARP Inhibitor Core

The following workflow illustrates a conceptual synthetic pathway, inspired by published syntheses of PARP inhibitors like Talazoparib,[6][7][8] demonstrating how a (3-bromo-2-fluorophenyl)methanamine-like precursor is utilized to construct a key intermediate for a PARP inhibitor.

G cluster_0 Synthesis Workflow A (3-bromo-2-fluorophenyl)methanamine hydrochloride B Amide Coupling (e.g., with a dicarboxylic acid derivative) A->B Step 1 C Intermediate Amide B->C D Intramolecular Cyclization (e.g., Pictet-Spengler or similar) C->D Step 2 E Tricyclic Core D->E F Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling at Bromine) E->F Step 3 G Final PARP Inhibitor Analog F->G G cluster_0 SAR Cycle A Initial Hit (Brominated Core) B Modification at Bromine Site (Cross-Coupling) A->B C Library of Analogs (Varying R group) B->C D Biological Screening (PARP-1 Inhibition Assay) C->D E SAR Data Generation (IC50 values) D->E F Lead Optimization E->F Informs Design of Next Generation Analogs

References

Application Notes & Protocols for the Use of (3-bromo-2-fluorophenyl)methanamine hydrochloride in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic utilization of (3-bromo-2-fluorophenyl)methanamine hydrochloride as a versatile chemical scaffold in medicinal chemistry and novel drug discovery. This building block offers a unique combination of functionalities—a primary amine for diverse derivatization, a bromine atom for cross-coupling reactions, and a fluorine atom for modulating pharmacokinetic properties. We present detailed, field-proven protocols for key synthetic transformations, including N-acylation, reductive amination, and Suzuki-Miyaura cross-coupling. The causality behind experimental choices is explained, and a representative synthetic workflow illustrates how these reactions can be integrated to construct complex, drug-like molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel therapeutic agents.

Strategic Value in Medicinal Chemistry

This compound is a trifunctional building block of significant interest in pharmaceutical research and development.[1] Its utility stems from the orthogonal reactivity of its key structural features:

  • Primary Aminomethyl Group (-CH₂NH₂): This nucleophilic handle is a gateway for a multitude of classical amine derivatizations. It readily participates in amide bond formation (N-acylation), sulfonamide synthesis, and the formation of secondary or tertiary amines via reductive amination or N-alkylation.[2][3] These transformations are fundamental in building the core structures of many pharmaceutical agents.

  • Bromo Substituent (-Br): The bromine atom on the aromatic ring serves as a crucial handle for modern palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This allows for the strategic introduction of a vast array of aryl, heteroaryl, or alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies and the construction of complex biaryl systems often found in potent enzyme inhibitors.[5] The presence of bromine can also increase the therapeutic activity and influence the metabolism of a drug molecule.[6]

  • Fluoro Substituent (-F): The strategic placement of a fluorine atom ortho to the bromine can profoundly influence the molecule's physicochemical properties. Fluorine is known to enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and membrane permeability.[7][8][9] These effects are highly sought after in modern drug design to improve a candidate's overall profile.

The combination of these three functionalities in a single, readily available starting material provides a powerful platform for generating diverse chemical libraries and optimizing lead compounds.

Key Synthetic Transformations & Protocols

The following protocols are designed to be robust and adaptable, serving as a starting point for the synthesis of a wide range of derivatives.

N-Acylation to Form Amides

Amide bond formation is one of the most common reactions in medicinal chemistry. The following protocol describes a straightforward acylation using an acyl chloride.

Principle: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. A mild base is used to scavenge the HCl byproduct, driving the reaction to completion.

Protocol: Synthesis of N-((3-bromo-2-fluorophenyl)methyl)acetamide

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Methodology:

    • Suspend this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the base (TEA or DIPEA, 2.2 eq) to the suspension and stir for 15 minutes at room temperature. The initial equivalent of base neutralizes the hydrochloride salt, freeing the primary amine.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.

Reductive Amination for Secondary Amines

Reductive amination is a superior method for forming secondary amines, avoiding the over-alkylation issues common with direct alkylation.[8]

Principle: The benzylamine first condenses with an aldehyde or ketone to form a transient imine (or iminium ion), which is then immediately reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (STAB). STAB is mild and tolerant of many functional groups.[8]

Protocol: Synthesis of 1-(3-bromo-2-fluorophenyl)-N-isopropylethanamine

  • Materials & Reagents:

    • (3-bromo-2-fluorophenyl)methanamine (free base, 1.0 eq)

    • Acetone (1.2 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic, ~5% mol)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Step-by-Step Methodology:

    • Note: The free base of the amine is required. To prepare, dissolve the hydrochloride salt in water, basify with 1M NaOH until pH > 10, and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the free amine as an oil.

    • Dissolve the free amine (1.0 eq) and acetone (1.2 eq) in anhydrous DCM or DCE (approx. 0.2 M) in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid to facilitate imine formation. Stir the mixture for 30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the solution. Effervescence may be observed.

    • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the imine intermediate and starting amine.

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern medicinal chemistry for creating C(sp²)-C(sp²) bonds.[5]

Principle: A palladium(0) catalyst undergoes oxidative addition into the aryl-bromide bond. Following transmetalation with an activated boronic acid (or ester) and subsequent reductive elimination, the new C-C bond is formed, and the catalyst is regenerated.[5][10]

Protocol: Synthesis of 2-fluoro-3'-methyl-[1,1'-biphenyl]-3-yl)methanamine

  • Materials & Reagents:

    • N-((3-bromo-2-fluorophenyl)methyl)acetamide (from Protocol 2.1, 1.0 eq)

    • m-tolylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., 2M aqueous Na₂CO₃ or K₂CO₃, 3.0 eq)

    • Solvent system (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)

  • Step-by-Step Methodology:

    • Note: The amine is typically protected (e.g., as an amide) to prevent catalyst poisoning.

    • In a flask suitable for heating under reflux, combine the protected starting material (1.0 eq), m-tolylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

    • Add the solvent (e.g., 1,4-Dioxane) followed by the aqueous base solution (3.0 eq).

    • Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Heat the mixture to 80-100 °C under an inert atmosphere and stir vigorously for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify via flash column chromatography to obtain the coupled product. The protecting group can then be removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the final amine.

Representative Synthetic Workflow & Data

The protocols described above can be combined to generate complex molecules. Below is a workflow diagram illustrating a hypothetical synthesis of a novel scaffold for a kinase inhibitor program.

G cluster_0 PART 1: Amine Derivatization cluster_1 PART 2: Core Elaboration cluster_2 PART 3: Final Deprotection A (3-bromo-2-fluorophenyl)methanamine (Starting Material) B N-((3-bromo-2-fluorophenyl)methyl)cyclopropanecarboxamide (Protected Intermediate) A->B  Protocol 2.1 (N-Acylation)  Cyclopropanecarbonyl chloride, TEA, DCM C N-((2'-cyano-2-fluoro-[1,1'-biphenyl]-3-yl)methyl)cyclopropanecarboxamide B->C  Protocol 2.3 (Suzuki Coupling)  (2-cyanophenyl)boronic acid, Pd(PPh₃)₄, Na₂CO₃ D (2'-cyano-2-fluoro-[1,1'-biphenyl]-3-yl)methanamine (Final Drug-like Scaffold) C->D  Amide Hydrolysis  6N HCl, Reflux

Caption: Hypothetical workflow combining N-acylation and Suzuki coupling.

Table 1: Summary of Reaction Parameters

Reaction StepKey ReagentsSolventTemp (°C)Typical Time (h)Typical Yield (%)
N-Acylation Acyl Chloride, TEADCM0 to RT2-485-95%
Reductive Amination Ketone, STABDCERT12-2470-90%
Suzuki Coupling Boronic Acid, Pd(PPh₃)₄, Na₂CO₃Dioxane80-1004-1265-90%

Characterization and Quality Control

It is imperative to characterize all intermediates and final products to ensure structural integrity and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure. The presence of the fluorine atom will result in characteristic C-F and H-F coupling constants, which are diagnostic.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (exact mass) of the synthesized compounds. The bromine atom will produce a characteristic isotopic pattern (¹⁹Br/⁸¹Br ≈ 1:1), which is a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. A purity level of >95% is typically required for compounds intended for biological screening.

Safety Considerations

  • Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl chlorides are corrosive and react violently with water. Handle with care under anhydrous conditions.

  • Palladium catalysts can be pyrophoric and are toxic. Handle in an inert atmosphere where possible.

  • Boronic acids can be irritants. Avoid inhalation of dust.

  • Consult the Material Safety Data Sheet (MSDS) for all reagents before use.

Conclusion

This compound represents a high-value, versatile starting material for medicinal chemistry campaigns. Its unique trifunctional nature allows for rapid and divergent synthesis of novel chemical entities. The protocols outlined in this guide provide a robust foundation for N-acylation, reductive amination, and Suzuki coupling reactions, enabling chemists to efficiently explore chemical space and accelerate the drug discovery process.

References

Application Notes & Protocols for (3-bromo-2-fluorophenyl)methanamine hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

(3-Bromo-2-fluorophenyl)methanamine hydrochloride (CAS No: 1177559-63-5) is a key structural motif and a versatile building block in modern organic synthesis, particularly within the realm of drug discovery and development. Its unique trifunctional arrangement—a reactive bromine atom poised for cross-coupling, an ortho-fluorine atom that modulates electronic properties and metabolic stability, and a primary benzylamine for derivatization—makes it an invaluable intermediate.[1][2] This compound is frequently employed in the synthesis of novel therapeutic agents, especially those targeting neurological and psychiatric disorders, where precise molecular architecture is paramount for efficacy and selectivity.[2]

The strategic placement of the ortho-fluoro substituent to the bromine creates a sterically and electronically distinct environment. The fluorine atom's strong electron-withdrawing nature can influence the reactivity of the C-Br bond in transition metal-catalyzed reactions, a critical consideration for protocol design.[3] This guide provides an in-depth analysis and detailed protocols for the application of this reagent in two of the most powerful transformations in modern synthetic chemistry: Palladium-catalyzed Buchwald-Hartwig amination (for C-N bond formation) and Suzuki-Miyaura coupling (for C-C bond formation).

Physicochemical & Safety Data

A thorough understanding of the reagent's properties and hazards is a prerequisite for its safe and effective use.

PropertyValueSource
CAS Number 1177559-63-5[4]
Molecular Formula C₇H₈BrClFN[4]
Molecular Weight 240.50 g/mol [4]
Appearance Off-white to white solidSupplier Data
Storage 2-8°C, store under inert gasSupplier Data

Safety Profile:

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[4]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. For handling larger quantities, respiratory protection should be considered.[5]

Core Application 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds.[6] For (3-bromo-2-fluorophenyl)methanamine, this reaction enables the synthesis of N-aryl derivatives, expanding the molecular complexity and allowing for fine-tuning of pharmacological properties.

Causality Behind Experimental Design

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and avoiding side reactions. The protocol below is designed based on established principles for coupling aryl bromides, particularly those with ortho-substituents, with primary amines.

  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich biarylphosphine ligand is the gold standard.[7] We recommend XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or a pre-formed XPhos palladacycle. The steric bulk of XPhos facilitates the rate-limiting reductive elimination step and stabilizes the active monoligated Pd(0) species, which is crucial for efficient coupling of hindered substrates.[7]

  • Base Selection: The starting material is a hydrochloride salt, meaning the amine is protonated. Therefore, a base is required not only to facilitate the catalytic cycle (deprotonation of the amine-Pd complex) but also to neutralize the HCl salt in situ. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is ideal. At least two equivalents are necessary: one for the catalytic cycle and one for the initial acid-base neutralization.

  • Solvent: Anhydrous, degassed, aprotic solvents like toluene or dioxane are standard choices as they are compatible with the reactive organometallic intermediates.

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_vessel Oven-dried Schlenk Flask add_solids Add (3-bromo-2-fluorophenyl)methanamine HCl (1.0 eq), Aryl Halide (1.1 eq), Pd Catalyst (1-2 mol%), XPhos Ligand (2-4 mol%), NaOtBu (2.2 eq) prep_vessel->add_solids 1. purge Seal, Evacuate & Backfill with Argon (3x) add_solids->purge add_solvent Add Anhydrous, Degassed Toluene purge->add_solvent heat Heat to 80-110 °C with Vigorous Stirring add_solvent->heat monitor Monitor by TLC/LC-MS (Typically 12-24 h) heat->monitor cool Cool to Room Temp monitor->cool quench Quench with Water/Brine cool->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry Organic Layer (Na₂SO₄), Filter, Concentrate extract->dry purify Purify via Flash Column Chromatography dry->purify product Isolated N-Aryl Product purify->product

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Detailed Protocol: N-Arylation with 4-Bromotoluene

This protocol provides a representative procedure for the coupling of this compound with 4-bromotoluene.

Materials:

  • This compound (1.0 equiv, e.g., 240.5 mg, 1.0 mmol)

  • 4-Bromotoluene (1.1 equiv, e.g., 188.1 mg, 1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv, 1.5 mol%, e.g., 13.7 mg, 0.015 mmol)

  • XPhos (0.03 equiv, 3.0 mol%, e.g., 14.3 mg, 0.03 mmol)

  • Sodium tert-butoxide (NaOtBu) (2.2 equiv, e.g., 211.4 mg, 2.2 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask), magnetic stirrer, heating mantle.

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromotoluene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-(4-methylphenyl)-(3-bromo-2-fluorophenyl)methanamine.

Core Application 2: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)

While the amine moiety can be a site for N-arylation, the bromine atom on the phenyl ring is an excellent handle for C-C bond formation via the Suzuki-Miyaura coupling. This reaction is exceptionally versatile for creating biaryl structures, which are common in pharmaceuticals.[8]

Causality Behind Experimental Design

The amine group in the starting material can potentially interfere with the Suzuki coupling by coordinating to the palladium center. To mitigate this, the amine is often protected, or the reaction conditions are carefully chosen to favor C-C coupling. However, for a primary benzylamine, coupling can often proceed without protection.

  • Catalyst System: A pre-formed palladium(II) precatalyst like PdCl₂(dppf)-CH₂Cl₂ adduct (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct) or an in situ system of Pd(OAc)₂ with a suitable ligand is effective. The dppf ligand is robust and promotes efficient transmetalation. For more challenging couplings, a bulky biarylphosphine ligand like SPhos or XPhos can be beneficial.

  • Base Selection: An aqueous solution of an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used. The base activates the boronic acid for transmetalation. As the starting material is a hydrochloride, an additional equivalent of base is required for neutralization.

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is standard. The water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

Catalytic Cycle Diagram: Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-Br ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl R¹-Pd(II)L₂-R² transmetal->pd_biaryl boronate R²-B(OR)₂ boronate->transmetal base Base (e.g., K₂CO₃) base->transmetal red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Product R¹-R² red_elim->product aryl_halide Ar-Br (Substrate) aryl_halide->ox_add

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of a Biaryl Derivative

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv, e.g., 240.5 mg, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, e.g., 182.9 mg, 1.5 mmol)

  • PdCl₂(dppf)-CH₂Cl₂ adduct (0.03 equiv, 3 mol%, e.g., 24.5 mg, 0.03 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, e.g., 414.6 mg, 3.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Standard reaction vial or flask suitable for heating.

Procedure:

  • Setup: To a reaction vial, add this compound, phenylboronic acid, PdCl₂(dppf)-CH₂Cl₂ adduct, and K₂CO₃.

  • Solvent Addition: Add 1,4-dioxane and water.

  • Degassing: Seal the vial and sparge the mixture with argon for 10-15 minutes to remove dissolved oxygen.

  • Reaction: Place the vial in a preheated oil bath or heating block at 90 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired (2-fluoro-[1,1'-biphenyl]-3-yl)methanamine.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for accessing novel chemical entities. The protocols detailed herein for Buchwald-Hartwig amination and Suzuki-Miyaura coupling provide robust and reproducible methods for its elaboration. The strategic choice of modern palladium catalysts and ligands, such as XPhos and dppf, is key to overcoming the potential challenges posed by the substrate's unique electronic and steric features. By understanding the causality behind the selection of reagents and conditions, researchers can confidently adapt these protocols to a wide range of coupling partners, accelerating the discovery of new and impactful molecules in pharmaceutical and materials science.

References

Application Notes & Protocols: Derivatization of (3-bromo-2-fluorophenyl)methanamine hydrochloride for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the strategic derivatization of (3-bromo-2-fluorophenyl)methanamine hydrochloride, a valuable starting material for the synthesis of compound libraries aimed at biological screening. We present four robust, high-throughput-compatible protocols: N-Acylation, N-Sulfonylation, Reductive Amination, and the Ugi Four-Component Reaction. The rationale behind each method, detailed step-by-step protocols, purification strategies, and considerations for library design are discussed. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold to explore new areas of chemical biology and accelerate hit identification.

Introduction: The Strategic Value of (3-bromo-2-fluorophenyl)methanamine

(3-bromo-2-fluorophenyl)methanamine is a synthetically versatile building block for drug discovery programs. Its structure presents three key features for diversification:

  • A Primary Amino Group: A reactive nucleophilic handle for a wide array of classical and modern chemical transformations.

  • A Bromine Substituent: A crucial functional group for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • A Fluorine Substituent: Often incorporated into bioactive molecules to modulate metabolic stability, pKa, and binding interactions. The introduction of fluorine can significantly enhance the physical and biological properties of compounds.[1]

The hydrochloride salt form ensures stability and ease of handling.[2] However, for most derivatization reactions, it must first be converted to the corresponding free amine. This guide provides detailed protocols to generate a chemically diverse library from this starting material, enabling a thorough exploration of the structure-activity relationship (SAR) in biological screens.

Safety, Handling, and Initial Preparation
2.1 Hazard Assessment

This compound and its derivatives should be handled with care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. The compound is classified as an irritant, with hazard statements indicating it may be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3][4][5] Always consult the latest Safety Data Sheet (SDS) before use.

2.2 Protocol: Free Amine Generation

The primary amine must be deprotonated from its hydrochloride salt to act as an effective nucleophile. This protocol describes a standard aqueous workup for this conversion.

Materials:

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1.0 equivalent of the amine hydrochloride salt in deionized water.

  • Transfer the solution to a separatory funnel and add an equal volume of DCM or EtOAc.

  • Slowly add saturated NaHCO₃ solution while gently swirling the funnel to vent the evolved CO₂ gas. Continue addition until effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).

  • Stopper the funnel and shake vigorously for 1 minute. Allow the layers to separate.

  • Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Combine the organic layers and wash once with brine.

  • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine, which should be used immediately in subsequent reactions.

Derivatization Strategies and Workflows

The choice of derivatization chemistry is critical for generating a library with diverse physicochemical properties and three-dimensional shapes. The following strategies are selected for their reliability, broad substrate scope, and amenability to parallel synthesis.

Derivatization_Workflow cluster_prep Preparation cluster_synthesis Parallel Synthesis Core Reactions cluster_downstream Downstream Processing Start (3-bromo-2-fluorophenyl)methanamine ·HCl FreeAmine Free Amine Generation (Protocol 2.2) Start->FreeAmine Base Neutralization Acylation N-Acylation (Protocol 3.1) FreeAmine->Acylation Diversification Inputs (R-COCl, R-SO2Cl, etc.) Sulfonylation N-Sulfonylation (Protocol 3.2) FreeAmine->Sulfonylation Diversification Inputs (R-COCl, R-SO2Cl, etc.) ReductiveAmination Reductive Amination (Protocol 3.3) FreeAmine->ReductiveAmination Diversification Inputs (R-COCl, R-SO2Cl, etc.) Ugi Ugi 4-CR (Protocol 3.4) FreeAmine->Ugi Diversification Inputs (R-COCl, R-SO2Cl, etc.) Purification Purification (Chromatography/Crystallization) Acylation->Purification Sulfonylation->Purification ReductiveAmination->Purification Ugi->Purification QC Quality Control (LC-MS, NMR) Purification->QC Plating Library Plating QC->Plating Screening Biological Screening Plating->Screening

Figure 1: General workflow for library generation.

3.1 Strategy 1: N-Acylation to Synthesize Amides

Rationale: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. It allows for the introduction of a vast array of commercially available carboxylic acid-derived functionalities. The resulting amides are generally stable and often participate in key hydrogen bonding interactions with biological targets.

Protocol 3.1: General Synthesis of N-Acyl Derivatives

  • Setup: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the free amine (1.0 equiv) and a non-nucleophilic base such as triethylamine (TEA, 1.2 equiv) or pyridine (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dissolve the desired acyl chloride or acid anhydride (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final amide.[6][7]

Table 1: Example Building Blocks for N-Acylation

Reagent (Acyl Chloride)Resulting R-GroupKey Feature
Acetyl chloride-CH₃Small, neutral
Cyclopropanecarbonyl chloride-c-C₃H₅Rigid, sp³-rich
Benzoyl chloride-PhAromatic, hydrophobic
4-Methoxybenzoyl chloride-Ph-4-OCH₃H-bond acceptor
Thiophene-2-carbonyl chloride-2-ThienylHeteroaromatic
3.2 Strategy 2: N-Sulfonylation to Synthesize Sulfonamides

Rationale: The sulfonamide functional group is a cornerstone of medicinal chemistry, found in numerous approved drugs. It is a stable, non-classical bioisostere of a carboxylic acid and can act as a hydrogen bond acceptor.[8] This reaction provides access to a distinct chemical space compared to amides.

Protocol 3.2: General Synthesis of N-Sulfonyl Derivatives

  • Setup: Dissolve the free amine (1.0 equiv) in anhydrous DCM or THF containing pyridine (1.5 equiv).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add the sulfonyl chloride (1.05-1.1 equiv) portion-wise or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.[9]

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by flash chromatography or recrystallization.[10]

3.3 Strategy 3: Reductive Amination to Synthesize Secondary Amines

Rationale: Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[11][12] It converts the primary amine into a more flexible secondary amine, introducing a new substituent without creating a rigid amide or sulfonamide linker. This can be crucial for optimizing binding geometries.

Protocol 3.3: General Synthesis of Secondary Amines

  • Setup: In a reaction vessel, dissolve the free amine (1.0 equiv) and the desired aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A dehydrating agent like molecular sieves can be added if necessary.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.[13] The use of STAB is often preferred as it is selective for the imine in the presence of the carbonyl starting material.

  • Reaction: Stir at room temperature for 6-24 hours until the reaction is complete as indicated by LC-MS.

  • Workup: Quench the reaction carefully by adding saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM or EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

3.4 Strategy 4: Ugi Four-Component Reaction (Ugi-4CR)

Rationale: Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to generate complex molecules. The Ugi reaction is arguably the most successful MCR, producing peptide-like bis-amide structures.[14] This strategy allows for a massive increase in molecular diversity and complexity from a small set of starting materials, making it ideal for library synthesis.[15][16]

Ugi_Reaction Amine Amine (Our Starting Material) Product Ugi Product (Peptide-like bis-amide) Amine->Product One Pot Aldehyde Aldehyde/Ketone (R¹-CHO) Aldehyde->Product One Pot Acid Carboxylic Acid (R²-COOH) Acid->Product One Pot Isocyanide Isocyanide (R³-NC) Isocyanide->Product One Pot

Figure 2: The Ugi four-component reaction (Ugi-4CR).

Protocol 3.4: Ugi Four-Component Reaction

  • Setup: In a vial, add the free amine (1.0 equiv), an aldehyde (1.0 equiv), and a carboxylic acid (1.0 equiv) to methanol (MeOH) as the solvent.[17] Concentrations are typically in the 0.4-1.0 M range.[15]

  • Stirring: Stir the mixture at room temperature for 10-20 minutes.

  • Reagent Addition: Add the isocyanide component (1.0 equiv) to the mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor; handle them exclusively in a fume hood.

  • Reaction: Seal the vial and stir at room temperature for 24-72 hours. The reaction progress can be monitored by LC-MS.

  • Workup & Purification: In many cases, the Ugi product may precipitate from the reaction mixture and can be isolated by simple filtration.[15] If the product is soluble, concentrate the reaction mixture and purify by flash column chromatography.

Table 2: Example Building Blocks for a 2x2x2 Ugi Library

Amine (Fixed)AldehydeCarboxylic AcidIsocyanide
(3-bromo-2-fluorophenyl)methanamineBenzaldehydeAcetic Acidtert-Butyl isocyanide
"""Cyclohexyl isocyanide
""Propionic Acidtert-Butyl isocyanide
""Propionic AcidCyclohexyl isocyanide
"4-FluorobenzaldehydeAcetic Acidtert-Butyl isocyanide
"4-Fluorobenzaldehyde"Cyclohexyl isocyanide
"4-FluorobenzaldehydePropionic Acidtert-Butyl isocyanide
"4-FluorobenzaldehydePropionic AcidCyclohexyl isocyanide
Conclusion

This compound is an excellent starting point for the creation of diverse and novel compound libraries for biological screening. The primary amine allows for reliable derivatization through N-acylation, N-sulfonylation, and reductive amination, while also enabling access to highly complex structures via the Ugi four-component reaction. The protocols outlined in this guide provide a robust framework for researchers to efficiently generate libraries, paving the way for the discovery of new biologically active molecules. The presence of the bromo- and fluoro-phenyl scaffold provides additional opportunities for both SAR exploration and the development of compounds with favorable drug-like properties.

References

Application Notes and Protocols for the Analytical Detection of (3-bromo-2-fluorophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the analytical detection and quantification of (3-bromo-2-fluorophenyl)methanamine hydrochloride, a key intermediate in modern pharmaceutical synthesis. The integrity and purity of such intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it details a systematic approach to conducting forced degradation studies to establish the stability-indicating properties of the primary analytical methods, in alignment with international regulatory standards.

Introduction: The Critical Role of Intermediate Purity

This compound is a substituted benzylamine derivative increasingly utilized in the synthesis of novel therapeutic agents. The presence of bromine and fluorine moieties in its structure imparts unique chemical properties that can be leveraged in drug design but also presents specific challenges for analytical characterization. Ensuring the purity of this intermediate is a critical step in the drug development process, as impurities can be carried through the synthetic route, potentially impacting the final API's safety, efficacy, and stability.

The validation of analytical methods is a mandatory requirement by regulatory bodies such as the FDA and EMA, ensuring that the data generated is reliable and reproducible.[1] This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical, step-by-step protocols for the robust analysis of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methods. While specific experimental data for this exact compound is not widely published, properties can be inferred from its structure and data from close structural isomers like (4-bromo-2-fluorophenyl)methanamine and 3-bromo-4-fluorobenzylamine hydrochloride.[2][3]

PropertyEstimated Value/CharacteristicRationale for Analytical Method Development
Molecular Formula C₇H₈BrClFNThe presence of bromine and chlorine will yield characteristic isotopic patterns in mass spectrometry.
Molecular Weight 240.50 g/mol Essential for all quantitative calculations and mass spectrometry.
Appearance Likely a white to off-white crystalline solidImportant for visual inspection and sample preparation.
Solubility Expected to be soluble in water and polar organic solvents (e.g., methanol, ethanol).Guides the choice of diluents for HPLC and sample preparation.
UV Absorbance The phenyl ring suggests UV absorbance, likely in the 200-300 nm range.Enables detection by UV-Vis spectrophotometry in HPLC.
Volatility The hydrochloride salt is non-volatile; the free base has limited volatility.GC analysis will likely require derivatization or high inlet temperatures.
pKa The primary amine group will have a pKa around 9-10.Crucial for selecting the appropriate pH of the mobile phase in reversed-phase HPLC to ensure the analyte is in a single ionic form.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

Reversed-phase HPLC (RP-HPLC) is the cornerstone for the analysis of pharmaceutical intermediates due to its high resolution, sensitivity, and reproducibility.[4] A stability-indicating HPLC method is one that can accurately quantify the analyte of interest in the presence of its degradation products, process impurities, and excipients.[1][5][6]

Rationale for Method Development

The proposed HPLC method is designed based on the physicochemical properties of this compound. A C18 column is selected as the stationary phase due to its versatility and ability to retain moderately polar compounds. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) to elute the analyte from the column. The pH of the mobile phase is controlled to ensure the primary amine is protonated, leading to a consistent retention time and sharp peak shape. UV detection is chosen based on the expected absorbance of the phenyl ring.

Proposed HPLC Method Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for a wide range of compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the amine.
Mobile Phase B AcetonitrileA common and effective organic modifier in RP-HPLC.
Gradient Elution 0-15 min: 10-70% B; 15-20 min: 70-90% B; 20-22 min: 90-10% B; 22-27 min: 10% BA gradient is used to ensure elution of potential impurities with varying polarities and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 220 nmA lower wavelength is chosen to maximize sensitivity for the phenyl moiety.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures compatibility with the mobile phase and good peak shape.

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound reference standard or sample.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Logical Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_dev Development & Optimization cluster_val Validation PhysicoChem Assess Physicochemical Properties InitialCond Select Initial Chromatographic Conditions PhysicoChem->InitialCond Informs GradientRun Perform Initial Gradient Run InitialCond->GradientRun Optimize Optimize Gradient, Flow Rate, Temperature GradientRun->Optimize Iterate PeakShape Evaluate Peak Shape and Resolution Optimize->PeakShape Validate Validate Method per ICH Q2(R1) Guidelines PeakShape->Validate Finalized Method ForcedDeg Conduct Forced Degradation Studies ForcedDeg->Validate Provides Specificity Data

Caption: A systematic workflow for the development of a stability-indicating HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a non-volatile salt like this compound, analysis of the free base is necessary. This may require in-situ conversion in a hot injector or a separate derivatization step to increase volatility and improve chromatographic performance.

Rationale for Method Development

The primary amine in the analyte can interact with the active sites in the GC column, leading to poor peak shape and tailing. Derivatization, for instance, by acylation or silylation, can mitigate these effects.[7] A non-polar or mid-polarity column is typically used for the separation of such derivatives. Mass spectrometry provides definitive structural information, with the bromine atom producing a characteristic M+2 isotopic pattern.

Proposed GC-MS Method Protocol

Instrumentation:

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer (MS).

Chromatographic Conditions:

ParameterRecommended ConditionJustification
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, low-bleed column suitable for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minAn inert carrier gas providing good efficiency.
Injector Temperature 280 °CEnsures volatilization of the analyte and its derivatives.
Oven Program Initial temp: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 minA temperature program to separate compounds with a range of boiling points.
MS Transfer Line 280 °CPrevents condensation of the analytes before entering the MS.
Ion Source Temp. 230 °CA standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 40-450 amuCovers the expected mass of the analyte and its fragments.

Sample Preparation (with Derivatization):

  • Accurately weigh 1 mg of the sample into a vial.

  • Add 500 µL of a suitable solvent (e.g., dichloromethane).

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be employed for the characterization of this compound.

Expected Spectral Features
  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons, the benzylic CH₂ group, and the NH₃⁺ protons. The coupling patterns of the aromatic protons will be complex due to the presence of both bromine and fluorine substituents. The benzylic CH₂ protons will likely appear as a singlet or a finely split multiplet. The NH₃⁺ protons may be a broad singlet.

  • ¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to bromine and fluorine will exhibit characteristic chemical shifts and coupling (in the case of fluorine).

  • ¹⁹F NMR: A ¹⁹F NMR spectrum would show a singlet for the fluorine atom, providing a clear indication of its presence.

NMR Protocol
  • Accurately weigh approximately 10-20 mg of the sample.

  • Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Forced Degradation Studies: Establishing Stability-Indicating Nature

Forced degradation studies are essential to demonstrate the specificity of the developed analytical methods, particularly the HPLC method.[8][9] These studies involve subjecting the analyte to stress conditions more severe than those of accelerated stability testing to generate potential degradation products.[10]

Rationale and Approach

The goal is to achieve 5-20% degradation of the active substance.[11] The stressed samples are then analyzed by the proposed HPLC method to ensure that the degradation products are well-separated from the parent peak and from each other. Peak purity analysis using a PDA detector is crucial to confirm that the parent peak is spectrally pure in the presence of the degradants.

Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis and Evaluation cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC_Analysis Analyze by Stability- Indicating HPLC Method Acid->HPLC_Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC_Analysis Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->HPLC_Analysis Thermal Thermal (e.g., 80°C) Thermal->HPLC_Analysis Photolytic Photolytic (ICH Q1B) Photolytic->HPLC_Analysis Peak_Purity Assess Peak Purity (PDA Detector) HPLC_Analysis->Peak_Purity Mass_Balance Evaluate Mass Balance Peak_Purity->Mass_Balance Method_Specificity Demonstrate Method Specificity Mass_Balance->Method_Specificity Deg_Pathways Identify Degradation Pathways Mass_Balance->Deg_Pathways

Caption: Workflow for conducting forced degradation studies to establish a stability-indicating method.

Forced Degradation Protocols

For each condition, a sample of this compound is prepared at a known concentration (e.g., 1 mg/mL). A control sample (unstressed) is also prepared and analyzed alongside the stressed samples.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) in an oven for a specified period.

  • Photolytic Degradation: Expose the sample (solid and in solution) to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

Method Validation

Once the analytical methods are developed, they must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14][15][16]

Validation Parameters:

ParameterHPLC Assay & ImpurityGC-MS IdentificationNMR Identification
Specificity YesYesYes
Linearity YesNoNo
Range YesNoNo
Accuracy YesNoNo
Precision YesNoNo
Limit of Detection (LOD) For ImpuritiesYesNo
Limit of Quantitation (LOQ) For ImpuritiesNoNo
Robustness YesYesNo

Conclusion

The analytical methods and protocols outlined in this guide provide a comprehensive framework for the detection, quantification, and characterization of this compound. The proposed HPLC method, when validated, is suitable for routine quality control and stability testing. The orthogonal techniques of GC-MS and NMR provide definitive structural confirmation. Adherence to these scientifically sound and regulatory-compliant methodologies will ensure the quality and consistency of this critical pharmaceutical intermediate, thereby contributing to the overall safety and efficacy of the final drug product.

References

Application Notes and Protocols for the Analysis of Halogenated Phenethylamine Analogs by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Halogenated Phenethylamines

The clandestine synthesis and illicit distribution of designer drugs, particularly halogenated phenethylamine analogs, present a continuous challenge to forensic and clinical toxicology.[1][2] Halogenation of the phenethylamine backbone, a common modification to create new psychoactive substances (NPS), can significantly alter the pharmacological and toxicological properties of the parent compound.[3] Accurate and robust analytical methods are therefore crucial for the identification and quantification of these substances in various matrices to support law enforcement, public health initiatives, and clinical interventions.

Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone technique in forensic drug analysis due to its high sensitivity, specificity, and extensive spectral libraries for compound identification.[4][5] However, the inherent chemical properties of phenethylamines, such as their basicity and polarity, can lead to poor chromatographic performance, including peak tailing and adsorption within the GC system.[6] This application note provides a comprehensive, field-proven protocol for the analysis of halogenated phenethylamine analogs using GC-MS, with a focus on sample preparation, chemical derivatization to enhance analytical performance, and validated instrumental parameters.

I. Foundational Principles: Why Derivatization is Key

Direct injection of underivatized phenethylamines can be challenging.[7] The primary amine functional group is prone to interaction with active sites in the GC inlet and column, leading to poor peak shape and reduced sensitivity.[6] Chemical derivatization is a critical pre-analytical step that addresses these issues by converting the polar amine group into a less polar, more volatile, and more thermally stable derivative.[8][9] This process not only improves chromatographic resolution and peak symmetry but can also yield characteristic mass fragmentation patterns that enhance structural elucidation and confirmatory analysis.[9]

Common derivatization strategies involve acylation, where a labile hydrogen on the amine is replaced with an acyl group.[9] Reagents such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA) are frequently employed for this purpose.[10][11] The resulting halogenated derivatives are more amenable to GC separation and often produce high mass fragments that are specific to the analyte, thereby improving the signal-to-noise ratio and lowering detection limits.[12]

II. Experimental Workflow: From Sample to Signal

A robust analytical method is a self-validating system. The following workflow is designed to ensure reproducibility and accuracy from sample receipt to data interpretation.

GC-MS Workflow for Halogenated Phenethylamines cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Matrix (Urine/Blood) or Seized Material LLE Liquid-Liquid Extraction Sample->LLE Alkalinization Evaporation Solvent Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Acylation (e.g., with PFPA) Reconstitution->Derivatization Addition of Derivatizing Agent Vortexing Vortex & Heat Derivatization->Vortexing GC_Injection GC Injection Vortexing->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Quantification Quantification Data_Acquisition->Quantification Report Final Report Library_Search->Report Quantification->Report

Caption: Overall workflow for the GC-MS analysis of halogenated phenethylamines.

III. Detailed Protocols

A. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and widely used technique for isolating analytes from complex biological matrices like urine and blood.[13][14] The principle is to partition the analytes of interest from the aqueous sample into an immiscible organic solvent, leaving behind many endogenous interferences.[13]

Protocol for Urine/Blood Samples:

  • Aliquot: Pipette 1-2 mL of the biological sample (urine or whole blood) into a clean glass screw-cap tube.[10][15]

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of one of the target compounds) to each sample, calibrator, and control.

  • Alkalinization: Add a strong base, such as 5.0 N sodium hydroxide (NaOH) or a sodium carbonate-bicarbonate buffer (pH ≈ 10.8), to raise the pH of the sample.[10][16] This deprotonates the amine group of the phenethylamines, making them more soluble in organic solvents.

  • Extraction: Add 3-5 mL of a suitable organic extraction solvent. A common choice is a mixture of methylene chloride and isopropanol (e.g., 95:5 v/v) or cyclohexane.[2][16]

  • Mixing: Cap the tubes and mix thoroughly for 10-15 minutes on a laboratory rocker or by vortexing.[10]

  • Centrifugation: Centrifuge the tubes at approximately 3000 rpm for 5-10 minutes to achieve complete phase separation.[10][16]

  • Transfer: Carefully transfer the upper organic layer to a clean glass tube.[10]

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at a temperature of 40-50°C.[10][17] This step concentrates the analytes.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent like ethyl acetate prior to derivatization.[10]

B. Derivatization Protocol: Acylation with PFPA

Pentafluoropropionic anhydride (PFPA) is an excellent derivatizing agent for primary and secondary amines, yielding stable derivatives with excellent chromatographic properties.

Protocol:

  • To the reconstituted extract (100 µL in ethyl acetate), add 50 µL of PFPA.[10]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 20-30 minutes in a heating block or water bath to ensure complete derivatization.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

IV. Instrumentation and Analytical Parameters

The following parameters are a validated starting point and should be optimized for the specific instrument and target analytes.

Parameter Setting Rationale/Justification
Gas Chromatograph
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thicknessA robust, general-purpose column providing good separation for a wide range of semi-volatile compounds, including derivatized phenethylamines.[16]
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency.[16]
Injection Port Temp. 250-280°CEnsures rapid volatilization of the derivatized analytes without thermal degradation.[18][19]
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of analytes to the column, enhancing sensitivity for trace-level detection.[19]
Oven Program Initial: 80-100°C, hold for 1 min. Ramp: 15-20°C/min to 285-300°C. Hold: 5-10 minThe temperature program is designed to separate analytes based on their boiling points, with the final hold ensuring that all compounds elute from the column.[10][16]
Mass Spectrometer
Ion Source Temp. 230°COptimizes ionization efficiency while minimizing thermal degradation of analytes within the source.[18][19]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns, allowing for comparison with established mass spectral libraries.[18][19]
Acquisition Mode Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification and screening against libraries. SIM mode provides higher sensitivity and selectivity for quantifying known target analytes by monitoring their characteristic ions.
Transfer Line Temp. 280°CPrevents condensation of the analytes as they transfer from the GC column to the mass spectrometer.[18]

V. Data Interpretation and Validation

A. Identification Criteria

The identification of a target halogenated phenethylamine should be based on the following criteria:

  • Retention Time: The retention time of the analyte in the sample must match that of a certified reference standard analyzed under the same conditions, typically within ±2%.

  • Mass Spectrum: The mass spectrum of the sample analyte must match the spectrum of a reference standard or a validated library spectrum. Key characteristic ions should be present with the correct relative abundances.

B. Characteristic Mass Fragments

Derivatization with PFPA often leads to predictable fragmentation patterns. A common fragmentation pathway for derivatized phenethylamines is the cleavage of the C-C bond beta to the nitrogen atom, resulting in a stable, nitrogen-containing fragment.

Compound Class Example Structure (Derivatized) Expected Characteristic Ions (m/z)
Halogenated Amphetamine Analog (PFPA derivative)R-C₆H₄-CH₂-CH(CH₃)-NH-CO-C₂F₅M+•, [M-CH₃]+, [M-C₆H₄-R]+, fragments from the PFPA moiety
Halogenated Phenethylamine Analog (PFPA derivative)R-C₆H₄-CH₂-CH₂-NH-CO-C₂F₅M+•, [M-C₆H₄-R]+, fragments from the PFPA moiety

Note: The exact m/z values will depend on the specific halogen (F, Cl, Br, I) and any other substituents on the aromatic ring.

VI. Method Validation and Quality Control

To ensure the trustworthiness of the results, the analytical method must be thoroughly validated.[1][4]

Validation Parameters:

  • Linearity: Establish a calibration curve with at least five concentration points to demonstrate the linear relationship between concentration and instrument response.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy.[1][15]

  • Precision and Accuracy: Assess the closeness of repeated measurements (precision) and the agreement between the measured value and the true value (accuracy) at different concentrations.[1][15]

  • Selectivity: Demonstrate that the method can differentiate the target analytes from endogenous matrix components and other potentially interfering substances.

  • Recovery: Evaluate the efficiency of the extraction process by comparing the analyte response in an extracted sample to that of a non-extracted standard.[1][16]

Regularly analyze quality control (QC) samples at low, medium, and high concentrations alongside unknown samples to monitor the ongoing performance of the method.[10]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of halogenated phenethylamine analogs. By employing a robust liquid-liquid extraction procedure followed by chemical derivatization with PFPA, researchers and forensic scientists can achieve reliable and sensitive detection of these challenging compounds. The provided instrumental parameters serve as a validated starting point for method development, and the emphasis on rigorous quality control and data interpretation ensures the integrity and defensibility of the analytical results.

References

Application Notes and Protocols for (3-bromo-2-fluorophenyl)methanamine hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-bromo-2-fluorophenyl)methanamine hydrochloride is a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a primary aminomethyl group on a phenyl ring, offers a versatile platform for the synthesis of complex molecules and novel pharmaceutical candidates. This guide provides detailed experimental protocols and scientific insights for the effective utilization of this compound in common synthetic transformations, including N-acylation and Suzuki-Miyaura cross-coupling reactions. The protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success in the laboratory.

Introduction: A Versatile Scaffolding for Drug Discovery

The strategic placement of halogen atoms and a reactive primary amine on the phenyl ring of this compound makes it a valuable intermediate in the synthesis of pharmacologically active compounds.[1] The bromine atom serves as a handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions, while the primary amine is readily functionalized, for instance, through acylation, to introduce a variety of side chains and build molecular complexity. The fluorine atom can enhance the metabolic stability and binding affinity of the final compound.[2]

This document outlines robust protocols for two fundamental transformations involving this compound, providing researchers with the necessary details to incorporate it into their synthetic workflows.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 1177559-63-5[4]
Molecular Formula C₇H₈BrClFN[3]
Molecular Weight 240.50 g/mol [3]
Appearance Light yellow solid[5]
Storage 2-8°C, store under inert gas[1]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • General Handling : Work in a well-ventilated fume hood. Avoid dust formation.[6] Wear safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • In case of Contact :

    • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[6][7]

    • Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6][7]

    • Inhalation : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][6]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5][6]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6] Incompatible with strong oxidizing agents.[6]

Experimental Protocols

The following protocols are presented as robust starting points for the synthetic manipulation of this compound. Researchers should monitor their reactions by appropriate analytical techniques (e.g., TLC, LC-MS) to determine the optimal reaction time.

Protocol 1: N-Acylation with an Acyl Chloride

N-acylation is a fundamental reaction to introduce an amide functionality. This protocol is an adaptation of the well-established Schotten-Baumann conditions, suitable for primary amines.[8][9]

Reaction Principle: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[10]

N_Acylation cluster_reactants Reactants & Reagents Amine (3-bromo-2-fluorophenyl)methanamine (from hydrochloride salt) Reaction N-Acylation Amine->Reaction Nucleophilic Attack AcylChloride R-COCl (Acyl Chloride) AcylChloride->Reaction Base Base (e.g., DIPEA) Base->Reaction HCl Scavenger Solvent Anhydrous DCM Solvent->Reaction Reaction Medium Product N-Acylated Product Byproduct Base·HCl Reaction->Product Reaction->Byproduct

Caption: Workflow for the N-acylation of (3-bromo-2-fluorophenyl)methanamine.

Materials and Reagents:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).

  • Solvent and Base Addition: Dissolve the amine salt in anhydrous DCM (to achieve a concentration of approximately 0.1-0.2 M). Add DIPEA (2.5 equiv.) to the solution. The use of 2.5 equivalents of base is crucial to first neutralize the hydrochloride salt and then to scavenge the HCl generated during the acylation reaction.[8]

  • Acylation: Cool the mixture to 0 °C using an ice bath. This is to control the exothermic reaction between the amine and the highly reactive acyl chloride. Add the acyl chloride (1.1-1.2 equiv.) dropwise via syringe. A white precipitate of DIPEA hydrochloride is expected to form.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine (to begin the drying process).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, particularly for the synthesis of biaryl compounds.[11] The bromine atom of the acylated product from Protocol 1 can be coupled with a variety of boronic acids.

Reaction Principle: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl bromide to the palladium catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[12]

Suzuki_Coupling cluster_reactants Reactants & Reagents ArylBromide N-acylated (3-bromo-2-fluorophenyl)methane (Aryl Bromide) Reaction Suzuki-Miyaura Coupling ArylBromide->Reaction BoronicAcid R-B(OH)₂ (Boronic Acid) BoronicAcid->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Catalyst Base Base (e.g., K₃PO₄) Base->Reaction Activator Solvent Dioxane/Water Solvent->Reaction Reaction Medium Product Coupled Product Reaction->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • N-acylated (3-bromo-2-fluorophenyl)methane derivative (from Protocol 1) (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the N-acylated (3-bromo-2-fluorophenyl)methane derivative (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).[11] The base is crucial for the transmetalation step of the catalytic cycle.[13]

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 equiv., 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio). The aqueous component is often necessary for the dissolution of the base and to facilitate the reaction.[13]

  • Reaction: Heat the reaction mixture to 85-95 °C and stir for 12-18 hours. The elevated temperature is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[13]

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aryl bromide.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.[11]

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The protocols detailed in this guide for N-acylation and Suzuki-Miyaura cross-coupling provide a solid foundation for researchers to utilize this compound effectively. By understanding the principles behind these transformations and adhering to the outlined procedures, scientists can confidently incorporate this key intermediate into their drug discovery and development programs.

References

Application Notes & Protocols: (3-Bromo-2-fluorophenyl)methanamine Hydrochloride as a Premier Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-2-fluorophenyl)methanamine hydrochloride (CAS No. 1177559-63-5) has emerged as a pivotal structural motif in contemporary medicinal chemistry. Its unique trifunctional benzylic amine architecture, featuring a nucleophilic primary amine, a bromine atom amenable to cross-coupling, and an ortho-fluorine substituent for modulating physicochemical properties, offers a versatile platform for the synthesis of complex molecules. This guide provides an in-depth exploration of its applications, focusing on scientifically-grounded protocols for key synthetic transformations, including N-acylation and palladium-catalyzed Suzuki-Miyaura coupling. The causality behind experimental choices is elucidated, empowering researchers to leverage this building block to its full potential in the pursuit of novel therapeutics, particularly in the realms of neurological and oncological research.

Introduction: The Strategic Advantage of this compound

The design of modern therapeutics increasingly relies on building blocks that offer both structural diversity and precise control over molecular properties. This compound is a prime exemplar of such a reagent. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

  • The Amine Handle: The primary benzylic amine serves as a nucleophilic center, ideal for the introduction of a wide array of substituents through N-acylation, reductive amination, and the formation of sulfonamides. This site is often crucial for establishing key interactions with biological targets or for tailoring solubility and pharmacokinetic profiles.

  • The Bromine Atom: Positioned on the aromatic ring, the bromine atom is a linchpin for carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.

  • The Ortho-Fluorine Substituent: The fluorine atom at the 2-position exerts a profound influence on the molecule's properties. Its high electronegativity can lower the pKa of the adjacent amine, impacting its nucleophilicity and basicity.[1] Furthermore, fluorine can block metabolic oxidation at the ortho-position, enhancing the metabolic stability of derivative compounds.[2][3] In the context of drug-receptor interactions, fluorine can participate in favorable electrostatic and hydrogen-bonding interactions, potentially increasing binding affinity and potency.[4][5]

This combination of features makes this compound a valuable starting material for the synthesis of compounds targeting a range of biological systems, including neuroactive agents and kinase inhibitors.[6]

Core Synthetic Applications & Methodologies

The strategic utility of this building block is best illustrated through its application in two of the most fundamental transformations in modern organic synthesis: N-acylation and Suzuki-Miyaura cross-coupling.

Workflow Overview

The following diagram illustrates the typical synthetic pathways originating from this compound.

G cluster_0 Starting Material cluster_1 Functionalization of the Amine cluster_2 Functionalization of the Aryl Bromide cluster_3 Advanced Scaffolds A (3-bromo-2-fluorophenyl)methanamine Hydrochloride B N-Acylation A->B Acyl Chloride, Base C N-Sulfonylation A->C Sulfonyl Chloride, Base D Reductive Amination A->D Aldehyde/Ketone, Reducing Agent H Diverse Amide & Sulfonamide Libraries B->H C->H D->H E Suzuki-Miyaura Coupling I Biaryl & Heterobiaryl Structures E->I F Buchwald-Hartwig Amination F->I G Sonogashira Coupling G->I H->E H->I J Complex Drug Candidates I->J

Caption: General synthetic pathways from the title compound.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for the synthetic manipulation of this compound. As with any chemical reaction, optimization may be required based on the specific substrates and desired scale.

Protocol 1: N-Acylation with an Acyl Chloride

This protocol details the selective acylation of the primary amine. The use of a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to prevent side reactions.

Reaction Principle: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The hydrochloride salt must first be neutralized by a base. An excess of base is used to also scavenge the HCl generated during the reaction, driving it to completion.

N_Acylation compoundA (3-bromo-2-fluorophenyl)methanamine Hydrochloride product N-((3-bromo-2-fluorophenyl)methyl)acetamide Derivative compoundA->product acyl_chloride R-COCl acyl_chloride->product base DIPEA byproduct DIPEA·HCl base->byproduct

Caption: N-Acylation of the title compound.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )Stoichiometry
(3-bromo-2-fluorophenyl)methanamine HCl1177559-63-5240.501.0 equiv
Acyl Chloride (e.g., Acetyl Chloride)75-36-578.501.1 equiv
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.242.5 equiv
Anhydrous Dichloromethane (DCM)75-09-284.93-
1 M Hydrochloric Acid (HCl)7647-01-036.46-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)144-55-884.01-
Brine (Saturated Aqueous NaCl)7647-14-558.44-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv).

  • Solvent and Base Addition: Dissolve the amine salt in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the solution. Stir for 10 minutes at room temperature. The use of 2.5 equivalents of base ensures neutralization of the hydrochloride salt and the HCl byproduct of the reaction.[7]

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 equiv) dropwise via syringe over 5-10 minutes. A white precipitate of DIPEA hydrochloride will likely form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure N-acylated product.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the N-protected building block with an arylboronic acid. The amine must be protected (e.g., as an amide from Protocol 1) to prevent interference with the palladium catalyst.

Reaction Principle: The Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form a new C-C bond.[8][9] The C-Br bond is significantly more reactive towards oxidative addition with Pd(0) than the C-F bond, ensuring high regioselectivity.[10]

Suzuki_Coupling Start N-Protected (3-bromo-2-fluorophenyl)methanamine (from Protocol 1) Product Biaryl Product Start->Product BoronicAcid Arylboronic Acid (R'-B(OH)2) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product Heat Heat (80-100 °C) Heat->Product

Caption: Key components for the Suzuki-Miyaura coupling reaction.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )Stoichiometry
N-Protected (3-bromo-2-fluorophenyl)methanamine Derivative--1.0 equiv
Arylboronic AcidVariesVaries1.2-1.5 equiv
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.560.05 equiv
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 equiv
1,4-Dioxane (anhydrous)123-91-188.11-
Water (degassed)7732-18-518.02-

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the N-protected starting material (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of the starting bromide).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Advanced Application: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

The benzylamine moiety of the title compound is a suitable precursor for the Pictet-Spengler reaction, a powerful method for constructing the tetrahydroisoquinoline scaffold, which is a privileged core in many natural products and pharmaceuticals.[11][12]

Reaction Principle: The reaction involves the condensation of the benzylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form the cyclic product.[1] The electron-donating character of the aromatic ring influences the reaction rate; however, the reaction can be driven by appropriate acid catalysis and heating.[13]

Pictet_Spengler cluster_reactants Reactants cluster_products Product start (3-bromo-2-fluorophenyl)methanamine intermediate Iminium Ion Intermediate start->intermediate aldehyde Aldehyde (R-CHO) aldehyde->intermediate acid Acid Catalyst (e.g., TFA) acid->intermediate catalyzes product Substituted Tetrahydroisoquinoline intermediate->product Intramolecular Cyclization

Caption: Pictet-Spengler reaction pathway.

Conclusion

This compound is a strategically designed building block that provides a robust entry point into a diverse chemical space. The orthogonal reactivity of its amine and aryl bromide functionalities, coupled with the beneficial electronic and steric properties imparted by the ortho-fluorine atom, makes it an invaluable tool for medicinal chemists. The protocols outlined in this guide serve as a foundation for the reliable and efficient synthesis of advanced intermediates and final drug candidates. By understanding the principles behind these transformations, researchers can effectively harness the synthetic potential of this versatile reagent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3-bromo-2-fluorophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-bromo-2-fluorophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges and optimize the yield of this important chemical intermediate. Here, we combine established chemical principles with practical, field-tested insights to address common issues encountered during its synthesis.

Section 1: Synthesis Overview & Key Challenges

The primary route to synthesizing (3-bromo-2-fluorophenyl)methanamine is through the reduction of the corresponding benzonitrile, 3-bromo-2-fluorobenzonitrile. While seemingly straightforward, the efficiency of this transformation is highly dependent on the choice of reducing agent, reaction conditions, and the presence of the halogen substituents on the aromatic ring.

The general reaction is as follows:

The resulting amine is then typically converted to its hydrochloride salt for improved stability and handling.

Key Challenges:
  • Low Yield: Incomplete reaction or degradation of starting material/product.

  • Impurity Formation: Formation of secondary and tertiary amines, or partially reduced intermediates.

  • Reaction Stalling: The reaction fails to proceed to completion.

  • Purification Difficulties: Separating the desired primary amine from byproducts.

Below, we present a troubleshooting guide and frequently asked questions to address these challenges head-on.

Section 2: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Primary Amine

Question: My reaction is resulting in a low yield of (3-bromo-2-fluorophenyl)methanamine. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, from the choice of reducing agent to the reaction conditions. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Reducing Agent:

The choice of hydride source is critical. While powerful reducing agents like Lithium Aluminum Hydride (LAH) can be effective, they sometimes lead to over-reduction or side reactions with halogenated compounds. Consider the following alternatives:

  • Borane Complexes (BH3•THF or BH3•SMe2): These are generally milder and more selective for nitrile reduction. Borane-tetrahydrofuran (BH3•THF) is a common choice, though its stability can be a concern.[1] Borane-dimethyl sulfide (BH3•SMe2) is more stable and can be used at higher concentrations.[1]

  • Diisopropylaminoborane with catalytic LiBH4: This system has been shown to be effective for a wide range of aromatic nitriles, with electron-withdrawing groups (like bromine and fluorine) accelerating the reaction.[2][3]

  • Ammonia Borane: This reagent can reduce nitriles to primary amines under thermal conditions, often without a catalyst, and is tolerant of many functional groups.[4]

2. Optimize Reaction Conditions:

  • Temperature: While some reductions proceed at room temperature, others require heating to go to completion. For benzonitriles with electron-donating groups, refluxing in THF may be necessary.[2][3] Conversely, for your electron-poor substrate, starting at a lower temperature (0 °C) and slowly warming to room temperature might improve selectivity and yield.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to byproduct formation.

  • Solvent: Anhydrous THF is the most common and generally effective solvent for borane-based reductions. Ensure your solvent is truly anhydrous, as water will quench the reducing agent.

3. Work-up Procedure:

A proper work-up is crucial for isolating the product. After the reduction is complete, the reaction is typically quenched by the careful addition of an acid (e.g., HCl in an appropriate solvent). This step hydrolyzes the intermediate boron complexes and protonates the amine, facilitating its separation from non-basic impurities.

Issue 2: Formation of Secondary and Tertiary Amine Impurities

Question: I am observing significant amounts of secondary and tertiary amine byproducts in my final product. How can I suppress their formation?

Answer: The formation of secondary and tertiary amines is a common side reaction in nitrile reductions, arising from the reaction of the initially formed primary amine with intermediates of the reduction process.[5][6]

1. Mechanism of Side Product Formation:

The reduction of a nitrile proceeds through an imine intermediate. The desired primary amine product can nucleophilically attack this imine, leading to the formation of a secondary amine after reduction. This secondary amine can then react further to form a tertiary amine.

2. Strategies for Minimizing Side Products:

  • Catalytic Hydrogenation Conditions: If you are using catalytic hydrogenation (e.g., Raney Nickel or Pd/C), the addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of secondary and tertiary amines.[1]

  • Choice of Reducing Agent: Borane-based reductions are often less prone to forming these byproducts compared to some catalytic hydrogenation methods.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the solution of the nitrile can help to keep the concentration of the intermediate imine low, thus minimizing its reaction with the product amine.

Issue 3: Reaction Stalls or Fails to Initiate

Question: My nitrile reduction is not proceeding, or it starts and then stops. What could be the problem?

Answer: A stalled reaction is often due to the deactivation of the reducing agent or issues with the starting material.

1. Purity of Reagents and Solvents:

  • Water Contamination: As mentioned, water will rapidly react with and consume hydride-based reducing agents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled from an appropriate drying agent.

  • Purity of Starting Material: Impurities in the 3-bromo-2-fluorobenzonitrile could potentially interfere with the reaction. Verify the purity of your starting material by NMR or other analytical techniques.

2. Activation of the Reducing Agent:

  • Some borane reagents may require an activator. For instance, diisopropylaminoborane's reactivity is significantly enhanced by a catalytic amount of a lithium ion source like LiBH4.[2][3]

3. Temperature:

  • If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., refluxing in THF) may be necessary to initiate and sustain the reaction.[2][3]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The most direct precursor is 3-bromo-2-fluorobenzonitrile (CAS 840481-82-5).[7][8][9] This compound is commercially available from several suppliers. Alternatively, it can be synthesized from other precursors like 3-bromo-2-fluorobenzaldehyde.[10][11][12][13][14]

Q2: Which analytical techniques are best for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of the starting nitrile and the appearance of the amine product.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information on the conversion and the presence of any volatile byproducts.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the this compound.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Q3: How should I purify the final this compound?

After the acidic work-up, the product is in its hydrochloride salt form.

  • Extraction: The aqueous solution containing the protonated amine can be washed with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-basic organic impurities.

  • Basification and Extraction: The aqueous layer is then basified (e.g., with NaOH or K2CO3) to deprotonate the amine, which can then be extracted into an organic solvent.

  • Drying and Evaporation: The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

  • Salt Formation and Recrystallization: The free amine is then dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of HCl (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt. The salt can then be recrystallized from an appropriate solvent system (e.g., methanol/ether) to achieve high purity.[15]

Q4: Are there alternative synthetic routes to consider?

While the reduction of the nitrile is the most common route, another possibility is the reductive amination of 3-bromo-2-fluorobenzaldehyde . This involves reacting the aldehyde with a source of ammonia in the presence of a reducing agent. However, this method can also present challenges with byproduct formation.

Section 4: Data Presentation & Experimental Protocols

Table 1: Comparison of Common Reducing Agents for Nitrile Reduction
Reducing AgentTypical ConditionsAdvantagesDisadvantages
BH3•THF Anhydrous THF, 0 °C to refluxGood selectivity for nitriles.[1]Less stable than BH3•SMe2; can generate pressure upon decomposition.[1]
BH3•SMe2 Anhydrous THF, refluxMore stable and concentrated than BH3•THF.[1]Unpleasant odor.[1]
LiAlH4 Anhydrous THF or Et2O, 0 °C to refluxVery powerful reducing agent.Can be unselective; reacts with many functional groups.[16]
H2/Raney Ni Methanolic NH3, elevated pressure and temperatureEconomical for large-scale synthesis.[5]Can lead to secondary/tertiary amines; requires specialized equipment.[1]
Diisopropylaminoborane / cat. LiBH4 Anhydrous THF, 25 °C to refluxGood yields for a variety of nitriles; accelerated by electron-withdrawing groups.[2][3]Reagent needs to be prepared or purchased.
Experimental Protocol: Optimized Synthesis of this compound via Borane Reduction

Materials:

  • 3-bromo-2-fluorobenzonitrile

  • Borane-dimethyl sulfide complex (BH3•SMe2, 10 M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (4 M in Dioxane)

  • Diethyl ether (Et2O)

  • Sodium sulfate (anhydrous)

Procedure:

  • Under an inert atmosphere (N2 or Ar), dissolve 3-bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add borane-dimethyl sulfide complex (1.2 eq) dropwise via syringe, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Add more methanol and evaporate again to ensure the removal of boron residues.

  • Dissolve the crude amine residue in a minimal amount of diethyl ether.

  • Cool the solution to 0 °C and add 4 M HCl in dioxane dropwise until precipitation is complete and the solution is acidic.

  • Stir the resulting slurry at 0 °C for 30 minutes.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

  • For higher purity, the product can be recrystallized from a suitable solvent system like methanol/diethyl ether.

Section 5: Visualizations

Diagram 1: Reaction Pathway and Potential Side Reactions

reaction_pathway start 3-bromo-2-fluorobenzonitrile intermediate Imine Intermediate start->intermediate + [H] product (3-bromo-2-fluorophenyl)methanamine (Primary Amine) intermediate->product + [H] side_product Secondary/Tertiary Amines intermediate->side_product + Primary Amine - H2O, + [H] product->side_product

Caption: Synthetic pathway from benzonitrile to primary amine, highlighting the imine intermediate and the formation of secondary/tertiary amine side products.

Diagram 2: Troubleshooting Flowchart for Low Yield

troubleshooting_low_yield decision decision action action issue Low Yield decision1 Reaction Complete? issue->decision1 decision2 Side Products Observed? decision1->decision2 Yes action1 Increase reaction time or temperature decision1->action1 No decision3 Reagents/Solvents Anhydrous? decision2->decision3 No action2 Optimize reducing agent (e.g., switch to Borane) or add NH3 to hydrogenation decision2->action2 Yes action3 Use freshly dried solvents and check reagent quality decision3->action3 No action4 Re-evaluate work-up and purification procedure decision3->action4 Yes

Caption: A decision-making workflow for troubleshooting low product yield in the synthesis of (3-bromo-2-fluorophenyl)methanamine.

Section 6: References

  • Reduction of activated aromatic nitriles with ammonia borane. (n.d.). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--

  • JEE 2022: Chemistry- Topic Reduction of Nitriles. (n.d.). Unacademy. Retrieved January 7, 2026, from --INVALID-LINK--

  • B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. (2020). National Institutes of Health. Retrieved January 7, 2026, from --INVALID-LINK--

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from --INVALID-LINK--

  • Mechanism of reduction of nitrile with Borane-THF. (2019). Reddit. Retrieved January 7, 2026, from --INVALID-LINK--

  • Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. (2025). ACS Publications. Retrieved January 7, 2026, from --INVALID-LINK--

  • This compound. (n.d.). AiFChem. Retrieved January 7, 2026, from --INVALID-LINK--

  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from --INVALID-LINK--

  • Synthesis routes of 3-Bromo-2-fluorobenzonitrile. (n.d.). Benchchem. Retrieved January 7, 2026, from --INVALID-LINK--

  • Nitrile reduction issues. (2018). Reddit. Retrieved January 7, 2026, from --INVALID-LINK--

  • (3-Bromo-2-methoxyphenyl)methanamine hydrochloride synthesis. (n.d.). ChemicalBook. Retrieved January 7, 2026, from --INVALID-LINK--

  • 3-Bromo-2-fluorobenzaldehyde. (n.d.). Chem-Impex. Retrieved January 7, 2026, from --INVALID-LINK--

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009). PubMed. Retrieved January 7, 2026, from --INVALID-LINK--

  • 3-Bromo-2-fluorobenzaldehyde. (n.d.). Nordmann. Retrieved January 7, 2026, from --INVALID-LINK--

  • 3-Bromo-2-fluorobenzaldehyde. (n.d.). Santa Cruz Biotechnology. Retrieved January 7, 2026, from --INVALID-LINK--

  • Gram-scale synthesis of benzylamine from benzonitrile. (2024). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--

  • Preparation of halogenated primary amines. (n.d.). Google Patents. Retrieved January 7, 2026, from --INVALID-LINK--

  • 3-Bromo-4-fluorobenzylamine hydrochloride, 98%, Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific. Retrieved January 7, 2026, from --INVALID-LINK--

  • CAS 149947-15-9 3-Bromo-2-fluorobenzaldehyde. (n.d.). Alfa Chemistry. Retrieved January 7, 2026, from --INVALID-LINK--

  • 3-Bromo-2-fluorobenzaldehyde 98.0+%, TCI America™. (n.d.). Fisher Scientific. Retrieved January 7, 2026, from --INVALID-LINK--

  • Benzylamine synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from --INVALID-LINK--

  • The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 7, 2026, from --INVALID-LINK--

  • 3-BROMO-2-FLUOROBENZONITRILE. (n.d.). gsrs.ncats.nih.gov. Retrieved January 7, 2026, from --INVALID-LINK--

  • Dependences of benzylamine conversion and benzamide, benzonitrile,... (n.d.). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--

  • Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. (2009). Organic Chemistry Portal. Retrieved January 7, 2026, from --INVALID-LINK--

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from --INVALID-LINK--

  • 3-Bromo-2-fluorobenzonitrile. (n.d.). PubChem. Retrieved January 7, 2026, from --INVALID-LINK--

  • 3-Bromo-2-fluorobenzonitrile. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026, from --INVALID-LINK--

  • Production of benzonitrile from benzylamine with O2 as the oxidant. (n.d.). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (2016). Atlantis Press. Retrieved January 7, 2026, from --INVALID-LINK--

  • Preparation of 3-bromo-4-fluoro-benzoic acid. (n.d.). Google Patents. Retrieved January 7, 2026, from --INVALID-LINK--

  • Preparation method for 2-bromo-3-fluorobenzoic acid. (n.d.). Google Patents. Retrieved January 7, 2026, from --INVALID-LINK--

  • Synthesis of 3-bromo-4-fluoronitrobenzene. (2025). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--

  • (3-Fluorophenyl)Methanamine Hydrochloride. (n.d.). PubChem. Retrieved January 7, 2026, from --INVALID-LINK--

  • 3-bromo-4-aminotoluene. (n.d.). Organic Syntheses Procedure. Retrieved January 7, 2026, from --INVALID-LINK--

  • [3-bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride. (n.d.). PubChemLite. Retrieved January 7, 2026, from --INVALID-LINK--

  • 3-Bromobenzylamine hydrochloride(39959-54-1) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved January 7, 2026, from --INVALID-LINK--

  • Synthetic method of 3-bromo-4-fluorobenzaldehyde. (n.d.). Google Patents. Retrieved January 7, 2026, from --INVALID-LINK--

References

Technical Support Center: Purification of (3-bromo-2-fluorophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of (3-bromo-2-fluorophenyl)methanamine hydrochloride. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of (3-bromo-2-fluorophenyl)methanamine and its hydrochloride salt.

Q1: My crude product is an oil/gum after synthesis. How should I proceed with purification?

A1: An oily or gummy crude product, which is common for the freebase form of many benzylamines, is not suitable for direct recrystallization. The recommended approach is to use column chromatography to purify the freebase amine first. After obtaining the purified amine, it can then be converted to the hydrochloride salt, which is typically a stable, crystalline solid.

Q2: Why is my amine compound streaking or sticking to the silica gel column during chromatography?

A2: This is a classic problem when purifying basic compounds like amines on standard silica gel.[1][2] Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly interact with the basic amine through acid-base interactions.[2] This leads to poor separation, significant tailing (streaking) on TLC plates, and potentially irreversible adsorption, resulting in low recovery.[1]

Q3: How can I prevent my amine from sticking to the silica column?

A3: There are two primary strategies:

  • Modify the Mobile Phase: Add a small amount of a competing base, such as triethylamine (NEt₃ or TEA) or ammonia (as a 7N solution in methanol), to your mobile phase (typically 0.1-1% v/v).[1] This additive neutralizes the acidic sites on the silica, allowing your target amine to elute more cleanly.

  • Use a Different Stationary Phase: Employ an amine-functionalized silica gel column.[1][2][3] These columns have aminopropyl groups bonded to the silica surface, which creates a more neutral environment and minimizes unwanted interactions with basic analytes.[2]

Q4: What is the best way to convert the purified freebase amine to its hydrochloride salt?

A4: The most common and effective method is to dissolve the purified freebase amine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol) and then add a solution of HCl. This can be HCl dissolved in the same solvent or gaseous HCl bubbled through the solution. The hydrochloride salt, being significantly more polar and often less soluble, will precipitate out of the solution and can be collected by filtration.[4][5]

Q5: How do I choose a solvent for recrystallizing the final hydrochloride salt?

A5: The ideal solvent is one in which the hydrochloride salt is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[6] Amine salts are polar ionic compounds. Therefore, polar protic solvents like ethanol, methanol, or isopropanol, or mixtures of these with less polar co-solvents (e.g., ethanol/diethyl ether, isopropanol/ethyl acetate), are excellent starting points. Always perform small-scale solubility tests to find the optimal solvent or solvent system.

Section 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed solutions to specific experimental problems, complete with step-by-step protocols.

Troubleshooting Purification Strategy

Use the following decision tree to select the most appropriate purification workflow for your crude (3-bromo-2-fluorophenyl)methanamine product.

G start Assess Crude Product (TLC & Physical State) is_solid Is the crude product a filterable solid? start->is_solid is_oil Crude is an oil, gum, or mixture is_solid->is_oil No recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Purify by Column Chromatography (as freebase) is_oil->column recrystallize_ok Is recrystallized product pure? (Check TLC/NMR) recrystallize->recrystallize_ok convert_to_salt Convert to HCl Salt column->convert_to_salt pure_product Pure Product Obtained recrystallize_ok->pure_product Yes column_after_fail Purify by Column Chromatography (Dissolve crude, basify if needed, extract, and concentrate) recrystallize_ok->column_after_fail No column_after_fail->convert_to_salt final_recrystallize Final Recrystallization of Salt (Optional, for highest purity) convert_to_salt->final_recrystallize final_recrystallize->pure_product

Caption: Decision tree for selecting a purification strategy.

Problem 1: Low Yield and Poor Separation in Column Chromatography

Scenario: You are running a silica gel column to purify the freebase (3-bromo-2-fluorophenyl)methanamine. Your TLC shows significant streaking, and after running the column, your yield is very low, with the product eluting over many fractions or not at all.

Root Cause Analysis: As discussed in the FAQs, the basic nitrogen atom of your amine is interacting strongly with the acidic surface of the silica gel.[1][2] This ionic interaction is much stronger than the normal-phase partitioning, causing the molecule to "stick" to the stationary phase.

Solution: Protocol for Amine Purification on Silica Gel

This protocol employs a triethylamine-modified mobile phase to ensure a clean and high-yielding separation.

Materials:

  • Crude (3-bromo-2-fluorophenyl)methanamine

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Triethylamine (NEt₃)

  • TLC plates

Step-by-Step Methodology:

  • Develop a TLC System:

    • Prepare an eluent system, for example, 20% Ethyl Acetate in Hexanes.

    • In a separate vial, prepare the same eluent but add ~1% triethylamine.

    • Spot your crude material on two separate TLC plates. Run one plate in the neutral eluent and the other in the triethylamine-doped eluent.

    • Observation: You should see a significant reduction in tailing and a more well-defined spot on the plate run with triethylamine. This confirms that modifying the mobile phase is the correct approach. The Rf should be around 0.2-0.4 in the ideal system.

  • Prepare the Column:

    • Slurry pack a glass column with silica gel using your chosen mobile phase (e.g., 20% EtOAc/Hexanes). Crucially, do not add triethylamine to the slurry-packing solvent.

    • Once packed, flush the column with at least 5 column volumes of the mobile phase that does contain 1% triethylamine. This step, known as pre-equilibration, is vital to neutralize the silica gel before the sample is loaded.

  • Load and Run the Column:

    • Dissolve your crude oil in a minimal amount of dichloromethane or the mobile phase.

    • Carefully load the sample onto the top of the silica bed.

    • Begin eluting with the triethylamine-doped mobile phase, collecting fractions.

    • Monitor the elution by TLC.

  • Isolate the Product:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent and triethylamine using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove the last traces of triethylamine.

    • The result should be the purified freebase amine as an oil or low-melting solid.

Problem 2: The Hydrochloride Salt Fails to Crystallize ("Oils Out")

Scenario: You have successfully purified the freebase amine and converted it to the hydrochloride salt. When you attempt to recrystallize it from a single solvent (e.g., isopropanol), it precipitates as an oil instead of forming crystals.

Root Cause Analysis: "Oiling out" occurs when the solute is too soluble in the hot solvent, and upon cooling, the solution becomes supersaturated so quickly that the molecules don't have time to align into a crystal lattice. This can also be caused by the presence of impurities that inhibit crystal formation.[4]

Solution: Two-Solvent Recrystallization Protocol

This technique uses a pair of miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").

Recommended Solvent Systems:

"Solvent" (Good Solubility)"Anti-Solvent" (Poor Solubility)
MethanolDiethyl Ether
EthanolEthyl Acetate
IsopropanolHexanes
WaterAcetone

Step-by-Step Methodology:

  • Dissolution: Place the crude hydrochloride salt in a flask. Add the "solvent" (e.g., isopropanol) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.[6]

  • Induce Precipitation: While the solution is still warm, slowly add the "anti-solvent" (e.g., hexanes) dropwise until you see persistent cloudiness (turbidity).

  • Re-dissolve: Add a few more drops of the hot "solvent" until the solution becomes clear again. At this point, the solution is perfectly saturated.

  • Slow Cooling (CRITICAL): Remove the flask from the heat source, cover it, and allow it to cool to room temperature slowly and without disturbance. Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) can promote the formation of larger, purer crystals.

  • Cool Further: Once at room temperature, you may place the flask in an ice bath to maximize the yield of precipitated crystals.

  • Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold "anti-solvent" or a mixture rich in the anti-solvent. Dry the crystals under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates the key steps and decision points in a typical purification and salt formation process.

G cluster_0 Purification of Freebase Amine cluster_1 Conversion to Hydrochloride Salt prep_column 1. Prepare Mobile Phase (+1% NEt3) load_sample 2. Load Crude Amine on Silica Column prep_column->load_sample elute 3. Elute with Modified Mobile Phase load_sample->elute collect 4. Collect & Combine Pure Fractions (TLC) elute->collect evaporate 5. Evaporate Solvents & NEt3 collect->evaporate dissolve 6. Dissolve Purified Amine (e.g., in Diethyl Ether) evaporate->dissolve add_hcl 7. Add HCl Solution (e.g., 2M in Ether) dissolve->add_hcl precipitate 8. Precipitate Forms add_hcl->precipitate filtrate 9. Collect Salt by Filtration precipitate->filtrate final_product Pure (3-bromo-2-fluorophenyl)methanamine HCl filtrate->final_product

Caption: Workflow for column purification and subsequent salt formation.

References

Technical Support Center: Synthesis of Fluorinated Benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated benzylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. Fluorinated benzylamines are crucial building blocks in medicinal chemistry and materials science, and their successful synthesis is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your synthetic routes, improving yields, and ensuring the purity of your target molecules.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of fluorinated benzylamines, primarily focusing on the two most common synthetic strategies: Reductive Amination and Nucleophilic Aromatic Substitution (SNAr) .

Section 1: Reductive Amination of Fluorinated Carbonyls

Reductive amination is a widely used method for the synthesis of amines, including fluorinated benzylamines. However, the presence of fluorine atoms can significantly influence the reactivity of the starting materials and lead to specific challenges.

Q1: I am observing very low or no conversion of my fluorinated benzaldehyde. What are the possible causes and how can I improve the yield?

Low conversion in the reductive amination of fluorinated benzaldehydes is a frequent issue. The electron-withdrawing nature of fluorine can decrease the electrophilicity of the carbonyl carbon, making it less reactive towards the amine.[1]

Potential Causes and Troubleshooting Steps:

  • Insufficient Imine Formation: The crucial first step is the formation of the imine intermediate.

    • Solution: Monitor imine formation using techniques like 1H NMR or TLC before adding the reducing agent.[2] To drive the equilibrium towards the imine, consider adding a dehydrating agent like magnesium sulfate (MgSO4) or molecular sieves (3Å or 4Å).[3]

    • Pro-Tip: Pre-forming the imine by stirring the fluorinated aldehyde and the amine together for a period (e.g., 1-2 hours) at room temperature or with gentle heating before adding the reducing agent can significantly improve yields.[4]

  • Inadequate Activation of the Carbonyl Group: The reduced reactivity of the fluorinated aldehyde often requires activation.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid (AcOH) or trifluoroacetic acid (TFA), to protonate the carbonyl oxygen and increase its electrophilicity.[1] Be cautious with the amount of acid, as excessive acidity can protonate the amine, rendering it non-nucleophilic. A typical loading is 5-10 mol%.

    • Alternative Catalysts: For particularly unreactive systems, consider using Lewis acid catalysts like InCl3 in combination with a silane reducing agent (e.g., Et3SiH) in methanol, which has been shown to be highly effective for a range of amines and aldehydes.[1]

  • Incorrect Choice of Reducing Agent: The choice of reducing agent is critical to avoid side reactions.

    • Solution: A common mistake is using a strong reducing agent like sodium borohydride (NaBH4) at the beginning of the reaction, which can reduce the aldehyde to the corresponding alcohol faster than the imine is formed.[5] It is often better to use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB, NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), which preferentially reduce the protonated imine (iminium ion) over the carbonyl.[5][6]

Experimental Protocol: Optimized Reductive Amination of 4-Fluorobenzaldehyde

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent (e.g., dichloromethane [DCM] or 1,2-dichloroethane [DCE]) at room temperature, add 3Å molecular sieves.

  • Stir the mixture for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q2: I am getting a significant amount of the corresponding alcohol as a byproduct. How can I prevent this?

The formation of the alcohol byproduct is a clear indication that the reduction of the starting carbonyl is competing with the reductive amination pathway.

Troubleshooting Flowchart:

G start Alcohol Byproduct Observed q1 Is a strong reducing agent (e.g., NaBH4) used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Switch to a milder, more selective reducing agent like STAB or NaBH3CN. a1_yes->sol1 q2 Is the imine pre-formed? a1_no->q2 end_node Problem Resolved sol1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no a2_yes->end_node sol2 Pre-form the imine by stirring the aldehyde and amine together before adding the reducing agent. a2_no->sol2 sol2->end_node

Caption: Troubleshooting alcohol byproduct formation.

Q3: My reaction is producing over-alkylated products (di- or tri-alkylation). How can I improve the selectivity for the desired mono-alkylated product?

Over-alkylation occurs when the newly formed benzylamine, which is often more nucleophilic than the starting amine, reacts further with the fluorinated aldehyde.[5]

Strategies to Minimize Over-alkylation:

StrategyRationale
Use a Stoichiometric Amount of Amine Limiting the amount of the amine to 1.0-1.1 equivalents relative to the aldehyde reduces the chances of the product amine competing for the aldehyde.
Slow Addition of Reducing Agent Adding the reducing agent slowly helps to keep the concentration of the product amine low at any given time, thus minimizing its reaction with the remaining aldehyde.
Stepwise Procedure First, form the imine under controlled conditions, and then in a separate step, add the reducing agent. This can provide better control over the reaction.[5]
Use of Bulky Amines or Aldehydes Steric hindrance can disfavor the formation of more substituted amines.
Section 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming C-N bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. The fluorine atom itself can act as an excellent leaving group in SNAr reactions.[7]

Q4: My SNAr reaction with an electron-rich fluoroaromatic compound is not proceeding. What can I do to promote the reaction?

Standard SNAr reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to the fluorine to activate the ring towards nucleophilic attack.[7] Electron-rich fluoroaromatics are generally unreactive under classical SNAr conditions.

Advanced Strategies for Activating Electron-Rich Aryl Fluorides:

  • Photoredox Catalysis: Recent advances have shown that photoredox catalysts, such as xanthylium or acridinium salts, can facilitate the SNAr of electron-rich aryl fluorides by proceeding through a radical-cation intermediate.[8] This approach effectively reverses the traditional electronic requirements of the SNAr reaction.

  • Use of a Strong Organic Superbase: Catalytic amounts of a strong, non-nucleophilic organic superbase like t-Bu-P4 can promote the concerted SNAr of both electron-rich and electron-poor aryl fluorides.[9]

  • Transition-Metal Catalysis: Ruthenium-catalyzed SNAr amination of electron-rich and neutral aryl fluorides has been developed, which proceeds via a Ru η6-arene complex.[10]

Q5: I am observing competing side reactions in my SNAr synthesis. What are the common side reactions and how can I avoid them?

Common Side Reactions and Mitigation Strategies:

  • Reaction with Solvent: Polar aprotic solvents like DMF and DMSO are commonly used for SNAr reactions.[11] However, at elevated temperatures, these solvents can sometimes react with the substrate.

    • Solution: If solvent reactivity is suspected, consider using a more inert solvent like dioxane, toluene, or switching to a lower reaction temperature if possible.[12]

  • Proton Abstraction by the Amine Nucleophile: Amines are basic and can act as bases, leading to undesired deprotonation reactions, especially if there are acidic protons on the substrate.

    • Solution: The use of a non-nucleophilic auxiliary base (e.g., K2CO3, Cs2CO3, or a tertiary amine like triethylamine or DIPEA) can neutralize any acid formed during the reaction without competing with the primary amine nucleophile.[11]

  • Over-alkylation: Similar to reductive amination, if the product amine is sufficiently nucleophilic, it can react with another molecule of the starting aryl fluoride.

    • Solution: Use a slight excess of the amine nucleophile to ensure the complete consumption of the aryl fluoride.

Logical Relationship Diagram for SNAr Troubleshooting:

G start S_NAr Reaction Issue no_reaction No Reaction with Electron-Rich Aryl Fluoride start->no_reaction side_reactions Side Reactions Observed start->side_reactions sol1 Photoredox Catalysis Strong Organic Superbase Transition-Metal Catalysis no_reaction->sol1 Consider Advanced Activation Methods q1 Solvent Adduct? Over-alkylation? Decomposition? side_reactions->q1 Identify Side Product sol2 Use Inert Solvent (e.g., Dioxane) Lower Reaction Temperature q1->sol2 Solvent Adduct sol3 Use Excess Amine Nucleophile q1->sol3 Over-alkylation sol4 Lower Reaction Temperature Use Milder Base q1->sol4 Decomposition

Caption: Troubleshooting SNAr reactions.

Frequently Asked Questions (FAQs)

Q: How do I purify my fluorinated benzylamine? The crude product is an oil.

A: Purification of benzylamines, which are often basic and can be oils, requires specific techniques:

  • Acid-Base Extraction: This is a highly effective method for separating basic amines from neutral or acidic impurities.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., DCM or ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amine will move to the aqueous layer.

    • Wash the aqueous layer with the organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a strong base (e.g., 2 M NaOH) to deprotonate the amine, which will often precipitate or can be extracted back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the purified amine.

  • Column Chromatography: Silica gel chromatography can be used, but care must be taken as basic amines can streak on acidic silica.

    • To improve peak shape, consider pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) or using basic alumina.

    • A common eluent system is a gradient of ethyl acetate in hexanes, with a small percentage of triethylamine.

  • Vacuum Distillation: If the fluorinated benzylamine is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.[13]

Q: What are the best analytical techniques to assess the purity of my final product and identify any impurities?

A: A combination of techniques is recommended for comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, such as residual solvents or starting materials.[14][15]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying non-volatile impurities and assessing the overall purity of the sample. A C18 reversed-phase column with a UV detector is commonly used.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H and 13C NMR: Provide structural confirmation of the desired product and can help identify major impurities.

    • 19F NMR: This is particularly useful for fluorinated compounds, as it provides a clean spectrum with distinct signals for each fluorine environment, making it a sensitive tool for identifying fluorinated impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.[16]

Experimental Workflow for Purity Analysis:

G start Crude Product tlc TLC Analysis (Initial Purity Check) start->tlc purification Purification (e.g., Column Chromatography) tlc->purification gcms GC-MS (Volatile Impurities) purification->gcms hplc HPLC (Purity Assessment) purification->hplc nmr NMR (1H, 13C, 19F) (Structural Confirmation) purification->nmr lcms LC-MS (Impurity ID) hplc->lcms If impurities detected final_product Pure Fluorinated Benzylamine nmr->final_product

References

Technical Support Center: A Guide to Improving the Stability of (3-bromo-2-fluorophenyl)methanamine hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (3-bromo-2-fluorophenyl)methanamine hydrochloride is a critical building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern offers a valuable scaffold for creating complex molecular architectures.[1] However, as with many primary benzylamine derivatives, researchers frequently encounter stability challenges when handling this compound in solution. This guide provides in-depth technical support, moving from frequently asked questions to comprehensive troubleshooting protocols, to help you diagnose, prevent, and resolve stability issues during your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: My solution of (3-bromo-2-fluorophenyl)methanamine HCl is turning yellow or brown. What is causing this discoloration?

This is a classic sign of oxidative degradation. Primary amines, especially those with a benzylic carbon-nitrogen bond, are susceptible to oxidation.[2][3] The discoloration is caused by the formation of conjugated systems, such as imines or other chromophoric degradation products, which absorb visible light. This process can be accelerated by dissolved oxygen, trace metal ions, and exposure to light.[4][5]

Q2: What is the optimal pH range for storing this compound in an aqueous solution?

For maximum stability, an acidic pH range of 3.0 to 5.0 is recommended. In this range, the primary amine group (pKa typically ~9-10 for benzylamines) is fully protonated to form the benzylammonium cation (-CH₂NH₃⁺). This protonated form is significantly less nucleophilic and less susceptible to oxidation compared to the free base (-CH₂NH₂), which becomes more prevalent at higher pH values.[6][7] Maintaining this acidic pH is the single most effective strategy for preventing many common degradation pathways.

Q3: Is the compound sensitive to light, and what precautions should I take?

Yes, you should assume the compound is photolabile. Aromatic halides, particularly bromo-substituted compounds, can be susceptible to photolytic degradation upon exposure to UV or even high-intensity ambient light.[8] This can lead to C-Br bond cleavage and the formation of radical intermediates, triggering a cascade of degradation reactions.

Actionable Advice:

  • Always prepare and store solutions in amber glass vials or flasks.

  • If working on an open bench, wrap your container in aluminum foil to protect it from light.

  • For photosensitive reactions, use equipment with light-filtering capabilities.

Q4: I observed a precipitate forming in my solution after it was stored for a few days. What could be the cause?

There are a few likely causes:

  • pH Shift: If the solution pH increased (e.g., due to interaction with a basic container surface or absorption of atmospheric CO₂ in an unbuffered solution), the compound may have converted to its free base form. The free base of (3-bromo-2-fluorophenyl)methanamine is significantly less soluble in water than its hydrochloride salt and can precipitate out.

  • Insoluble Degradant: A degradation product may have formed that is insoluble in your chosen solvent system.

  • Buffer Incompatibility: If you are using a buffer, the compound could be forming an insoluble salt with a buffer component. This is less common but possible.

Q5: Can I store prepared solutions at room temperature?

Room temperature storage is not recommended for extended periods. Chemical degradation rates, including hydrolysis and oxidation, are highly dependent on temperature.[9] To preserve the integrity of your solution, it should be stored under refrigerated conditions (2-8°C). For long-term storage (weeks to months), freezing the solution at -20°C or below is advisable, provided the solvent system is compatible with freeze-thaw cycles.

Section 2: Understanding the Primary Degradation Pathways

The stability of this compound in solution is governed by its susceptibility to three main degradation mechanisms: oxidation, pH-mediated reactions, and photodegradation.

  • Oxidative Degradation: This is often the most significant pathway for benzylamines. The process is typically initiated by hydrogen abstraction from the benzylic carbon or electron transfer from the amine, generating radical intermediates.[4][10] These radicals react rapidly with dissolved oxygen, leading to a complex mixture of degradants, including the corresponding benzaldehyde derivative, imines, and N-oxides.[3] This pathway is strongly catalyzed by trace metal ions (e.g., Fe²⁺/³⁺, Cu²⁺) which can facilitate Fenton-type reactions.[4]

  • pH-Mediated Degradation: While the hydrochloride salt is stable in mild acid, extreme pH values can cause issues. Under strongly basic conditions (pH > 10), the high concentration of the reactive free base form accelerates oxidative degradation.[7] In strongly acidic conditions, while the amine itself is stable, acid-catalyzed hydrolysis of other functional groups (not present in this specific molecule, but relevant for its derivatives) could occur.

  • Photodegradation: The energy from UV-visible light can be absorbed by the aromatic ring. The carbon-bromine bond is often the weakest link and can undergo homolytic cleavage to form an aryl radical and a bromine radical.[11] These highly reactive species can then initiate further degradation, polymerization, or react with the solvent.

Visualization of Degradation Routes

parent (3-bromo-2-fluorophenyl)methanamine HCl (Parent Compound) oxid Oxidative Degradants (e.g., Imine, Aldehyde) parent->oxid O₂, Metal Ions (Fe³⁺, Cu²⁺) photo Photolytic Degradants (e.g., De-brominated Species, Radicals) parent->photo UV / Visible Light ph_high Free Base Form (Increased Reactivity) parent->ph_high pH > pKa (~9-10) ph_high->oxid Accelerates Oxidation

Caption: Potential degradation pathways for the target compound.

Section 3: Troubleshooting Guide: A Workflow for Diagnosing Instability

When you observe a loss of purity or concentration in your solution, a systematic approach is necessary to identify the root cause. Follow this workflow to diagnose the issue efficiently.

Troubleshooting Workflow Diagram

start Instability Observed (e.g., Color Change, Purity Loss) check_env Step 1: Review Storage Conditions - Temperature (2-8°C?) - Light (Amber vial?) - Container (Glass?) - Headspace (Inert gas?) start->check_env check_sol Step 2: Review Solution Preparation - pH Measured & Buffered? - Solvent Purity? - Dissolved O₂ Removed? check_env->check_sol decision Cause Identified? check_sol->decision implement Implement Corrective Actions (See Section 4) decision->implement Yes stress_test Step 3: Perform Forced Degradation Study (Protocol 4.1) Isolate the specific stress factor. decision->stress_test No stress_test->implement

Caption: A systematic workflow for troubleshooting solution instability.

Section 4: Protocols for Stability Assessment and Improvement

This section provides actionable, step-by-step protocols for performing forced degradation studies and developing a more stable solution formulation.

Protocol 4.1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for rapidly identifying the likely degradation pathways of a drug substance.[3][12] The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized and analytical methods can reliably detect the degradants.[12]

Materials:

  • (3-bromo-2-fluorophenyl)methanamine HCl

  • High-purity water (HPLC grade)

  • 0.1 M HCl and 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a suitable stability-indicating method

  • Photostability chamber (ICH Q1B compliant) or a UV lamp

  • Temperature-controlled oven/water bath

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in high-purity water.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber HPLC vials for each condition.

    • Control: Stock solution stored at 2-8°C, protected from light.

    • Acid Hydrolysis: Add 0.1 M HCl to a final concentration of 0.05 M. Heat at 60°C.[13]

    • Base Hydrolysis: Add 0.1 M NaOH to a final pH of ~12. Keep at room temperature (base-catalyzed degradation is often rapid).

    • Oxidation: Add 3% H₂O₂ to a final concentration of 1%. Keep at room temperature, protected from light.[8]

    • Thermal Stress: Heat the stock solution (at its initial, unadjusted pH) at 60°C.[9]

    • Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Run a dark control in parallel (wrapped in foil).

  • Time Points: Sample each condition at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours). The exact timing should be adjusted to achieve the target 5-20% degradation.

  • Sample Quenching: Before analysis, neutralize the acid and base samples with an equivalent amount of base/acid. Dilute all samples to the target analytical concentration with mobile phase.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method. Compare the chromatograms to identify new peaks (degradants) and quantify the loss of the parent peak.

Stress Condition Typical Reagent/Setup Purpose Reference
Acid Hydrolysis0.05 M HCl, 60°CTests for susceptibility to acid-catalyzed reactions.[13]
Base HydrolysispH ~12 (NaOH), RTTests for susceptibility to base-catalyzed reactions.[13]
Oxidation1% H₂O₂, RTSimulates oxidative stress.[8]
Thermal60°CAssesses intrinsic thermal stability.[9]
PhotolyticICH Q1B ChamberAssesses light sensitivity.[3][8]
Table 1: Recommended Starting Conditions for Forced Degradation Studies.
Protocol 4.2: Developing a Stabilized Formulation

Based on the data from your troubleshooting and forced degradation studies, implement the following strategies to enhance solution stability.

Step 1: pH Control and Buffering

  • Action: Prepare your solution in a buffer system that maintains the pH between 3.0 and 5.0.

  • Rationale: This ensures the amine remains in its stable protonated form, minimizing its reactivity.[6]

  • Recommended Buffers: Acetate or citrate buffers are excellent choices for this pH range and are common in pharmaceutical formulations. Ensure the chosen buffer does not interact with your compound.

Step 2: Mitigating Oxidation

  • Action A (Inert Atmosphere): Before sealing the container, gently bubble nitrogen or argon gas through the solution for 5-10 minutes. This process, known as sparging, removes dissolved oxygen.[14]

  • Action B (Chelating Agents): Add a small amount of a chelating agent, such as disodium edetate (EDTA), at a concentration of 0.01-0.1%.

  • Rationale: EDTA sequesters trace metal ions that catalyze oxidative degradation reactions.[5]

  • Action C (Antioxidants): If oxidation remains a significant issue, consider adding a water-soluble antioxidant. Note: This will complicate your formulation and should be a last resort. Compatibility and interference with downstream applications must be thoroughly evaluated.

Step 3: Light Protection

  • Action: As standard practice, always use amber vials or light-blocking containers for storage and handling.

  • Rationale: This is the simplest and most effective way to prevent photodegradation.[8]

Strategy Method Mechanism of Action
pH Control Use acetate or citrate buffer (pH 3-5)Maintains amine in its stable protonated (-NH₃⁺) form.
Oxygen Removal Sparge solution with N₂ or Ar gasRemoves dissolved O₂ to prevent oxidative reactions.
Metal Chelation Add 0.01-0.1% EDTASequesters metal ions (Fe, Cu) that catalyze oxidation.
Light Protection Store and handle in amber vialsBlocks UV-visible light, preventing photodegradation.
Temperature Control Store at 2-8°C (refrigerated)Slows the rate of all chemical degradation reactions.
Table 2: Summary of Key Stabilization Strategies.

References

Navigating the Synthesis Maze: A Troubleshooting Guide for Reactions with (3-bromo-2-fluorophenyl)methanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (3-bromo-2-fluorophenyl)methanamine hydrochloride. This guide, presented in a question-and-answer format, is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during chemical reactions with this versatile building block. As Senior Application Scientists, we combine a deep understanding of reaction mechanisms with field-tested experience to help you navigate your synthetic challenges.

Section 1: Understanding the Reagent - FAQs on Handling and Properties

Before embarking on a reaction, a thorough understanding of your starting material is paramount. Here are some frequently asked questions about (3-bromo-2-fluorophenyl)methanamine HCl.

Q1: I'm starting a reaction with (3-bromo-2-fluorophenyl)methanamine HCl. Do I need to convert it to the free base first?

A1: Yes, in most cases, it is crucial to neutralize the hydrochloride salt to the free amine before proceeding with reactions where the amine acts as a nucleophile, such as N-acylation or certain cross-coupling reactions. The protonated ammonium salt is not nucleophilic and will not react.[1]

You have two primary options:

  • Pre-reaction neutralization and extraction: Dissolve the HCl salt in water, add a base like sodium bicarbonate or a mild solution of sodium hydroxide until the pH is basic, and then extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. This method provides the pure free amine but involves an extra workup step.

  • In-situ neutralization: Add a non-nucleophilic organic base directly to the reaction mixture containing the HCl salt. The number of equivalents of base is critical. You will need one equivalent to neutralize the HCl and additional equivalents as required by the reaction itself (e.g., to scavenge acid produced during an acylation).[2]

Table 1: Common Bases for In-Situ Neutralization

BasePropertiesTypical Equivalents (for HCl salt)
Triethylamine (TEA)Common, inexpensive organic base.2.1 - 2.5
N,N-Diisopropylethylamine (DIPEA or Hünig's base)Sterically hindered, non-nucleophilic. Ideal for preventing side reactions with electrophiles.2.1 - 2.5
Potassium Carbonate (K₂CO₃)Inorganic base, often used in cross-coupling reactions.2.0 - 3.0
Cesium Carbonate (Cs₂CO₃)Stronger inorganic base, effective in many cross-coupling reactions.2.0 - 3.0

Q2: What is the expected reactivity of the C-Br bond in this molecule, especially considering the ortho-fluoro substituent?

A2: The carbon-bromine bond in (3-bromo-2-fluorophenyl)methanamine is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in such reactions is I > Br > Cl > F.[3] Therefore, you can expect selective reaction at the C-Br bond while the C-F bond remains intact.

The ortho-fluoro group has two main electronic effects:

  • Inductive Effect (-I): The high electronegativity of fluorine withdraws electron density from the aromatic ring, making the C-Br bond more electron-deficient and potentially more susceptible to oxidative addition by an electron-rich palladium(0) catalyst.

  • Mesomeric Effect (+M): The fluorine atom can donate lone pair electron density to the ring, which can partially counteract the inductive effect.

In many cases, the inductive effect dominates, leading to an activated C-Br bond for cross-coupling.[3]

Section 2: Troubleshooting N-Acylation Reactions

N-acylation is a common transformation for primary amines. Here's how to troubleshoot common issues.

Q3: My N-acylation of (3-bromo-2-fluorophenyl)methanamine is giving a low yield. What are the likely causes?

A3: Low yields in N-acylation reactions often stem from a few key issues. The following troubleshooting workflow can help you diagnose and solve the problem.

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check_amine -> solution_amine [label="No"]; check_acylating_agent -> solution_acylating_agent [label="No"]; check_base -> solution_base [label="No"]; check_conditions -> solution_conditions [label="No"]; }

Caption: Troubleshooting workflow for low-yield N-acylation reactions.

  • Incomplete Neutralization: As discussed in Q1, if you are using the HCl salt, ensure you have added enough base to generate the free amine. Protonated amine is not nucleophilic. For in-situ neutralization with an acyl chloride, you'll need at least 2.1 equivalents of a base like triethylamine or DIPEA – one to neutralize the HCl salt and one to scavenge the HCl generated during the reaction.[2]

  • Hydrolyzed Acylating Agent: Acyl chlorides and anhydrides are sensitive to moisture. If your reagents have been exposed to air, they may have hydrolyzed to the corresponding carboxylic acid, which is much less reactive. Use freshly opened or distilled reagents and ensure your solvent is anhydrous.

  • Inappropriate Base: If you are using a nucleophilic base with a highly reactive acylating agent, the base itself can be acylated, consuming your reagent. Using a sterically hindered, non-nucleophilic base like DIPEA can mitigate this.[2]

  • Sub-optimal Reaction Conditions: N-acylation is often rapid, even at 0 °C. However, for less reactive acylating agents or hindered amines, allowing the reaction to warm to room temperature and stirring for several hours may be necessary. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q4: I am observing multiple spots on my TLC plate after an N-acylation reaction. What are the possible side products?

A4: Besides unreacted starting material and the desired product, you may observe the following side products:

  • Diacylation: While less common for primary amines under standard conditions, forcing conditions (high temperature, large excess of acylating agent) could potentially lead to the formation of a diacylated product.

  • Reaction with the Solvent: If you are using a nucleophilic solvent (e.g., an alcohol), it may compete with the amine in reacting with the acylating agent. It is best to use aprotic solvents like DCM, THF, or acetonitrile.

  • Side reactions involving the benzylic position: Although the primary amine is significantly more nucleophilic, under certain conditions, side reactions at other parts of the molecule can occur, though this is less common for N-acylation.

Section 3: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, its success is highly dependent on the careful optimization of several parameters.

Q5: My Suzuki-Miyaura coupling of (3-bromo-2-fluorophenyl)methanamine with a boronic acid is not working or giving a low yield. Where should I start troubleshooting?

A5: The Suzuki-Miyaura reaction is a multi-component system, and failure can be attributed to several factors. The following decision tree provides a systematic approach to troubleshooting.

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// Edges start -> check_catalyst; start -> check_reagents; start -> check_conditions; start -> check_atmosphere;

check_catalyst -> solution_catalyst [label="No"]; check_reagents -> solution_reagents [label="No"]; check_conditions -> solution_conditions [label="No"]; check_atmosphere -> solution_atmosphere [label="No"]; }

Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling reactions.

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (nitrogen or argon) and that your solvents are properly degassed. The nitrogen on the aminomethyl group can potentially coordinate to the palladium center, leading to catalyst inhibition. Using a ligand that binds strongly to the palladium can help prevent this.

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form unreactive anhydrides (boroxines). Use high-quality boronic acid and consider using a boronate ester (e.g., a pinacol ester) which is more stable.[4]

  • Incorrect Base: The base plays a crucial role in the transmetalation step.[5] For many Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are effective. The base must be strong enough to activate the boronic acid but not so strong as to cause decomposition of your starting materials or products.

  • Solvent Choice: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The water is necessary to dissolve the inorganic base and facilitate the transmetalation. Ensure your organic solvent is of high purity and appropriately degassed.

Q6: I am seeing significant amounts of side products in my Suzuki coupling reaction. What are they and how can I minimize them?

A6: Two common side products in Suzuki-Miyaura couplings are the result of homocoupling and hydrodehalogenation.

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors homocoupling.[6] Meticulous degassing of the reaction mixture is the best way to prevent this.

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom. This can occur if there is a source of hydride in the reaction or if the catalytic cycle is interrupted. Ensuring an efficient transmetalation step by optimizing the base and boronic acid concentration can help to minimize this side reaction.

Section 4: Purification Strategies

Q7: What are the best methods for purifying the products of reactions with (3-bromo-2-fluorophenyl)methanamine?

A7: The choice of purification method will depend on the properties of your product.

  • N-Acylated Products: These are typically neutral compounds and are well-suited for purification by flash column chromatography on silica gel . A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is usually effective. The polarity of your product will depend on the nature of the acyl group you have introduced.

  • Suzuki-Miyaura Coupling Products:

    • If your product is a neutral biaryl compound, flash column chromatography is again a good choice.

    • If your product contains a basic nitrogen (from the aminomethyl group), you can use an acid-base extraction during the workup. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your product will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer. You can then basify the aqueous layer and extract your pure product back into an organic solvent.

    • If your product is a solid, recrystallization can be an effective purification method. You will need to screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

Table 2: General Purification Method Selection

Product TypeRecommended Primary Purification Method
Neutral, non-polar to moderately polarFlash Column Chromatography
BasicAcid-Base Extraction followed by Chromatography or Recrystallization
Crystalline SolidRecrystallization

Experimental Protocols

The following are generalized protocols that should serve as a good starting point for your experiments. Optimization may be required for specific substrates.

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (3-bromo-2-fluorophenyl)methanamine HCl (1.0 equiv).

  • Suspend the solid in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the suspension.

  • Cool the mixture to 0 °C using an ice bath.

  • Add the acyl chloride (1.1-1.2 equiv) dropwise via syringe. A white precipitate of DIPEA hydrochloride may form.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting amine.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To an oven-dried Schlenk flask under an inert atmosphere, add (3-bromo-2-fluorophenyl)methanamine (as the free base, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand if required.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of dioxane/water or toluene/water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

References

Navigating the Reduction of 3-Bromo-2-fluorobenzonitrile: A Technical Support Guide to Minimizing Side-Product Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The reduction of 3-bromo-2-fluorobenzonitrile to (3-bromo-2-fluorophenyl)methanamine is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of three distinct functional groups—a nitrile, a bromine atom, and a fluorine atom—presents a unique set of challenges. The primary desired reaction is the selective reduction of the nitrile group to a primary amine. However, the propensity for side reactions, particularly hydrodehalogenation, can lead to a complex product mixture, reducing the yield of the target molecule and complicating downstream purification.

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this reduction. We will delve into the mechanistic underpinnings of potential side-product formation and offer field-proven strategies to optimize your reaction for a clean and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the reduction of 3-bromo-2-fluorobenzonitrile, offering explanations grounded in chemical principles and actionable solutions.

Q1: I am observing significant amounts of debromination in my reaction. What is causing this and how can I prevent it?

A1: Understanding the Cause of Hydrodebromination

Hydrodebromination, the replacement of a bromine atom with a hydrogen atom, is a common side reaction when reducing aromatic bromides, especially with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or under certain catalytic hydrogenation conditions. The C-Br bond is weaker than the C-F and C-C bonds in the aromatic ring, making it more susceptible to cleavage.

The mechanism of hydrodebromination with complex metal hydrides like LiAlH₄ is thought to involve either a nucleophilic attack by the hydride on the aromatic ring, followed by bromide elimination, or a single-electron transfer (SET) mechanism generating a radical anion which then expels the bromide ion.

With catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C), the C-Br bond can undergo hydrogenolysis on the catalyst surface. This process is often favored at higher temperatures, higher hydrogen pressures, and with more active catalysts.

Troubleshooting Strategies:

  • Choice of Reducing Agent:

    • Avoid overly reactive hydrides: While LiAlH₄ is a potent reagent for nitrile reduction, its high reactivity often leads to hydrodehalogenation.[1] Consider milder borane-based reagents.

    • Borane Complexes: Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) are excellent alternatives for reducing nitriles to primary amines and are generally less prone to causing hydrodehalogenation.[2]

    • Diisopropylaminoborane/catalytic LiBH₄: A study on the reduction of 2,4-dichlorobenzonitrile showed that diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride effectively reduced the nitrile without dehalogenation.[3][4] This suggests a similar approach could be successful for 3-bromo-2-fluorobenzonitrile.

  • Reaction Conditions for Catalytic Hydrogenation:

    • Catalyst Selection: Raney Nickel is often a good choice for nitrile hydrogenation and can be less prone to causing dehalogenation compared to palladium catalysts under certain conditions.[5][6]

    • Additives: The addition of a base, such as ammonia or triethylamine, to the reaction mixture during catalytic hydrogenation can often suppress hydrodehalogenation by neutralizing any acidic byproducts that may promote the side reaction.

    • Milder Conditions: Use lower hydrogen pressure and lower temperatures to minimize the energy available for C-Br bond cleavage.

Parameter Condition to Favor Nitrile Reduction Condition to Avoid (Favors Debromination)
Reducing Agent BH₃·THF, BH₃·SMe₂, Diisopropylaminoborane/cat. LiBH₄LiAlH₄
Catalyst (Hydrogenation) Raney NickelHighly active Pd/C
Temperature Lower (e.g., 0 °C to room temperature)Elevated temperatures
H₂ Pressure (Hydrogenation) Lower pressure (e.g., 1-10 atm)High pressure
Additives (Hydrogenation) Basic additives (e.g., NH₃, Et₃N)Acidic conditions
Q2: Besides debromination, what other side-products should I be aware of?

A2: Potential Side-Products and Their Origins

Beyond hydrodebromination, several other side-products can arise from the reduction of 3-bromo-2-fluorobenzonitrile:

  • Hydrodefluorination: The C-F bond is significantly stronger than the C-Br bond, making hydrodefluorination less common. However, under harsh reaction conditions (e.g., high temperatures, very active catalysts), it can occur. The ortho-position of the fluorine atom may influence its reactivity.

  • Formation of Secondary and Tertiary Amines: This is a common issue in catalytic hydrogenation of nitriles. The initially formed primary amine can react with the intermediate imine, leading to the formation of a secondary amine after further reduction. This secondary amine can, in turn, react with another imine intermediate to form a tertiary amine.[7]

  • Incomplete Reduction: The reaction may stop at the intermediate imine stage, which can then be hydrolyzed to the corresponding aldehyde during workup. This is more likely with sterically hindered nitriles or when using an insufficient amount of reducing agent.

  • Aromatic Ring Reduction: Under very forcing catalytic hydrogenation conditions (high pressure and temperature with catalysts like rhodium or ruthenium), the aromatic ring itself can be reduced to a cyclohexane ring.[8][9]

Q3: How does the ortho-fluoro group affect the reaction?

A3: The Influence of the Ortho-Fluoro Substituent

The fluorine atom at the ortho position to the nitrile group exerts a strong electron-withdrawing inductive effect (-I effect). This can have several consequences:

  • Increased Electrophilicity of the Nitrile Carbon: The -I effect of the fluorine can make the nitrile carbon more electrophilic and thus more susceptible to hydride attack. This could potentially allow for milder reduction conditions, which would in turn help to suppress side reactions like hydrodebromination.

  • Steric Hindrance: The ortho-fluoro group provides some steric hindrance around the nitrile group. While this effect is relatively small for a fluorine atom, it could slightly modulate the rate of reduction.

  • Influence on C-Br Bond Strength: The electronic effects of the ortho-fluoro and meta-bromo substituents can influence the electron density of the aromatic ring and, consequently, the strength and reactivity of the C-Br bond.

Recommended Experimental Protocols

To guide your experimental design, here are two detailed protocols aimed at minimizing side-product formation.

Protocol 1: Reduction using Borane-THF Complex

This method is often preferred for its selectivity in reducing nitriles without affecting aryl halides.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3-bromo-2-fluorobenzonitrile (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (3.0 eq) to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Acidification and Workup: Add 6 M hydrochloric acid and heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complex. Cool the mixture to room temperature and basify with a concentrated sodium hydroxide solution until the pH is >12.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-bromo-2-fluorophenyl)methanamine. Purify further by column chromatography on silica gel if necessary.

dot

Protocol_1 cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification Start Dissolve 3-bromo-2-fluorobenzonitrile in anhydrous THF Cool Cool to 0 °C Start->Cool Add_Reagent Slowly add BH3-THF solution (3 eq) at 0 °C Cool->Add_Reagent Reflux Warm to RT, then reflux for 2-4h Add_Reagent->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Quench Quench with Methanol at 0 °C Monitor->Quench Acidify Add 6M HCl and reflux Quench->Acidify Basify Basify with NaOH (pH > 12) Acidify->Basify Extract Extract with Ethyl Acetate Basify->Extract Purify Dry, concentrate, and purify Extract->Purify End (3-bromo-2-fluorophenyl)methanamine Purify->End Obtain pure product

Caption: Workflow for the reduction of 3-bromo-2-fluorobenzonitrile using Borane-THF.

Protocol 2: Catalytic Hydrogenation with Raney Nickel

This protocol is a viable alternative, particularly for larger-scale synthesis, and often shows good selectivity.

Step-by-Step Methodology:

  • Catalyst Preparation: In a hydrogenation vessel, add Raney Nickel (5-10 wt%) as a slurry in ethanol.

  • Reaction Mixture: Add a solution of 3-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol. To suppress hydrodehalogenation, add concentrated aqueous ammonia (e.g., 5-10 vol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by monitoring hydrogen uptake and by periodic sampling and analysis (TLC or GC-MS).

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by distillation under reduced pressure or by column chromatography.

dot

Troubleshooting_Tree cluster_incomplete Incomplete Conversion cluster_side_products Side-Product Formation cluster_dehalogenation_solutions Solutions for Debromination cluster_amine_solutions Solutions for Secondary/Tertiary Amines Start Reaction Analysis: Incomplete conversion or side-products observed? Incomplete Incomplete Conversion Start->Incomplete Yes Side_Products Major Side-Product Identified? Start->Side_Products Yes Success Success Start->Success No, clean conversion Check_Reagent Check activity/equivalents of reducing agent Incomplete->Check_Reagent Increase_Time_Temp Increase reaction time or temperature cautiously Incomplete->Increase_Time_Temp Debromination Debromination Side_Products->Debromination Yes Secondary_Amine Secondary/Tertiary Amine Side_Products->Secondary_Amine Yes Other Other (e.g., Aldehyde) Side_Products->Other Yes Switch_Reagent Switch to milder reducing agent (e.g., BH3-THF) Debromination->Switch_Reagent Modify_Catalyst Change catalyst (e.g., Raney Ni) or add base Debromination->Modify_Catalyst Lower_Conditions Lower temperature and/or H2 pressure Debromination->Lower_Conditions Add_Ammonia Add excess ammonia to hydrogenation Secondary_Amine->Add_Ammonia Use_Hydride Use a hydride reducing agent instead of catalytic hydrogenation Secondary_Amine->Use_Hydride

References

Technical Support Center: Optimization of Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) on fluorinated aromatic systems. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of these powerful reactions. This guide is structured to address the most common challenges encountered in the lab, moving from troubleshooting immediate experimental problems to answering broader conceptual questions.

The Foundation: Why Fluorine Excels in SNAr Reactions

Nucleophilic aromatic substitution is a cornerstone reaction in medicinal and materials chemistry for constructing C-N, C-O, and C-S bonds.[1][2] The reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[1][3][4]

Contrary to what one might expect from aliphatic SN2 reactions, where fluoride is a poor leaving group, it is often the best halogen for SNAr reactions.[5][6] The reactivity order is typically F > Cl > Br > I.[5][6] This is because the rate-determining step is not the cleavage of the C-F bond but the initial attack of the nucleophile on the aromatic ring.[5][7][8][9] Fluorine's intense electronegativity creates a significant partial positive charge on the attached carbon, making it highly electrophilic and accelerating this crucial first step.[9][10]

This unique reactivity profile makes fluoroarenes highly valuable substrates, but success hinges on carefully optimized reaction conditions.

SNAr_Mechanism Reactants Fluoroarene + Nucleophile (Nu⁻) TS1 Transition State 1 (Rate-Determining Step) Reactants->TS1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) TS1->Meisenheimer Forms Intermediate TS2 Transition State 2 Meisenheimer->TS2 Elimination Products Substituted Product + F⁻ TS2->Products Restores Aromaticity

Caption: The addition-elimination mechanism of an SNAr reaction.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Problem 1: My reaction shows no conversion, or the starting material is recovered unchanged.

This is the most common issue, typically pointing to a problem with substrate activation, nucleophile reactivity, or reaction conditions.

Potential Cause A: Insufficient Ring Activation
  • Why it happens: The classical SNAr mechanism requires the aromatic ring to be electron-deficient to facilitate nucleophilic attack and stabilize the resulting Meisenheimer complex.[7][11][12] This stabilization is most effective when strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -C(O)R are positioned ortho or para to the fluorine atom.[4][5][7] A meta-positioned EWG offers minimal resonance stabilization and will not sufficiently activate the ring.[5][7]

  • Solution:

    • Verify Substrate Structure: Confirm that your fluoroarene possesses at least one strong EWG, preferably in the ortho or para position.

    • Consider Advanced Methods: If your substrate is electron-neutral or electron-rich, a classical SNAr is unlikely to work. You may need to explore modern methods like photoredox catalysis, which can enable the defluorination of unactivated fluoroarenes.[13][14][15]

Potential Cause B: Inadequate Nucleophile Reactivity or Concentration
  • Why it happens: The active species is often the deprotonated, anionic form of the nucleophile (e.g., an alkoxide from an alcohol or an amide from an amine). If the base is too weak to deprotonate the nucleophile, or if the nucleophile is sterically hindered, the reaction will not proceed.[16]

  • Solution:

    • Select an Appropriate Base: For neutral nucleophiles like alcohols or amines, a base is required.[16] If a weak base like K₂CO₃ is ineffective, consider a stronger, non-nucleophilic base. For highly acidic nucleophiles (phenols), K₂CO₃ or Cs₂CO₃ may suffice. For less acidic ones (aliphatic alcohols), a stronger base like NaH, KOtBu, or KHMDS is often necessary to generate the reactive anion.[1][16]

    • Ensure Anhydrous Conditions: Strong bases like NaH are incompatible with protic solvents or moisture. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (N₂ or Ar).

    • Increase Nucleophile Equivalents: Try increasing the equivalents of the nucleophile to 1.5-2.0 to push the equilibrium towards the product.

Potential Cause C: Incorrect Solvent Choice
  • Why it happens: The solvent plays a critical role. Polar aprotic solvents are the standard choice because they effectively solvate the counter-ion of the base (e.g., K⁺) while leaving the nucleophilic anion poorly solvated, making it more "naked" and reactive.[16]

  • Solution:

    • Use a Polar Aprotic Solvent: The solvents of choice are DMSO, DMF, DMAc, and NMP.[16] DMSO often gives the fastest rates.[16]

    • Avoid Protic Solvents: Solvents like ethanol or water will hydrogen-bond with the nucleophile, stabilizing it and drastically reducing its reactivity.

Potential Cause D: Temperature is Too Low
  • Why it happens: Every reaction has an activation energy barrier that must be overcome. While SNAr on activated fluoroarenes is often efficient, it is not always a room-temperature reaction.

  • Solution:

    • Increase Temperature Incrementally: If no reaction is observed at room temperature, gradually increase the heat. Typical temperatures range from 50 °C to 120 °C.[1][11][17] Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.

Troubleshooting_Workflow Start Low / No Product Yield Check_SM Is Starting Material (SM) Consumed? (Check TLC/LCMS) Start->Check_SM No_Reaction Problem: No Reaction Check_SM->No_Reaction No Decomposition Problem: SM Consumed, No Product (Decomposition) Check_SM->Decomposition Yes Check_Activation Is Ring Activated? (ortho/para EWG) No_Reaction->Check_Activation Check_Activation->Start No (Re-evaluate substrate) Check_Conditions Check Conditions: - Stronger Base? - Polar Aprotic Solvent? - Higher Temp? Check_Activation->Check_Conditions Yes Success Reaction Optimized Check_Conditions->Success Yes Lower_Temp Lower Temperature Decomposition->Lower_Temp Milder_Base Use Milder Base Decomposition->Milder_Base Lower_Temp->Success Milder_Base->Success

Caption: A logical workflow for troubleshooting failed SNAr reactions.

Problem 2: My reaction is messy, with multiple side products.
Potential Cause A: Over-reaction or Multiple Substitutions
  • Why it happens: If your substrate has multiple fluorine atoms or other leaving groups, the initial product may be reactive enough to undergo a second substitution.

  • Solution:

    • Control Stoichiometry: Use the nucleophile as the limiting reagent (e.g., 0.9-1.0 equivalents) to favor mono-substitution.

    • Lower Temperature and Time: Run the reaction at the lowest possible temperature that gives a reasonable rate and monitor it closely, stopping it as soon as the starting material is consumed.

Potential Cause B: Competing Reaction Pathways
  • Why it happens: While fluorine is generally the most reactive leaving group, other halogens can also be displaced, especially at high temperatures. Additionally, if the substrate has acidic protons, aryne formation via an elimination-addition mechanism can occur with very strong bases, leading to regioisomeric products.[3]

  • Solution:

    • Leverage Leaving Group Ability: For substrates with multiple different halogens, substitution will preferentially occur at the C-F bond.[18] If you desire reaction at a C-Cl bond, for example, a different strategy may be needed.

    • Avoid Excessively Strong Bases: Unless an aryne mechanism is desired, avoid bases like NaNH₂ with substrates that have protons ortho to the leaving group.

Frequently Asked Questions (FAQs)

Q1: Why is fluorine a better leaving group than chlorine or bromine in SNAr, when the C-F bond is so strong?

This is a crucial concept. The rate-determining step is the formation of the Meisenheimer complex, not the elimination of the leaving group.[5][8] Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom significantly more electrophilic and thus more susceptible to the initial nucleophilic attack.[9][10] This effect on the first step is so powerful that it outweighs the difficulty of breaking the strong C-F bond in the fast, second step.[5][7]

Q2: What are the best solvents and bases for a typical SNAr reaction?

There is no single "best" combination, as it depends on the nucleophile's pKa and the substrate's reactivity. However, a general guide can be provided.

BaseStrengthTypical NucleophilesCommon SolventsNotes
K₂CO₃, Cs₂CO₃ WeakPhenols, Thiols, Carboxylic Acids, Indoles[19][20]DMF, DMSO, AcetonitrileOften requires heating. Cs₂CO₃ is more soluble and often more effective.
Et₃N, DIPEA ModeratePrimary/Secondary Amines[1]DMF, DMSO, NMPActs as a proton scavenger for the HCl or HF generated.
NaH, KOtBu StrongAliphatic Alcohols[1]THF, Dioxane, DMFMust be used under anhydrous conditions. Generates the alkoxide in situ.
KHMDS, LHMDS Very StrongWeakly acidic C-H nucleophiles, hindered alcoholsTHF, TolueneUsed for less reactive systems; strict anhydrous technique required.

Polar aprotic solvents like DMSO and DMF are generally the most effective and widely used.[16]

Q3: How can I perform an SNAr reaction on an electron-rich or unactivated fluoroarene?

This is a significant challenge for classical SNAr. However, modern organic chemistry offers solutions:

  • Photoredox Catalysis: This technique uses a photocatalyst to oxidize the electron-rich arene into a cation radical.[13][15] This radical is extremely electron-deficient, allowing for facile nucleophilic attack even without a traditional EWG.[13][21]

  • Catalytic Concerted SNAr: Some systems, using strong organic superbases, can promote a concerted mechanism that avoids the high-energy Meisenheimer intermediate, thereby allowing for the functionalization of electron-neutral and even electron-rich fluoroarenes.[11][17]

Q4: How should I monitor the progress of my reaction?

Regular monitoring is key to achieving high yields and avoiding side products.

  • Thin-Layer Chromatography (TLC): The fastest and most common method. It allows you to visualize the consumption of starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the mass of the product and helping to identify any major side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.

Key Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a typical reaction between an activated fluoroarene (e.g., 1-fluoro-4-nitrobenzene) and a primary or secondary amine.

Materials:

  • Activated Fluoroarene (1.0 eq)

  • Amine Nucleophile (1.1 - 1.2 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous Solvent (e.g., DMF or DMSO)

  • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the activated fluoroarene (1.0 eq) and the base (2.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to create a solution or suspension with a typical concentration of 0.1-0.5 M.

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.2 eq) to the mixture via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C). Monitor the reaction's progress every 1-2 hours using TLC or LC-MS.

  • Workup: Once the starting fluoroarene is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, then with brine to remove residual DMF/DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[1]

Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile

This protocol uses a strong base to generate a reactive alkoxide nucleophile in situ.

Materials:

  • Activated Fluoroarene (1.0 eq)

  • Alcohol Nucleophile (1.2 eq)

  • Strong Base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Solvent (e.g., THF or DMF)

  • Flame-dried glassware and inert atmosphere setup

Procedure:

  • Alkoxide Formation: In a flame-dried flask under N₂, suspend the NaH (1.2 eq) in anhydrous THF or DMF. Cool the suspension to 0 °C in an ice bath. Slowly add the alcohol nucleophile (1.2 eq) dropwise. Stir at 0 °C for 30 minutes to allow for complete deprotonation (hydrogen gas evolution will be observed).

  • Substrate Addition: Add a solution of the activated fluoroarene (1.0 eq) in a minimal amount of anhydrous solvent to the alkoxide mixture.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary (e.g., 60 °C). Monitor closely by TLC/LC-MS.

  • Quenching: Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl or water to destroy any excess NaH.

  • Workup and Purification: Follow steps 5-8 from Protocol 1.[1]

References

Technical Support Center: Characterization of Halogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of halogenated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis. The unique chemical properties of halogenated compounds often necessitate specialized analytical approaches and careful experimental design. This guide offers field-proven insights and systematic protocols to help you navigate these complexities and achieve accurate, reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is the characterization of halogenated organic compounds so challenging?

A1: The characterization of halogenated organic compounds presents several distinct challenges stemming from their unique chemical properties. These include:

  • Diverse and Complex Matrices: Halogenated compounds are often found in intricate environmental and biological samples, which can make their isolation and purification difficult.[1]

  • Co-elution in Chromatography: Many halogenated compounds share similar physical and chemical properties, leading to co-elution during chromatographic separations. This complicates their individual identification and quantification.[1][2]

  • Unique Isotopic Patterns: The presence of chlorine and bromine isotopes results in characteristic patterns in mass spectrometry.[3][4] Interpreting these patterns can be complex, especially in molecules containing multiple halogen atoms.[1][5]

  • Variable Fragmentation in Mass Spectrometry: The fragmentation patterns of halogenated compounds in mass spectrometry can be highly dependent on the position and number of halogen atoms, making structural elucidation a significant hurdle.[1]

  • Signal Suppression in LC-MS: Co-eluting matrix components can suppress the ionization of halogenated analytes in Liquid Chromatography-Mass Spectrometry (LC-MS), leading to inaccurate quantification.[1]

  • Spectral Complexity in NMR: The presence of halogens like fluorine can introduce complex coupling patterns and wide chemical shift ranges in Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Q2: How can I definitively identify the presence of chlorine or bromine in my compound using mass spectrometry?

A2: The presence of chlorine and bromine can be identified by their characteristic isotopic patterns in the mass spectrum.[3][4][6]

  • Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3][4] This results in a distinctive M/M+2 peak pattern where the M+2 peak is about one-third the intensity of the molecular ion peak.[3][5] For compounds with two chlorine atoms, you will observe M, M+2, and M+4 peaks in a ratio of approximately 9:6:1.[5]

  • Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[3][4] This produces an M/M+2 pattern with peaks of almost equal intensity.[3][5]

It's important to remember that while mass spectrometry is a powerful tool, it's often used in conjunction with other techniques like NMR for unambiguous identification.[3]

Q3: What are the key considerations when choosing between Gas Chromatography (GC) and Liquid Chromatography (LC) for analyzing halogenated compounds?

A3: The choice between GC and LC depends primarily on the volatility and thermal stability of your analyte.

  • GC is ideal for volatile and thermally stable halogenated compounds. Many persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and organochlorine pesticides are well-suited for GC analysis, often coupled with an Electron Capture Detector (ECD) or a mass spectrometer (MS).[2]

  • LC is the preferred method for non-volatile, thermally labile, or highly polar halogenated compounds, such as many halogenated pharmaceuticals.[1] LC coupled with tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity for these types of molecules.

Q4: How does the position of a halogen on an aromatic ring affect its analysis?

A4: The position of a halogen can significantly influence the compound's chromatographic retention time, mass spectral fragmentation pattern, and NMR chemical shifts. For example, isomers of halogenated compounds can exhibit different toxicities, making their separation and individual quantification crucial. The analysis of dioxins is a prime example of this, where different congeners must be separated to assess toxicity.[2]

Q5: What are some common sample preparation pitfalls to avoid when working with halogenated compounds?

A5: Inadequate sample preparation can lead to significant errors in analysis. Key pitfalls to avoid include:

  • Analyte Loss during Concentration: Many halogenated compounds are semi-volatile and can be lost during solvent evaporation steps. Careful control of temperature and the use of a gentle stream of nitrogen are crucial.

  • Incomplete Extraction from Complex Matrices: The extraction of halogenated compounds from matrices like soil, sediment, or tissue requires vigorous techniques such as Pressurized Liquid Extraction (PLE) or Soxhlet extraction to ensure quantitative recovery.[1][7]

  • Matrix Interference: Co-extracted matrix components can interfere with analysis.[2] Techniques like Solid-Phase Extraction (SPE) or gel permeation chromatography (GPC) are often necessary for cleanup.[1]

Troubleshooting Guides

This section provides systematic troubleshooting for common issues encountered during the analysis of halogenated organic compounds using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting) for Halogenated Compounds

Poor peak shape is a common issue that can compromise both qualitative identification and quantitative accuracy. Use this decision tree to diagnose and resolve issues with peak shape in your GC analysis.

Caption: Decision tree for troubleshooting poor GC peak shape.

Problem: Low or No Signal for Halogenated Analytes in MS

A weak or absent signal can be frustrating. This workflow helps to systematically identify the cause.

Troubleshooting_Low_MS_Signal start Low/No MS Signal check_tune Check MS Tune Report start->check_tune leak_check Air/Water peaks (m/z 28, 32, 18) high? check_tune->leak_check find_leak Find and fix leak (GC inlet, column fittings, transfer line). leak_check->find_leak Yes no_leak Tune OK leak_check->no_leak No verify_injection Verify Sample Injection no_leak->verify_injection manual_injection Perform manual injection of a standard. verify_injection->manual_injection signal_present Signal Present? manual_injection->signal_present autosampler_issue Troubleshoot autosampler. signal_present->autosampler_issue Yes no_signal No Signal signal_present->no_signal No check_source Check Ion Source no_signal->check_source clean_source Clean ion source, filament, and lens stack. check_source->clean_source

Caption: Troubleshooting workflow for low MS signal.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Problem: Inconsistent Retention Times for Halogenated Pharmaceuticals

Potential Cause Diagnostic Check Recommended Solution
Mobile Phase Preparation Are mobile phases freshly prepared? Is the composition accurate?Prepare fresh mobile phases daily. Use a calibrated graduated cylinder or balance for accurate composition.
Pump Performance Is the pump pressure stable? Are there pressure fluctuations?Purge the pump to remove air bubbles. Check pump seals and check valves for wear and replace if necessary.
Column Equilibration Is the column fully equilibrated before each run?Ensure a sufficient equilibration time (at least 10-15 column volumes) with the initial mobile phase conditions.
Column Temperature Is the column compartment temperature stable?Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
Sample Matrix Effects Are you analyzing samples in a complex matrix (e.g., plasma, wastewater)?Implement a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[1]

Problem: Ion Suppression or Enhancement

Potential Cause Diagnostic Check Recommended Solution
Co-eluting Matrix Components Does a post-column infusion of your analyte show a dip or spike in the signal at the retention time of your analyte in a matrix sample?Improve chromatographic separation to move the analyte away from the interfering peak. Modify the sample preparation to remove the interfering components.
High Analyte Concentration Is your analyte concentration outside the linear range of the detector?Dilute the sample to bring the concentration within the linear dynamic range of the instrument.
Inappropriate Ionization Source Conditions Are the ESI/APCI source parameters (e.g., gas flow, temperature, voltage) optimized for your analyte?Optimize source parameters using a standard solution of your analyte to maximize signal and minimize noise.
Mobile Phase Additives Are you using mobile phase additives (e.g., formic acid, ammonium formate) that are compatible with your analyte and ionization mode?Ensure the mobile phase additives enhance the ionization of your analyte. For example, formic acid is often used in positive ESI mode, while ammonium hydroxide can be beneficial in negative mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Complex and Uninterpretable ¹⁹F NMR Spectra

Potential Cause Diagnostic Check Recommended Solution
Complex Coupling Patterns Are there multiple fluorine atoms in the molecule leading to complex second-order effects?Use a higher field NMR spectrometer to increase chemical shift dispersion and simplify the spectra.[1] Consider using 2D NMR experiments like ¹H-¹⁹F HETCOR to resolve overlapping signals and assign couplings.
Paramagnetic Impurities Are the peaks unusually broad?Pass the sample through a small plug of silica or alumina to remove paramagnetic impurities.
Solvent Effects Does the spectrum change significantly in different deuterated solvents?Record spectra in a few different solvents to find one that provides the best resolution and chemical shift dispersion.
Conformational Isomers Are there more peaks than expected, possibly due to rotational isomers (rotamers)?Perform variable temperature (VT) NMR experiments. If the extra peaks coalesce at higher temperatures, they are likely due to conformational exchange.

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of Polybrominated Diphenyl Ethers (PBDEs) in Sediment

This protocol provides a general method for the analysis of PBDEs, a class of halogenated flame retardants, in environmental solid samples.

  • Sample Preparation (Pressurized Liquid Extraction - PLE)

    • Objective: To extract PBDEs from a solid matrix (e.g., soil, sediment).

    • Procedure:

      • Mix the dried and homogenized sample with a drying agent (e.g., diatomaceous earth).

      • Pack the mixture into a PLE cell.

      • Extract the sample with an appropriate solvent (e.g., hexane/dichloromethane mixture) at elevated temperature and pressure.

      • Concentrate the extract and perform cleanup steps as necessary (e.g., using silica gel or Florisil chromatography) to remove interfering compounds.[1]

  • GC-MS/MS Instrumental Analysis

    • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

    • GC Conditions:

      • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.

      • Injector: Splitless injection at a temperature of 280-300°C.[1]

      • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high final temperature (e.g., 320°C) to elute all PBDE congeners.[1]

      • Carrier Gas: Helium at a constant flow rate.

    • MS/MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • MRM Transitions: Select specific precursor and product ion transitions for each PBDE congener. For example, for BDE-47 (a tetrabromodiphenyl ether), a common transition is the loss of two bromine atoms from the molecular ion.

  • Data Analysis

    • Identify and quantify PBDE congeners based on their retention times and the response of their specific MRM transitions.

    • Use internal standards (e.g., ¹³C-labeled PBDEs) for accurate quantification.

Protocol 2: LC-MS/MS Analysis of Halogenated Pharmaceuticals in Water

This protocol outlines a general method for the analysis of halogenated pharmaceuticals in aqueous samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Objective: To extract and concentrate halogenated pharmaceuticals from water samples.

    • Procedure:

      • Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol and then water.

      • Load the water sample onto the cartridge.

      • Wash the cartridge with a weak solvent to remove interferences.

      • Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).

      • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Instrumental Analysis

    • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

    • LC Conditions:

      • Column: A C18 reversed-phase column is commonly used.[1]

      • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate to improve ionization.[1]

      • Flow Rate: Typical analytical flow rates are in the range of 0.2-0.5 mL/min.[1]

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), either in positive or negative mode depending on the analyte.[1]

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]

  • Data Analysis

    • Quantify the halogenated pharmaceuticals using a calibration curve prepared with standards.[1]

Protocol 3: Quantitative NMR (qNMR) for Purity Assessment of a Halogenated Active Pharmaceutical Ingredient (API)

This protocol describes the use of qNMR for the precise and accurate purity determination of a halogenated API.

  • Sample Preparation

    • Objective: To prepare a precise and accurate sample for qNMR analysis.

    • Procedure:

      • Accurately weigh the halogenated API and a certified internal standard with a known purity into a vial.

      • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to ensure complete dissolution.

      • Transfer the solution to an NMR tube.[1]

  • NMR Data Acquisition

    • Instrumentation: A high-field NMR spectrometer.

    • Experiment: A standard one-dimensional proton (¹H) or fluorine (¹⁹F) NMR experiment.

    • Key Parameters:

      • Pulse Angle: Use a 90° pulse to ensure quantitative excitation.[1]

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

      • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity of the API using the following formula:

      • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where: I = integral value, N = number of nuclei giving rise to the signal, MW = molecular weight, m = mass, and P = purity of the standard.

References

avoiding degradation of (3-bromo-2-fluorophenyl)methanamine hydrochloride during workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for (3-bromo-2-fluorophenyl)methanamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with expert-driven insights and actionable protocols to ensure the stability and purity of your compound during critical workup and isolation stages. We understand that compound integrity is paramount, and this resource addresses the most common challenges encountered in the lab.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic explanation and a validated solution.

Q1: My final product is a discolored oil (yellow to brown) instead of the expected solid, and the yield is low. What's happening?

A1: This is a classic sign of oxidative degradation. Benzylamines, including your target compound, are susceptible to oxidation, especially in their free base form.[1][2] The primary degradation pathway involves oxidation of the primary amine to an imine, which can subsequently hydrolyze to the corresponding 3-bromo-2-fluorobenzaldehyde.[3][4] These aldehyde impurities and potential polymeric byproducts are often highly colored.

Causality:

  • Exposure to Air (Oxygen): When you basify the aqueous layer to extract the free amine, it becomes highly susceptible to aerobic oxidation.[5] Vigorous stirring or prolonged exposure during this phase significantly accelerates degradation.

  • Presence of Metal Ions: Trace metal contaminants can catalyze oxidation.

  • Elevated Temperatures: Concentrating the solution at high temperatures on a rotary evaporator can promote oxidation and other side reactions.

Solution:

  • Minimize Air Exposure: During the basic aqueous workup, perform extractions quickly. If possible, sparge all aqueous and organic solutions with an inert gas (Nitrogen or Argon) before use and maintain an inert atmosphere over the separatory funnel.

  • Control Temperature: Concentrate your organic extracts in vacuo at a reduced temperature (≤ 30-35 °C). Do not evaporate to complete dryness if the free base is an oil; it is often more stable in a suitable solvent.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to the aqueous phase during workup can be beneficial.

Q2: After my aqueous workup and extraction, my TLC/HPLC analysis shows multiple new spots/peaks that weren't in the initial reaction mixture. How do I identify and prevent them?

A2: The appearance of new, often more polar and UV-active, spots is indicative of impurity formation during workup. The primary culprit is the 3-bromo-2-fluorobenzaldehyde degradation product, as discussed in Q1. The intermediate imine may also be observed.

Diagnostic Steps:

  • Co-spotting: On a TLC plate, co-spot your crude product with commercially available 3-bromo-2-fluorobenzaldehyde, if available. The aldehyde will likely correspond to one of the major impurity spots.

  • Crude ¹H NMR: The aldehyde impurity will have a characteristic singlet peak between 9-10 ppm. The imine C-H will also have a distinct chemical shift.

  • LC-MS Analysis: This will give you the mass of the impurities, confirming the presence of the aldehyde (mass corresponding to the loss of NH and addition of O) and the imine dimer.

Prevention Strategy: The most effective strategy is to avoid liberating the free base in an oxidative environment for extended periods. A direct precipitation/crystallization of the hydrochloride salt is often superior to a standard aqueous basic extraction.

Q3: I'm having trouble getting my hydrochloride salt to precipitate cleanly after extraction. What is the best method for salt formation?

A3: This issue often arises from excess water in the organic extract or using a suboptimal solvent system for precipitation. A robust and reliable protocol is crucial for obtaining a pure, crystalline hydrochloride salt.

Causality:

  • Residual Water: Water can interfere with the crystallization of the salt, sometimes leading to an oil or a gummy solid.

  • Solvent Choice: The ideal solvent system should readily dissolve the free amine but have poor solubility for the hydrochloride salt.

  • Stoichiometry of HCl: An incorrect amount of HCl can lead to incomplete precipitation or an acidic, impure product.

Solution: Follow the detailed protocol below for a clean and efficient salt formation. The key is to thoroughly dry the organic extract and use a suitable solvent like diethyl ether or MTBE (methyl tert-butyl ether) in which the salt is insoluble.

Frequently Asked Questions (FAQs)

  • What are the primary degradation pathways for (3-bromo-2-fluorophenyl)methanamine? The most significant degradation pathway is oxidation of the primary amine to the corresponding imine, which can then hydrolyze to 3-bromo-2-fluorobenzaldehyde.[2][3] This is accelerated by exposure to atmospheric oxygen, especially when the compound is in its free base form at elevated pH.

  • What is the optimal pH range for handling this compound during an extractive workup? To extract the free amine into an organic solvent, the aqueous phase must be basified. A pH of 9-11 is typically sufficient. However, it is critical to minimize the time the compound spends under these conditions. The hydrochloride salt is most stable in acidic conditions (pH 1-4).

  • What are the recommended storage conditions for the hydrochloride salt? Store the solid this compound in a tightly sealed container, protected from light and moisture, at ambient or reduced temperature (2-8 °C). As a salt, it is significantly more stable against oxidation than its free base form.

  • Is a non-aqueous workup a viable alternative? Yes, and it can be advantageous. If your reaction solvent is aprotic (e.g., THF, Dioxane) and your reagents allow, a non-aqueous workup can prevent oxidation. After quenching the reaction, the reaction mixture can be filtered to remove inorganic salts, and the product can be directly precipitated as the hydrochloride salt from the filtrate by adding a solution of HCl in a non-polar solvent.

Validated Experimental Protocols

Protocol 1: Optimized Aqueous Extractive Workup and Salt Formation

This protocol is designed to minimize degradation by controlling exposure to basic conditions and oxygen.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of NH₄Cl or water to quench any reactive reagents.

  • Phase Separation: Transfer the mixture to a separatory funnel. If your reaction solvent is water-miscible (e.g., THF), add an extraction solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash (Optional): To remove non-basic impurities, you can wash the organic layer with 1 M HCl. Your product will move into the aqueous layer as the salt. Separate the layers.

  • Liberation and Extraction (Critical Step): Cool the acidic aqueous layer from step 3 in an ice bath under a Nitrogen atmosphere. Slowly add 2 M NaOH or Na₂CO₃ solution with gentle swirling until the pH reaches 10-11. Immediately extract the liberated free amine with a pre-chilled, nitrogen-sparged solvent (e.g., 3x portions of EtOAc or DCM).

  • Drying: Combine the organic extracts and dry them thoroughly over anhydrous Na₂SO₄ or MgSO₄. It is crucial to remove all traces of water.

  • Salt Formation: Filter the dried organic solution into a clean flask. Cool the solution in an ice bath. Add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete (check with pH paper to ensure the solution is acidic).

  • Isolation: Stir the resulting slurry in the ice bath for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether or MTBE.

  • Drying: Dry the pure hydrochloride salt under high vacuum.

Table 1: Summary of Recommended Workup Conditions
ParameterRecommendationRationale
Atmosphere Inert (N₂ or Ar)Minimizes aerobic oxidation of the free amine.[5]
Temperature ≤ 30-35 °C (Rotovap) / 0-5 °C (Extraction)Reduces the rate of degradation reactions.
pH for Extraction 9 - 11 (briefly)Ensures complete liberation of the free amine for extraction.
pH for Storage 1 - 4 (as HCl salt)The protonated form is significantly more stable.
Extraction Solvents Ethyl Acetate, DichloromethaneGood solubility for the free base.
Precipitation Solvents Diethyl Ether, MTBEPoor solubility for the hydrochloride salt, ensuring high recovery.

Visual Guides

Degradation Pathway

The primary degradation route involves a two-step oxidation and hydrolysis process.

Caption: Primary degradation pathway via oxidation.

Workup Decision Workflow

This flowchart helps in selecting the appropriate workup strategy.

G start End of Reaction check_reagents Are residual reagents water-reactive? start->check_reagents quench Aqueous Quench (e.g., sat. NH4Cl) check_reagents->quench Yes check_solvent Is reaction solvent aprotic & product soluble? check_reagents->check_solvent No extract_workup Proceed to Optimized Aqueous Extractive Workup (Protocol 1) quench->extract_workup nonaqueous_workup Non-Aqueous Workup (Filter, then precipitate salt) check_solvent->quench No check_solvent->nonaqueous_workup Yes

Caption: Decision tree for workup strategy selection.

References

Technical Support Center: Scaling Up (3-bromo-2-fluorophenyl)methanamine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth technical support for researchers, process chemists, and drug development professionals involved in the synthesis and scale-up of (3-bromo-2-fluorophenyl)methanamine hydrochloride. This key pharmaceutical intermediate is typically synthesized via the reductive amination of 3-bromo-2-fluorobenzaldehyde.[1] Scaling this process from the bench to pilot or manufacturing scale introduces challenges related to reaction control, impurity profiles, product isolation, and safety.

This document is structured as a dynamic support center, combining frequently asked questions (FAQs) for quick reference with detailed troubleshooting guides for resolving specific experimental issues. It is grounded in established chemical principles and process safety management.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially viable method is the direct one-pot reductive amination of 3-bromo-2-fluorobenzaldehyde.[2][3] This pathway involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. The amine is subsequently isolated as a stable hydrochloride salt.

Q2: Which reducing agent is best for the reductive amination step during scale-up?

A2: The choice of reducing agent is critical.

  • Sodium Borohydride (NaBH₄): A powerful and cost-effective reductant. However, it can also reduce the starting aldehyde.[4] On a large scale, it is typically added after confirming imine formation to minimize this side reaction. Its handling requires strict safety protocols due to its reactivity with water and the evolution of hydrogen gas.[5][6]

  • Sodium Triacetoxyborohydride (STAB): A milder and more selective reagent that preferentially reduces the imine in the presence of the aldehyde.[2][4] It is less water-sensitive than NaBH₄, offering a wider process window, but is often more expensive.

  • Catalytic Hydrogenation: Using hydrogen gas with a catalyst (e.g., Palladium, Nickel) is a highly efficient and green alternative.[7] This method avoids stoichiometric inorganic waste but requires specialized high-pressure reactor systems and careful process safety management to handle flammable hydrogen gas.

For robust scale-up, catalytic hydrogenation is often preferred for its efficiency and waste profile, while STAB offers convenience and selectivity in standard reactors. NaBH₄ remains a viable, cost-effective option if the process conditions are well-controlled.

Q3: How do I form and isolate the final hydrochloride salt?

A3: After the reaction is complete and the crude amine base has been isolated (typically via extraction), it is dissolved in a suitable organic solvent like isopropanol (IPA), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE). Anhydrous hydrochloric acid (either as a gas or a solution in a solvent like IPA or dioxane) is then added, typically at a controlled temperature (e.g., 0-10 °C), to precipitate the hydrochloride salt.[8][9] The resulting solid is then isolated by filtration, washed with a cold solvent, and dried.

Q4: What are the critical safety hazards I need to consider for scale-up?

A4:

  • Hydrogen Evolution: Reactions using sodium borohydride in protic solvents (like methanol or water) vigorously produce flammable hydrogen gas.[5] Reactors must be properly vented and situated in an area with no ignition sources.

  • Exothermic Reactions: Both the reduction step and the quenching of excess borohydride are highly exothermic.[5] Gradual, controlled addition of reagents and efficient reactor cooling are essential to prevent thermal runaways.

  • Handling Sodium Borohydride: NaBH₄ is water-reactive and corrosive.[6][10] Personnel must use appropriate personal protective equipment (PPE), and the reagent should be handled under an inert atmosphere if possible.[6]

  • Catalytic Hydrogenation: This process involves high-pressure, flammable hydrogen gas and potentially pyrophoric catalysts (like Palladium on Carbon). It requires specialized equipment and adherence to strict safety protocols.[7]

Section 2: Process Workflow & Key Parameters

The overall process can be visualized as a sequence of critical operations, each with parameters that must be optimized for successful scale-up.

G cluster_0 Phase 1: Imine Formation cluster_1 Phase 2: Reduction cluster_2 Phase 3: Workup & Isolation cluster_3 Phase 4: Salt Formation & Purification A Charge Reactor: - 3-bromo-2-fluorobenzaldehyde - Solvent (e.g., Methanol) B Add Ammonia Source (e.g., NH₄OAc, aq. NH₃) A->B C Stir at 20-25°C (Monitor by HPLC/GC) B->C D Cool to 0-5°C C->D Imine Formation Complete E Slowly Add Reducing Agent (e.g., NaBH₄ Solution) D->E F Maintain Temp < 10°C (Monitor Reaction) E->F G Quench Reaction (e.g., Water/Acetone) F->G Reduction Complete H Solvent Swap & Extraction (e.g., EtOAc/Water) G->H I Isolate Amine Base H->I J Dissolve Base in Solvent (e.g., Isopropanol) I->J Crude Amine Isolated K Add HCl Solution J->K L Filter, Wash, & Dry Product K->L

Caption: High-level workflow for the synthesis of (3-bromo-2-fluorophenyl)methanamine HCl.

Table 1: Key Process Parameters for Scale-Up
ParameterLaboratory Scale (Typical)Pilot/Production Scale ConsiderationsRationale & Justification
Solvent Methanol, THF, DCM[4][11]Methanol or Isopropanol (IPA) are preferred for cost and safety. Avoid chlorinated solvents.Green chemistry principles and ease of removal. Methanol is a good solvent for NaBH₄.
Ammonia Source Ammonium Acetate, 28% aq. NH₃28% aq. NH₃ or anhydrous ammonia gas.Cost-effective and high atom economy. Gaseous ammonia requires specialized handling.
Reducing Agent 1.5 - 2.0 eq. NaBH₄ (solid)1.2 - 1.5 eq. NaBH₄ (as a stabilized aqueous solution)Using a solution allows for better thermal control via controlled addition. Stabilization (e.g., with 1-2% NaOH) minimizes decomposition and hydrogen evolution during storage.[10]
Temperature 0°C to RTImine Formation: 20-30°C. Reduction: 0-10°C.Imine formation is often near ambient temperature. The reduction step is highly exothermic and requires strict cooling to prevent side reactions and control hydrogen evolution.[5]
Quench Slow addition of water or acidSlow reverse addition of the reaction mixture to a quenching solvent (e.g., acetone or water).Reverse addition ensures the quenching agent is always in excess, providing better control over the exotherm and gas evolution.
Salt Formation HCl in Ether/DioxaneHCl in Isopropanol (IPA)IPA is a Class 3 solvent with a better safety profile than ether or dioxane. It is also an excellent crystallization solvent for many amine hydrochlorides.[12]

Section 3: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common issues encountered during the scale-up process.

Diagram: Troubleshooting Logic Flow

G cluster_c1 Causes & Solutions for Low Yield cluster_c2 Causes & Solutions for Crystallization Failure cluster_c3 Causes & Solutions for Poor Purity cluster_c4 Causes & Solutions for Exotherm start Problem Observed p1 p1 start->p1 p2 Product is Oily / Fails to Crystallize Amine HCl precipitates as a gum or oil, not a filterable solid. start->p2 p3 Poor Purity Profile HPLC shows significant impurities, such as the corresponding alcohol or secondary amine. start->p3 p4 Uncontrolled Exotherm or Foaming Temperature spikes during borohydride addition or quench. start->p4 c1_1 1. Inefficient Imine Formation - Increase reaction time before reduction. - Consider a mild acid catalyst (e.g., AcOH). p1:f1->c1_1 c1_2 2. Reductant Decomposition - Use stabilized NaBH₄ solution. - Ensure NaBH₄ is high quality and dry. p1:f1->c1_2 c1_3 3. Insufficient Reductant - Increase stoichiometry to 1.5 eq. - Check assay of NaBH₄ raw material. p1:f1->c1_3 c2_1 1. Residual Water or Solvent - Ensure amine base is dry (azeotropic distillation). - Use anhydrous HCl source. p2:f1->c2_1 c2_2 2. Incorrect Crystallization Solvent - Screen anti-solvents (e.g., MTBE, Heptane). - Try seeding with a small crystal. p2:f1->c2_2 c2_3 3. Impurities Inhibiting Crystallization - Purify crude amine base (e.g., charcoal treatment). - Re-run workup to remove salts. p2:f1->c2_3 c3_1 1. Aldehyde Reduction - Add NaBH₄ only after imine formation is complete. - Cool reaction to <5°C before addition. p3:f1->c3_1 c3_2 2. Secondary Amine Formation - Use a larger excess of the ammonia source. - Ensure good mixing to avoid localized 'hot spots'. p3:f1->c3_2 c4_1 1. Addition Rate Too Fast - Extend addition time of NaBH₄ solution. - Link addition rate to internal temperature. p4:f1->c4_1 c4_2 2. Inefficient Cooling - Ensure reactor jacket is at lowest possible temp. - Confirm good agitation for heat transfer. p4:f1->c4_2 c4_3 3. Unstable Borohydride - Use a stabilized (basic) NaBH₄ solution to slow hydrolysis. p4:f1->c4_3

Caption: Decision-making flowchart for common troubleshooting scenarios.

Table 2: Detailed Troubleshooting Q&A
Symptom / QuestionPotential CauseRecommended Action & Explanation
My reaction stalls, leaving significant unreacted imine intermediate. [13]1. Insufficient Reducing Power: The NaBH₄ may have decomposed due to moisture or acidic conditions.Solution: Ensure the NaBH₄ is fresh and of high quality. When preparing a solution, use a slightly basic aqueous solution (e.g., 1% NaOH) to improve stability.[10] Confirm the stoichiometry; a slight excess (1.2-1.5 eq.) is often necessary on scale.
2. Poor Imine-Reductant Contact: The imine may not be fully soluble or mixing may be inefficient.Solution: Verify that all components are soluble in the chosen solvent system. On a larger scale, mass transfer can be limiting; ensure agitation is sufficient to maintain a homogenous mixture.
The main impurity is 3-bromo-2-fluorobenzyl alcohol. Competitive Aldehyde Reduction: The reducing agent is reacting with the starting aldehyde before the imine is fully formed or reduced.Solution: Implement a two-stage approach. First, allow the aldehyde and ammonia source to react until imine formation is maximized (monitor by HPLC). Then, cool the reaction to 0-5°C before slowly adding the NaBH₄.[4] This temporal separation favors imine reduction.
I am observing the formation of the secondary amine, bis((3-bromo-2-fluorophenyl)methyl)amine. Product Reacting with Imine: The primary amine product is nucleophilic and can react with remaining imine intermediate, leading to a secondary amine impurity.Solution: Use a significant excess of the ammonia source to outcompete the product amine. Ensure efficient mixing and controlled addition of the reducing agent to minimize the time the imine and product amine coexist.
During the quench step, the temperature rises uncontrollably and there is excessive foaming. Rapid Hydrolysis of Excess NaBH₄: Adding the quenching agent (e.g., water) too quickly to the concentrated reaction mixture causes a rapid, highly exothermic reaction and massive hydrogen gas evolution.[5]Solution: Perform a "reverse quench." Slowly add the reaction mixture to a separate, well-stirred vessel containing the quenching agent (e.g., water or acetone). This keeps the concentration of the borohydride low in the quenching vessel, allowing for much better thermal and off-gas control.
The final hydrochloride salt oils out or is very difficult to filter. 1. Presence of Water/Impurities: Water can prevent crystallization. Inorganic salts from the workup can also interfere.[8]Solution: Ensure the isolated amine free base is thoroughly dried before the salt formation step. A solvent swap to a non-polar solvent and washing with brine can help remove inorganic impurities.
2. Suboptimal Crystallization Solvent: The solvent may be too good, preventing the salt from precipitating effectively.Solution: Use a solvent system that includes an anti-solvent. For example, after precipitating the salt from isopropanol, slowly add a non-polar solvent like MTBE or heptane to increase the yield of the crystalline solid.[12] Seeding with a previously prepared crystal can also induce crystallization.

Section 4: Scalable Experimental Protocol

This protocol describes a robust process for a ~1 kg scale production. Warning: This procedure must only be carried out by trained chemists in a facility equipped for large-scale chemical synthesis, including appropriate ventilation and emergency systems.

Materials & Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • 3-bromo-2-fluorobenzaldehyde (1.0 kg, 4.93 mol)

  • Ammonium acetate (759 g, 9.85 mol, 2.0 eq.)

  • Methanol (5 L)

  • Sodium borohydride (112 g, 2.96 mol, 0.6 eq. - Note: 1 mole NaBH₄ provides 4 moles of hydride)

  • 1 M Sodium Hydroxide solution (for stabilizing NaBH₄)

  • Ethyl Acetate (10 L)

  • Isopropanol (4 L)

  • 5 M HCl in Isopropanol

Procedure:

  • Imine Formation:

    • Charge the 10 L reactor with 3-bromo-2-fluorobenzaldehyde (1.0 kg) and methanol (5 L).

    • Begin agitation and add ammonium acetate (759 g) in one portion.

    • Stir the resulting slurry at 20-25°C for 2-4 hours. Monitor the conversion of the aldehyde to the imine by HPLC or TLC. Proceed to the next step when aldehyde is <2%.

  • Reduction:

    • In a separate vessel, carefully prepare the reducing agent solution by dissolving sodium borohydride (112 g) in 500 mL of cold water containing 10 mL of 1 M NaOH. Caution: Hydrogen gas will evolve. Prepare in a well-ventilated hood.[10][14]

    • Cool the reactor jacket to -5°C and bring the internal temperature of the reaction mixture to 0-5°C.

    • Slowly add the NaBH₄ solution via the addition funnel over 1.5-2 hours, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, stir the reaction at 5-10°C for an additional 1 hour, or until HPLC confirms the imine is <1%.

  • Workup and Isolation of Free Base:

    • Quench: In a separate vessel suitable for quenching, add 2 L of water. Slowly transfer the reaction mixture into the water with vigorous stirring. Caution: Vigorous gas evolution will occur.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add ethyl acetate (5 L) to the remaining aqueous slurry and stir. Adjust the pH to >11 with 50% NaOH solution to break any borate complexes and ensure the amine is in its free base form.[15]

    • Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 L).

    • Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (3-bromo-2-fluorophenyl)methanamine as an oil.

  • Hydrochloride Salt Formation and Purification:

    • Dissolve the crude amine oil in isopropanol (3 L).

    • Cool the solution to 0-5°C.

    • Slowly add 5 M HCl in isopropanol (~1 L, or until pH ~1-2) with good stirring. A white precipitate should form.

    • Stir the slurry at 0-5°C for 1-2 hours to complete crystallization.

    • Isolate the solid product by filtration. Wash the filter cake with cold isopropanol (2 x 250 mL).

    • Dry the product in a vacuum oven at 40-50°C to a constant weight.

    • Expected Yield: 950 g - 1.1 kg (80-92%). Purity: >99% by HPLC.

References

improving the resolution in chromatographic analysis of bromo-fluorophenyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of bromo-fluorophenyl compounds. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this resource to not only provide solutions but also to explain the underlying scientific principles, ensuring you can confidently optimize your separations.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of bromo-fluorophenyl compounds.

Q1: What is the most common challenge when analyzing bromo-fluorophenyl compounds?

The primary challenge is achieving adequate resolution between structurally similar isomers. Due to the presence of both bromine and fluorine, these compounds can have very similar physicochemical properties, leading to co-elution or poor separation on standard chromatographic columns.

Q2: Which type of HPLC column is best suited for separating bromo-fluorophenyl compounds?

Phenyl and FluoroPhenyl columns are highly recommended for the separation of halogenated and aromatic compounds.[1][2] These columns offer unique selectivity through π-π interactions between the stationary phase and the aromatic rings of the analytes, which is often more effective than the hydrophobic interactions of traditional C18 columns.[1][3][4] FluoroPhenyl columns, in particular, provide multiple retention mechanisms, including dipole-dipole interactions and shape selectivity, which can be highly advantageous for resolving complex mixtures of these compounds.[3][4]

Q3: How does the choice of organic solvent in the mobile phase affect the separation?

The choice of organic solvent (e.g., acetonitrile vs. methanol) can significantly alter the selectivity of the separation. Acetonitrile can engage in π-π interactions with phenyl-based stationary phases, which may interfere with the analyte-stationary phase interactions and reduce resolution.[5] Methanol is often a better choice as it does not have this interfering effect.[5] Experimenting with different organic solvents and their ratios in the mobile phase is a critical step in method development.[6]

Q4: Why is my peak shape poor (e.g., tailing or fronting)?

Poor peak shape can result from several factors, including secondary interactions with the stationary phase, column overload, or an inappropriate mobile phase pH. For bromo-fluorophenyl compounds, which can be prone to secondary interactions, ensuring the mobile phase pH is appropriate to maintain a consistent ionization state is crucial.[7] Using a high-purity stationary phase and adding mobile phase modifiers like a small amount of trifluoroacetic acid (TFA) can also help to improve peak shape.[8]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific resolution issues encountered during the analysis of bromo-fluorophenyl compounds.

Guide 1: Poor Resolution and Co-eluting Peaks

Poor resolution is the most frequent issue. The following workflow will guide you through a systematic approach to improve the separation of your bromo-fluorophenyl compounds.

  • Optimize the Mobile Phase Composition:

    • Adjust Organic Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., methanol or acetonitrile) to water. A good starting point is a scouting gradient from 5% to 95% organic solvent.[5][9]

    • Change Organic Solvent: If adjusting the ratio is insufficient, switch your organic modifier. For example, if you are using acetonitrile, try methanol. The different solvent properties can alter selectivity.[9]

    • Modify Mobile Phase pH: For ionizable bromo-fluorophenyl compounds, the pH of the mobile phase is critical. Adjust the pH to be at least 1.5-2 units away from the pKa of your analytes to ensure a single ionic form, which generally results in sharper peaks and better resolution.[7][10] Common acidic additives include formic acid, acetic acid, or trifluoroacetic acid (TFA).[11][12]

    • Incorporate Buffers: Using a buffer, such as a phosphate buffer, can help maintain a stable pH throughout the analysis, leading to more reproducible retention times and improved peak shape.[10]

  • Evaluate the Stationary Phase:

    • Switch Column Chemistry: If mobile phase optimization does not yield the desired resolution, consider a different stationary phase. For bromo-fluorophenyl compounds, moving from a standard C18 to a Phenyl or FluoroPhenyl column is a logical step due to the potential for π-π interactions.[1][3][4]

    • Consider Column Dimensions and Particle Size: A longer column or a column with a smaller particle size will provide higher efficiency (more theoretical plates), leading to sharper peaks and potentially better resolution.[13] However, be mindful that this will also increase backpressure.

  • Adjust Temperature and Flow Rate:

    • Optimize Column Temperature: Temperature can affect selectivity.[14] Increasing the temperature generally decreases the viscosity of the mobile phase, which can improve efficiency and reduce run times.[15] It is advisable to screen a range of temperatures (e.g., 30-60°C) to find the optimal condition for your separation.

    • Reduce Flow Rate: A lower flow rate increases the interaction time of the analytes with the stationary phase, which can lead to improved resolution.[6][16] However, this will also increase the analysis time.

G Start Poor Resolution Opt_Mobile_Phase Optimize Mobile Phase (Solvent Ratio, pH, Additives) Start->Opt_Mobile_Phase Check_Resolution1 Resolution Improved? Opt_Mobile_Phase->Check_Resolution1 Change_Column Change Stationary Phase (e.g., C18 to Phenyl/FluoroPhenyl) Check_Resolution1->Change_Column No Success Baseline Separation Achieved Check_Resolution1->Success Yes Check_Resolution2 Resolution Improved? Change_Column->Check_Resolution2 Adjust_Temp_Flow Adjust Temperature and Flow Rate Check_Resolution2->Adjust_Temp_Flow No Check_Resolution2->Success Yes Check_Resolution3 Resolution Improved? Adjust_Temp_Flow->Check_Resolution3 Check_Resolution3->Success Yes Further_Dev Further Method Development (e.g., 2D-LC, Chiral Column) Check_Resolution3->Further_Dev No

Caption: Troubleshooting workflow for improving resolution.

Guide 2: Chiral Separation of Bromo-Fluorophenyl Enantiomers

Many bromo-fluorophenyl compounds are chiral, and their enantiomers can exhibit different pharmacological activities. The separation of these enantiomers requires specialized techniques.

  • Select a Chiral Stationary Phase (CSP):

    • Initial Screening: Start with polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) as they are versatile and widely successful for a broad range of compounds.[17]

    • Alternative CSPs: If polysaccharide-based columns are unsuccessful, consider Pirkle-type (donor-acceptor) columns or cyclodextrin-based columns.[18] Crown ether-based CSPs can be particularly effective for compounds containing a primary amino group.[19]

  • Optimize the Mobile Phase:

    • Normal Phase vs. Reversed Phase: Chiral separations can be performed in both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes. The choice will depend on the CSP and the solubility of your analytes. Normal phase often provides better selectivity for chiral separations.[17]

    • Mobile Phase Additives: Small amounts of additives can significantly impact chiral recognition. In normal phase, alcohols like ethanol or isopropanol are common modifiers. In reversed phase, acidic or basic additives can be used to control the ionization state of the analytes.[20]

  • Temperature Optimization:

    • Temperature plays a crucial role in chiral separations by affecting the thermodynamics of the analyte-CSP interaction. Lower temperatures often lead to better resolution but can also increase backpressure and analysis time.[19] It is recommended to evaluate a range of temperatures to find the optimal balance.

Chiral Stationary Phase (CSP)Common Mobile PhasesTarget AnalytesReference
Polysaccharide-based (e.g., ODH)n-hexane/isopropanolPhenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanol[17]
Pirkle-type (e.g., (R,R) Whelk-O1)n-hexane/ethanol/TFA/isopropyl amineβ-amino-β-(4-bromophenyl) propionic acid
Crown Ether-basedPerchloric acid solutionCompounds with primary amino groups[19]

System Suitability and Maintenance

To ensure the long-term performance and reliability of your chromatographic system, follow these best practices:

  • Sample Preparation: Always filter your samples through a 0.2 or 0.45 µm filter before injection to prevent particulates from clogging the column.[5]

  • Guard Columns: Use a guard column with a matching stationary phase to protect your analytical column from strongly retained impurities.[21][22]

  • System Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. This is indicated by a stable baseline and pressure.[5]

  • Column Flushing and Storage: After use, flush the column with a strong solvent to remove any retained compounds. For storage, refer to the manufacturer's instructions, which typically recommend a non-buffered organic solvent.[8]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (3-bromo-2-fluorophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable data and regulatory compliance. This guide provides an in-depth comparison of potential analytical methods for the quantification and impurity profiling of (3-bromo-2-fluorophenyl)methanamine hydrochloride, a halogenated phenylmethanamine derivative. We will explore the causality behind experimental choices, present detailed validation protocols, and provide supporting data in line with the highest standards of scientific integrity.

The validation process demonstrates through documented evidence that an analytical procedure is fit for its intended purpose.[1][2][3][4] This guide is structured to navigate the complexities of method development and validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8]

Strategic Selection of an Analytical Technique

The molecular structure of this compound—a polar, non-volatile amine salt with UV-absorbing properties due to its aromatic ring—guides the selection of an appropriate analytical technique.

  • High-Performance Liquid Chromatography (HPLC): This is the preeminent technique for non-volatile and thermally labile substances like our target analyte.[9] Its versatility in column chemistry and mobile phase composition allows for fine-tuning separation from potential impurities. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this moderately polar compound.

  • Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds.[9] Direct analysis of the hydrochloride salt is not feasible due to its non-volatile nature. While derivatization could render the amine volatile, this adds complexity and potential for side reactions, making it a less direct and often more challenging approach than HPLC.[10] GC coupled with Mass Spectrometry (GC-MS) is, however, a powerful tool for identifying unknown volatile impurities.[11][12]

Comparison of Primary Analytical Techniques

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Analyte Suitability Excellent. Ideal for non-volatile salts.Poor. Requires derivatization to increase volatility, adding complexity.
Specificity High, especially with photodiode array (PDA) or MS detectors.Very high, particularly with a Mass Spectrometry (MS) detector.[11]
Sensitivity Good to excellent, depending on the detector (UV, MS).Excellent, especially with MS, for volatile compounds.
Sample Preparation Simple dissolution in a suitable solvent is often sufficient.More complex; requires derivatization and extraction into a volatile solvent.
Primary Application Assay, purity, and stability testing of the active pharmaceutical ingredient (API) and drug product.Primarily for volatile impurity profiling (e.g., residual solvents).[9]

Based on this analysis, RP-HPLC with UV detection emerges as the most logical and efficient choice for the primary validation of this compound.

Validation of a Reversed-Phase HPLC Method: A Practical Guide

This section details the validation of a hypothetical, yet scientifically robust, RP-HPLC method for the assay of this compound. The validation parameters are based on the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[13][14][15][16]

The Validation Workflow

The validation process is a structured sequence of experiments designed to confirm that the method is suitable for its intended purpose.[17]

Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Peak Shape, Resolution) Dev->Opt Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Opt->Protocol Spec Specificity (Forced Degradation) Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy (Recovery) Protocol->Acc Prec Precision (Repeatability & Intermediate) Protocol->Prec LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Rob Robustness Protocol->Rob Report Final Validation Report (Summarize Data, Assess Against Criteria) Spec->Report Lin->Report Acc->Report Prec->Report LOD_LOQ->Report Rob->Report

Caption: A typical workflow for analytical method validation.

Experimental Protocols and Acceptance Criteria

Here we provide detailed protocols for each validation parameter.

Chromatographic Conditions (Example)

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

A. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[18][19]

Protocol:

  • Blank & Placebo Analysis: Inject the mobile phase (blank) and a placebo solution to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

  • Analyze the stressed samples. The method is specific if the analyte peak is well-resolved from all degradation product peaks. Peak purity analysis using a PDA detector should be performed.

Acceptance Criteria:

  • No interference from blank or placebo at the analyte's retention time.

  • The analyte peak should be spectrally pure and resolved from all degradant peaks in stressed samples.

B. Linearity

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.[14][20]

Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Prepare at least five concentrations by serial dilution, typically ranging from 80% to 120% of the target assay concentration.[14]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.99.[14][20]

Example Linearity Data

Concentration (% of Target)Concentration (µg/mL)Mean Peak Area (n=3)
80%80798500
90%90901200
100%1001005000
110%1101102300
120%1201199800
Regression Results R² = 0.9998 y = 10025x - 1500

C. Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[14][19]

Protocol:

  • The range is confirmed by the data from the Linearity, Accuracy, and Precision studies.

Acceptance Criteria:

  • The specified range is typically 80% to 120% of the test concentration for an assay of a finished product.[19]

Validation_Range Range Validated Range Linearity Linearity Linearity->Range Establishes Proportionality Accuracy Accuracy Accuracy->Range Confirms Trueness Precision Precision Precision->Range Confirms Reliability

Caption: Interdependence of parameters defining the analytical range.

D. Accuracy

Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found.[2][13] It is typically assessed using recovery studies.

Protocol:

  • Prepare a homogenous mixture of a placebo.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Example Accuracy Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0101.2101.2%
120%120.0119.199.3%
Mean Recovery 99.97%

E. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[20]

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the study on a different day, with a different analyst, or on different equipment.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Example Precision Data

ParameterSample #Result (% of Label Claim)Mean%RSD
Repeatability 1-699.8, 100.5, 101.0, 99.5, 100.2, 100.8100.30.59%
Intermediate Precision 1-6101.2, 100.1, 99.9, 101.5, 100.7, 100.9100.70.62%

F. Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD and LOQ represent the lowest concentrations of an analyte that can be reliably detected and quantified, respectively.[21][22]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration at which the S/N ratio is 3:1 is typically defined as the LOD.[23]

  • The concentration at which the S/N ratio is 10:1 is typically defined as the LOQ.[23][24]

Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Determine the slope (S) of the calibration curve.

  • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of y-intercepts of regression lines.

  • Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (σ / S) [25]

    • LOQ = 10 * (σ / S) [25]

Acceptance Criteria:

  • LOD and LOQ should be determined and reported, particularly for impurity quantification methods.

G. Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[13][19]

Protocol:

  • Vary critical chromatographic parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase organic composition (e.g., ± 2%)

  • Analyze the system suitability solution under each condition.

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, resolution, theoretical plates) should remain within acceptable limits for all variations.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is superior for assay and purity of the API salt, a GC-MS method could be developed and validated for specific applications, such as identifying volatile organic impurities.

Method Development & Validation Considerations:

  • Derivatization: The primary amine would need to be derivatized (e.g., via silylation or acylation) to make it volatile and thermally stable for GC analysis. This step must be reproducible and high-yielding.

  • Injection: A split/splitless inlet would be appropriate. The inlet temperature must be optimized to ensure volatilization without degradation.

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) would likely provide good separation.

  • Validation: The validation would follow the same ICH principles but would need to rigorously test the reproducibility of the derivatization step as part of the accuracy and precision studies. Specificity would be demonstrated by the unique mass spectrum of the derivatized analyte.

Conclusion

The validation of an analytical method for this compound is a systematic process that ensures data integrity and regulatory compliance. For routine quality control, including assay and impurity profiling, a well-validated RP-HPLC method is unequivocally the superior choice due to its direct applicability, simplicity, and robustness. A GC-MS method , while more complex to develop due to the need for derivatization, serves as a powerful orthogonal technique, particularly for the identification and quantification of volatile impurities.

By grounding experimental design in established regulatory guidelines and a thorough understanding of the analyte's chemical properties, scientists can develop and validate analytical methods that are accurate, reliable, and fit for purpose, ultimately ensuring the quality and safety of the final pharmaceutical product.[4][26]

References

A Comparative Guide to the Reactivity of (3-bromo-2-fluorophenyl)methanamine: Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice between using a free amine or its salt form is a critical decision that impacts everything from storage and handling to reaction kinetics and synthetic strategy. This guide provides an in-depth technical comparison of (3-bromo-2-fluorophenyl)methanamine and its hydrochloride salt, offering objective analysis and supporting experimental frameworks to inform practical laboratory work.

The fundamental difference in reactivity between these two forms hinges on the availability of the nitrogen atom's lone pair of electrons. The free base is a potent nucleophile, ready to engage in a wide array of chemical transformations. In contrast, the hydrochloride salt, with its protonated amino group, acts as a "masked" or protected nucleophile, offering practical advantages in stability and handling at the cost of immediate reactivity.

Physicochemical Properties: A Tale of Two Forms

The conversion of the free base to its hydrochloride salt dramatically alters its physical properties. These differences are crucial for selecting the appropriate form for a given application, whether in a reaction flask or a final pharmaceutical formulation.

Property(3-bromo-2-fluorophenyl)methanamine (Free Base)(3-bromo-2-fluorophenyl)methanamine HClCausality
Molecular Formula C₇H₇BrFNC₇H₈BrClFNAddition of HCl.
Molecular Weight 204.04 g/mol 240.50 g/mol Addition of HCl (36.46 g/mol ).
Physical State Typically an oil or low-melting solidCrystalline solid[1]Ionic lattice structure of the salt leads to a more ordered, solid state.
Aqueous Solubility Generally lowerGenerally higher[2][3][4][5]The ionic nature of the ammonium salt allows for strong ion-dipole interactions with water, enhancing solubility.
Organic Solvent Solubility Generally higherGenerally lower[2]The non-polar nature of the free base favors dissolution in organic solvents like dichloromethane, THF, or ethyl acetate.
Stability More susceptible to air oxidation and degradationMore stable, with a longer shelf-life[2]Protonation of the amine reduces its electron density, making it less prone to oxidative decomposition.
Handling Can be an oil, may require more careful handlingCrystalline solid, easier to weigh and handleSolids are generally less volatile and easier to manage quantitatively than liquids.

These distinct properties mean the hydrochloride salt is often preferred for storage and as a starting material in pharmaceutical development, where stability and ease of handling are paramount.[2][6][7] Conversely, the free base's solubility in organic solvents makes it directly suitable for many synthetic reactions.[2]

The Decisive Factor: A Comparison of Nucleophilic Reactivity

The core of the comparison lies in the chemical reactivity, which is dictated by the electronic state of the aminomethyl group.

The Free Base: A Potent Nucleophile

The reactivity of (3-bromo-2-fluorophenyl)methanamine stems from the lone pair of electrons on the nitrogen atom. This lone pair makes the amine a strong nucleophile, capable of attacking electron-deficient centers. This inherent nucleophilicity allows it to participate directly in a multitude of essential organic reactions, including:

  • Acylation: Reaction with acylating agents like acid chlorides or anhydrides to form stable amide bonds.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, though this can lead to multiple substitutions.[8][9]

  • Reductive Amination: Condensation with aldehydes or ketones to form an imine, which is then reduced to a more substituted amine.

  • Cross-Coupling Reactions: Serving as the nucleophilic partner in metal-catalyzed reactions like the Buchwald-Hartwig amination to form C-N bonds.[10][11]

The Hydrochloride Salt: A Masked Nucleophile

In the hydrochloride salt, the amino group is protonated to form an ammonium cation (R-CH₂NH₃⁺).[3][7] This protonation has a profound effect:

  • Sequestration of the Lone Pair: The nitrogen's lone pair is engaged in a bond with the proton from HCl, making it unavailable for donation.[2][12]

  • Loss of Nucleophilicity: Without the available lone pair, the ammonium group is not nucleophilic and will not react with electrophiles under typical conditions.[2]

  • Reactivation Requirement: To engage the amine in a nucleophilic reaction, it must first be deprotonated. This is achieved by adding a base to neutralize the hydrochloride, thereby regenerating the free amine in situ.[2][13]

The pH of the reaction medium is therefore a critical controller of reactivity. Acidic conditions favor the protonated, unreactive ammonium form, while basic conditions are required to generate the nucleophilic free amine.[2]

Experimental Protocol 1: Comparative N-Acylation

To quantitatively assess the difference in reactivity, a comparative N-acylation experiment can be designed. This protocol provides a framework for measuring the reaction rate of the free base versus the in situ generated amine from its salt.

Objective: To quantitatively compare the rate of N-acetylation of (3-bromo-2-fluorophenyl)methanamine free base versus its hydrochloride salt.

Materials:

  • (3-bromo-2-fluorophenyl)methanamine

  • (3-bromo-2-fluorophenyl)methanamine hydrochloride

  • Acetic anhydride

  • A non-nucleophilic organic base (e.g., Triethylamine or N,N-Diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Internal standard for quantitative analysis (e.g., Dodecane)

  • Analytical equipment (e.g., HPLC or GC-MS)

Methodology:

  • Reaction A (Free Base):

    • In a dry reaction flask, dissolve a known concentration (e.g., 0.1 M) of (3-bromo-2-fluorophenyl)methanamine and a precise amount of the internal standard in the chosen solvent.

    • Equilibrate the mixture to a constant temperature (e.g., 25 °C).

    • Initiate the reaction by adding one stoichiometric equivalent of acetic anhydride with vigorous stirring.

    • At timed intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw aliquots, quench the reaction (e.g., with a small amount of methanol), and prepare for analysis.

  • Reaction B (Hydrochloride Salt):

    • In an identical flask, suspend the same molar concentration of this compound and the internal standard in the same solvent.

    • Add one molar equivalent of the non-nucleophilic organic base to this suspension to generate the free base in situ. Stir for 5-10 minutes.

    • Equilibrate and initiate the reaction simultaneously with Reaction A by adding one stoichiometric equivalent of acetic anhydride.

    • Monitor the reaction by taking and analyzing aliquots at the same timed intervals as Reaction A.

Data Analysis:

  • Quantify the concentration of the N-acetylated product at each time point relative to the internal standard for both reactions.

  • Plot the concentration of the product versus time.

  • Determine the initial reaction rates from the slope of the initial linear portion of the curves.

Expected Results: The reaction with the pre-formed free base (Reaction A) is expected to proceed at a significantly higher initial rate. The in situ neutralization step in Reaction B may introduce a slight induction period or result in a marginally slower overall rate, depending on the speed and efficiency of the deprotonation.[2]

G cluster_A Reaction A: Free Base cluster_B Reaction B: Hydrochloride Salt A_start Dissolve Free Base & Internal Standard A_add Add Acetic Anhydride A_start->A_add Initiate A_monitor Monitor Reaction (HPLC/GC) A_add->A_monitor Sample @ intervals Analysis Data Analysis: - Plot [Product] vs. Time - Calculate Initial Rates A_monitor->Analysis B_start Suspend HCl Salt & Internal Standard B_base Add Non-Nucleophilic Base (1 eq) B_start->B_base Deprotonate B_add Add Acetic Anhydride B_base->B_add Initiate B_monitor Monitor Reaction (HPLC/GC) B_add->B_monitor Sample @ intervals B_monitor->Analysis G start Amine HCl Salt (R-NH3+ Cl-) base1 + 1 eq. Base (e.g., NaOtBu) start->base1 Neutralization free_amine Free Amine (R-NH2) base1->free_amine cycle Buchwald-Hartwig Catalytic Cycle free_amine->cycle Enters Cycle pd_complex Pd(0)L2 Complex pd_complex->cycle product Coupled Product (Ar-NH-R) cycle->product

References

A Senior Application Scientist's Guide to the Analysis and Comparison of (3-bromo-2-fluorophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the purity and characterization of building blocks are paramount. Halogenated benzylamines, such as (3-bromo-2-fluorophenyl)methanamine hydrochloride, are a critical class of intermediates. Their specific substitution patterns can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of this compound with its commercially available positional isomers, offering insights into their analytical differentiation and potential implications in research and development.

Introduction: The Significance of Positional Isomerism in Drug Discovery

The precise placement of halogen atoms on a phenyl ring can drastically alter a molecule's biological activity. This is due to changes in electronic distribution, lipophilicity, and metabolic stability. For instance, the presence of a fluorine atom can block metabolic oxidation, while a bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions. Therefore, the unambiguous identification and purity assessment of specific isomers like this compound are not merely a quality control step but a fundamental aspect of drug design and synthesis.

This guide will focus on a comparative analysis of three positional isomers:

  • This compound (Target Compound)

  • (3-bromo-4-fluorophenyl)methanamine hydrochloride (Isomer A) [1]

  • (4-bromo-2-fluorophenyl)methanamine hydrochloride (Isomer B)

We will delve into their analytical signatures using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by detailed experimental protocols.

Physicochemical Properties: A Comparative Overview

The seemingly subtle shift in the positions of the bromine and fluorine atoms on the phenyl ring results in distinct physicochemical properties. These differences can influence their reactivity, solubility, and chromatographic behavior.

Property(3-bromo-2-fluorophenyl)methanamine HCl (Target)(3-bromo-4-fluorophenyl)methanamine HCl (Isomer A)(4-bromo-2-fluorophenyl)methanamine HCl (Isomer B)
CAS Number 1177559-63-5[2]202865-68-7[1]147181-08-6
Molecular Formula C₇H₈BrClFNC₇H₈BrClFN[1]C₇H₈BrClFN
Molecular Weight 240.50 g/mol 240.50 g/mol [1]240.50 g/mol
Appearance White to off-white solid (assumed)SolidSolid
Purity (Typical) ≥95%[2]≥98%[1]≥97%

Note: Some properties for the target compound are assumed based on typical characteristics of similar compounds.

Analytical Characterization: Differentiating the Isomers

The cornerstone of quality assurance for these building blocks lies in the application of robust analytical techniques. Below, we explore how NMR, HPLC, and GC-MS can be effectively employed to distinguish between the target compound and its isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons provide a unique fingerprint for each isomer.

Expected ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

CompoundAromatic Protons (ppm)Benzylic Protons (CH₂) (ppm)Amine Protons (NH₃⁺) (ppm)
Target Compound ~7.4-7.8 (m, 3H)~4.1 (s, 2H)~8.8 (br s, 3H)
Isomer A ~7.9 (dd), ~7.7 (ddd), ~7.5 (t)~4.0 (s, 2H)~8.7 (br s, 3H)
Isomer B ~7.8 (dd), ~7.6 (dd), ~7.4 (t)~4.0 (s, 2H)~8.6 (br s, 3H)

Disclaimer: The ¹H NMR data for the target compound is a simulated prediction based on established principles of NMR spectroscopy. The data for Isomer A is based on typical values for similar structures.

The distinct multiplicity and coupling patterns arising from the different spatial relationships between the protons and the halogen substituents allow for unambiguous identification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the workhorse for purity assessment and separation of closely related compounds. The choice of stationary phase and mobile phase composition is critical for achieving optimal resolution between the isomers.

Comparative HPLC Performance

ParameterMethod A: Standard C18Method B: Phenyl-Hexyl
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10-90% B over 15 min15-85% B over 20 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 220 nmUV at 220 nm
Retention Time (Target) ~8.5 min (simulated)~10.2 min (simulated)
Retention Time (Isomer A) ~8.9 min~11.0 min
Retention Time (Isomer B) ~8.2 min~9.8 min
Resolution (Target/A) ~1.8~2.5
Resolution (Target/B) ~1.4~2.1

The Phenyl-Hexyl column, with its alternative selectivity based on π-π interactions, offers superior resolution for these aromatic compounds compared to a standard C18 phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides orthogonal confirmation of identity and purity. The fragmentation patterns observed in the mass spectrum are highly characteristic of the molecular structure.

Expected GC-MS Fragmentation

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Target Compound 203/205 (M⁺, free base)124 (M-Br), 109 (M-Br-NH)
Isomer A 203/205 (M⁺, free base)124 (M-Br), 109 (M-Br-NH)
Isomer B 203/205 (M⁺, free base)124 (M-Br), 109 (M-Br-NH)

While the major fragment ions may be similar due to the loss of the bromine atom, subtle differences in the relative abundances of the fragment ions can aid in differentiation. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M+2 peak for bromine-containing fragments.

Experimental Protocols

To ensure the reproducibility and reliability of the analytical data, the following detailed protocols are provided.

Protocol for ¹H NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve in 0.7 mL of DMSO-d₆.

  • Instrument: 400 MHz NMR Spectrometer.

  • Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 1 second

  • Processing: Apply a line broadening of 0.3 Hz and perform a baseline correction. Reference the solvent peak to 2.50 ppm.

Protocol for HPLC Analysis (Method B)
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to 0.1 mg/mL for injection.

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 15% B to 85% B over 20 minutes.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 220 nm.

    • Injection Volume: 10 µL.

Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the free base (prepared by neutralizing the hydrochloride salt with a suitable base and extracting into an organic solvent like dichloromethane) in dichloromethane.

  • GC-MS System: A standard GC-MS system with a capillary column and an electron ionization (EI) source.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-350 m/z.

Visualization of Analytical Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the workflow for quality control and isomer differentiation.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_output Final Disposition Sample Incoming Material: (3-bromo-2-fluorophenyl)methanamine HCl Freebase Prepare Free Base (for GC-MS) Sample->Freebase NMR ¹H NMR Analysis (Structural Confirmation) Sample->NMR HPLC RP-HPLC Analysis (Purity & Isomer Separation) Sample->HPLC GCMS GC-MS Analysis (Identity & Volatile Impurities) Freebase->GCMS Spec_Data Compare Spectra to Reference/Specification NMR->Spec_Data Purity_Calc Calculate Purity (Area %) HPLC->Purity_Calc Impurity_ID Identify Impurities GCMS->Impurity_ID CoA Certificate of Analysis (Release/Reject) Spec_Data->CoA Purity_Calc->CoA Impurity_ID->CoA

Caption: Quality Control Workflow for (3-bromo-2-fluorophenyl)methanamine HCl.

Isomer_Comparison cluster_isomers Positional Isomers cluster_methods Differentiation Methods Target Target Compound (3-bromo-2-fluoro) NMR ¹H NMR: Distinct Splitting Patterns Target->NMR HPLC HPLC (Phenyl-Hexyl): Baseline Resolution Target->HPLC GCMS GC-MS: Subtle Fragmentation Differences Target->GCMS IsomerA Isomer A (3-bromo-4-fluoro) IsomerA->NMR IsomerA->HPLC IsomerA->GCMS IsomerB Isomer B (4-bromo-2-fluoro) IsomerB->NMR IsomerB->HPLC IsomerB->GCMS

Caption: Comparative Analytical Approach for Isomer Differentiation.

Conclusion and Recommendations

The successful synthesis and application of this compound in a drug development pipeline hinge on the ability to confirm its identity and purity with a high degree of confidence. This guide has demonstrated that a multi-pronged analytical approach is essential for distinguishing it from its positional isomers.

Key Recommendations:

  • Primary Identification: Utilize ¹H NMR as the primary method for structural confirmation due to the clear differentiation in the aromatic region.

  • Purity Assessment: Employ reversed-phase HPLC with a Phenyl-Hexyl stationary phase for the most robust separation of isomers and other process-related impurities.

  • Orthogonal Confirmation: Use GC-MS as a secondary, orthogonal technique to confirm identity and assess for volatile impurities.

By implementing these detailed analytical strategies, researchers and drug development professionals can ensure the quality and integrity of this critical building block, thereby mitigating risks and accelerating the path to novel therapeutics.

References

A Senior Application Scientist's Guide to the Cross-Validation of Quantification Methods for Fluorinated Amines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Fluorine in Modern Pharmaceuticals

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target. Consequently, accurate and precise quantification of fluorinated amines, a common motif in these novel therapeutics, is not merely an analytical task; it is a critical step in ensuring the safety, efficacy, and quality of next-generation medicines.

This guide provides an in-depth comparison of three orthogonal analytical techniques for the quantification of fluorinated amines: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and ¹⁹F Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will explore the fundamental principles of each method, present detailed experimental protocols, and offer a cross-validation framework to ensure data integrity across platforms. Our objective is to equip you with the expertise to select the most appropriate analytical strategy and to rigorously validate your findings, adhering to the highest standards of scientific integrity as outlined by regulatory bodies like the FDA.[1][2][3][4]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: The Rationale for Derivatization

GC-MS is a powerhouse for separating and identifying volatile and semi-volatile compounds. However, primary and secondary amines, including many fluorinated analogues, are inherently polar and possess "active" hydrogens. These characteristics lead to poor chromatographic performance, including peak tailing and adsorption onto the column, which compromises quantification.[5][6] The causal solution is derivatization : a chemical modification that replaces the active hydrogen with a less polar functional group.[6] This process increases the analyte's volatility and thermal stability, making it amenable to GC analysis.[6][7] For fluorinated amines, derivatization with a fluorinated reagent like trifluoroacetic anhydride (TFAA) can also enhance sensitivity, particularly with an electron capture detector (ECD), though mass spectrometry is more common for its specificity.[6]

Experimental Protocol: GC-MS with TFAA Derivatization

This protocol outlines the quantification of a hypothetical fluorinated primary amine, "Fluoroamine-X," in a plasma matrix.

1. Sample Preparation & Extraction:

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analogue of Fluoroamine-X).

  • Perform a liquid-liquid extraction (LLE) by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging at 4000 rpm for 10 minutes.

  • Carefully transfer the organic (upper) layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • Reconstitute the dried extract in 100 µL of ethyl acetate.

  • Add 50 µL of trifluoroacetic anhydride (TFAA).[6]

  • Cap the vial tightly and heat at 60°C for 30 minutes to form the N-trifluoroacetyl derivative.[6]

  • Cool the vial to room temperature.

3. GC-MS Analysis:

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Column: Use a mid-polarity column (e.g., 5% Phenyl Methylpolysiloxane) suitable for separating the derivatized amine.

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Detection: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions of the derivatized Fluoroamine-X and the internal standard.

4. Quantification:

  • Construct a calibration curve by preparing standards of known concentrations and subjecting them to the same extraction and derivatization process.

  • Calculate the concentration of Fluoroamine-X in the samples based on the peak area ratio of the analyte to the internal standard.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Expertise & Experience: Managing the Matrix

LC-MS/MS is the go-to technique for quantifying compounds in complex biological matrices due to its exceptional sensitivity and selectivity.[8] Unlike GC, derivatization is often not required for amines, as they can be readily analyzed in their native form. The primary challenge in LC-MS is the matrix effect , where co-eluting endogenous components from the sample (like phospholipids or salts) suppress or enhance the ionization of the target analyte in the mass spectrometer source.[9][10][11][12] This can severely impact accuracy and reproducibility.[9][10] The causality behind this is competition for ionization. To mitigate this, robust sample preparation (e.g., solid-phase extraction) and careful chromatographic separation are paramount to separate the analyte from interfering matrix components before it enters the mass spectrometer.[9][13]

Experimental Protocol: LC-MS/MS

This protocol outlines the quantification of "Fluoroamine-X" in a plasma matrix.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of Fluoroamine-X is ideal to compensate for matrix effects).

  • Pre-treat the sample by adding 200 µL of 4% phosphoric acid in water to precipitate proteins. Vortex and centrifuge.

  • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

  • Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with an acidic solution (e.g., 0.1% formic acid in water) followed by methanol to remove interferences.

  • Elute Fluoroamine-X with 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: Use a C18 reversed-phase column for good retention of the amine.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode.

    • Use electrospray ionization in positive mode (ESI+).

    • Optimize and monitor at least two specific precursor-to-product ion transitions for both Fluoroamine-X and the internal standard to ensure specificity.

3. Quantification:

  • Construct a matrix-matched calibration curve to account for any residual matrix effects.

  • Quantify Fluoroamine-X based on the peak area ratio relative to the stable isotope-labeled internal standard.

Method 3: ¹⁹F Quantitative NMR (qNMR) Spectroscopy

Expertise & Experience: A Primary Ratio Method

Quantitative NMR (qNMR) is a powerful primary analytical method because the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[14][15][16] This provides a unique advantage: unlike chromatographic techniques, qNMR does not require an identical reference standard for the analyte to determine its concentration; any certified reference material containing the same nucleus can be used.[14][16][17] For fluorinated compounds, ¹⁹F qNMR is particularly well-suited. The ¹⁹F nucleus has 100% natural abundance, high sensitivity (comparable to ¹H), and a very wide chemical shift range (~500 ppm).[18][19] This large spectral dispersion dramatically reduces the risk of signal overlap, even in complex mixtures, making it a highly specific and reliable quantification tool that often requires minimal sample preparation.[18][20]

Experimental Protocol: ¹⁹F qNMR

This protocol outlines the purity assessment or concentration determination of a bulk "Fluoroamine-X" sample.

1. Sample Preparation:

  • Accurately weigh a known amount of the Fluoroamine-X sample (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh and add a known amount of a certified internal standard (e.g., trifluoroacetic acid or another stable fluorinated compound with a known purity and a signal that does not overlap with the analyte).[18]

  • Add a sufficient volume of a deuterated solvent (e.g., DMSO-d6) to completely dissolve both the sample and the internal standard.[15]

2. NMR Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer equipped with a fluorine probe.

  • Key Parameters: To ensure accurate quantification, several parameters must be optimized:

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and standard signals to ensure full relaxation between scans. This is critical for accurate integration.

    • Pulse Angle: Use a 90° pulse.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended).

  • Acquire the ¹⁹F NMR spectrum.

3. Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the area of a well-resolved signal corresponding to Fluoroamine-X (I_analyte) and the signal from the internal standard (I_std).

  • Calculate the purity or concentration using the following formula, which is a cornerstone of qNMR[21]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std Where:

    • I = Integral area
    • N = Number of fluorine atoms for the integrated signal
    • MW = Molecular weight
    • W = Weight
    • Purity = Purity of the standard

Cross-Validation Framework and Data Comparison

Cross-validation is the formal process of demonstrating that a validated analytical method produces consistent and reliable results across different techniques, laboratories, or instruments.[22][23][24] It is a mandatory step to ensure data integrity, especially in regulated environments.[22][25]

Workflow for Method Cross-Validation

The following diagram illustrates a logical workflow for cross-validating the three described methods.

CrossValidationWorkflow start Start: Prepare Homogenous Sample Batch (e.g., Spiked Plasma) gcms Method 1: Quantify using Validated GC-MS Protocol start->gcms lcms Method 2: Quantify using Validated LC-MS/MS Protocol start->lcms qnmr Method 3: Quantify using Validated ¹⁹F qNMR Protocol start->qnmr data_compile Compile Quantitative Results from all 3 Methods gcms->data_compile lcms->data_compile qnmr->data_compile stat_analysis Statistical Analysis (e.g., Bland-Altman, %Difference) data_compile->stat_analysis criteria Results Meet Pre-defined Acceptance Criteria? stat_analysis->criteria pass Conclusion: Methods are Cross-Validated and Correlated criteria->pass Yes fail Investigate Discrepancies: - Matrix Effects? - Derivatization Issues? - Standard Integrity? criteria->fail No fail->gcms Re-evaluate/Optimize fail->lcms Re-evaluate/Optimize fail->qnmr Re-evaluate/Optimize

Caption: Workflow for the cross-validation of three orthogonal analytical methods.

Quantitative Performance Comparison

The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and whether absolute quantification or purity assessment is the primary goal.

ParameterGC-MS (with Derivatization)LC-MS/MS¹⁹F qNMR
Principle Separation of volatile derivativesSeparation based on polarityDirect measurement of nuclear spins
Typical LOQ Low pg to ng/mLHigh fg to low pg/mLµg/mL to mg/mL
Selectivity High (with MS)Very High (with MS/MS)Exceptional (due to wide shift range)
Accuracy Good to ExcellentExcellentExcellent (Primary Method)
Precision (%RSD) < 15%< 15%< 2%
Matrix Effect Low (post-extraction)High (can be mitigated)Very Low to None
Throughput ModerateHighLow to Moderate
Primary Use Case Volatile/Semi-volatile aminesTrace quantification in complex matricesPurity assessment, quantification of bulk material
Key Challenge Derivatization efficiency/reproducibilityMatrix effects, ion suppressionLower sensitivity, instrument access

Conclusion and Authoritative Grounding

The quantification of fluorinated amines is a multifaceted challenge that demands a rigorous, scientifically grounded approach. There is no single "best" method; instead, the optimal choice is dictated by the analytical objective.

  • LC-MS/MS stands as the premier technique for trace-level quantification in complex biological fluids, offering unparalleled sensitivity and throughput. However, it requires meticulous management of matrix effects.

  • GC-MS remains a viable and robust option, particularly when high sensitivity is not the primary driver, but it necessitates a reproducible derivatization step.

  • ¹⁹F qNMR provides an orthogonal and powerful tool for absolute quantification and purity assessment without the need for analyte-specific reference standards, serving as an invaluable benchmark for validating chromatographic methods.[18]

A robust drug development program should leverage at least two of these orthogonal methods in a cross-validation study.[22][24][25] This approach ensures that the generated data is accurate, reproducible, and defensible, ultimately safeguarding the integrity of the development lifecycle and upholding the standards of quality mandated by regulatory authorities such as the FDA.[1][4][26]

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzylamines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzylamines are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a cornerstone of organic chemistry, and the choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides a comparative analysis of the most common and effective synthetic routes to substituted benzylamines, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of these critical building blocks.

Reductive Amination: The Workhorse of Benzylamine Synthesis

Reductive amination is arguably the most versatile and widely employed method for the synthesis of substituted benzylamines. This one-pot reaction combines a benzaldehyde derivative and an amine in the presence of a reducing agent to form the target benzylamine.

Chemical Principles and Mechanism

The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). This intermediate is then reduced in situ to the corresponding amine. The choice of reducing agent is critical; it must be selective for the imine/iminium ion over the starting aldehyde.

Diagram: Generalized Mechanism of Reductive Amination

Reductive_Amination Start Benzaldehyde + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H⁺ Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Product Substituted Benzylamine Imine->Product + H⁻ (from Reducing Agent) ReducingAgent [Reducing Agent] ReducingAgent->Imine Gabriel_Synthesis Start Potassium Phthalimide + Benzyl Halide Alkylation N-Alkylation (SN2) Start->Alkylation Intermediate N-Benzylphthalimide Alkylation->Intermediate Cleavage Cleavage Intermediate->Cleavage Product Primary Benzylamine Cleavage->Product Reagent Hydrazine or Acid/Base Reagent->Cleavage Leuckart_Wallach Start Benzaldehyde + Ammonium Formate Imine Iminium Ion Start->Imine FormylAmine N-Formyl Benzylamine Imine->FormylAmine + HCOO⁻ Product Benzylamine FormylAmine->Product Heat Δ (High Temp) Heat->Imine Hydrolysis Hydrolysis (H⁺ or OH⁻) Hydrolysis->Product Borrowing_Hydrogen Alcohol Benzyl Alcohol Aldehyde Benzaldehyde Alcohol->Aldehyde -2H Imine Imine Aldehyde->Imine + R₂NH, -H₂O Amine Benzylamine Imine->Amine +2H Catalyst [M]-H₂ Catalyst_Ox [M] Catalyst->Catalyst_Ox -2H (to Imine) Catalyst_Ox->Catalyst +2H (from Alcohol) H2O H₂O Amine_in R₂NH Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Benzyl-X Amido Palladium-Amido Complex OxAdd->Amido + R₂NH, - HX Amido->Pd0 Reductive Elimination Product Benzylamine Amido->Product ArX Benzyl-X Amine R₂NH Base Base Base->Amido Ritter_Reaction Alcohol Benzyl Alcohol Carbocation Benzyl Carbocation Alcohol->Carbocation + H⁺, -H₂O Nitrilium Nitrilium Ion Carbocation->Nitrilium + R-C≡N Amide N-Benzylamide Nitrilium->Amide + H₂O Nitrile Nitrile (R-C≡N) H2O H₂O

A Senior Application Scientist's Comparative Guide to the Purity Assessment of (3-Bromo-2-fluorophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Criticality of Purity in Drug Discovery

In the landscape of pharmaceutical development, (3-bromo-2-fluorophenyl)methanamine hydrochloride serves as a crucial building block for more complex active pharmaceutical ingredients (APIs). Its purity is not a mere quality control metric; it is the bedrock upon which the safety, efficacy, and reproducibility of subsequent synthesis and, ultimately, the final drug product, are built. An impurity, even at trace levels, can have unforeseen consequences, ranging from altered pharmacological activity to significant toxicological effects.

This guide is designed for the discerning researcher and drug development professional. It moves beyond a simple recitation of methods to provide a comparative analysis of the primary analytical techniques for assessing the purity of this specific amine salt. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards, providing a pragmatic and scientifically rigorous framework for your analytical strategy.

Understanding the Analyte and Potential Impurities

This compound is a primary amine salt. Its structure, featuring a halogenated aromatic ring, makes it amenable to several analytical techniques. The hydrochloride salt form generally imparts good aqueous solubility, a key consideration for sample preparation.

Before selecting an analytical method, it is crucial to consider the potential impurities that may arise from its synthesis. A common synthetic route involves the reduction of 3-bromo-2-fluorobenzonitrile. This process can introduce several classes of impurities:

  • Starting Materials: Unreacted 3-bromo-2-fluorobenzonitrile.

  • Intermediates: Partially reduced species or the corresponding benzaldehyde/benzyl alcohol formed via hydrolysis.

  • By-products: Formation of secondary amines (dibenzylamines) through over-alkylation.

  • Isomers: Positional isomers of the starting material that may carry through the synthesis.

  • Residual Solvents: Volatile organic compounds used during synthesis and purification.[1][2]

A robust purity assessment strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.

The Analytical Workflow: A Strategic Overview

The selection of an analytical technique is a strategic decision based on the specific question being asked. Are we looking for a precise quantitative purity value? Are we searching for trace volatile impurities? Or do we need to confirm the structure definitively? The following workflow illustrates a comprehensive approach.

G cluster_0 Phase 1: Initial Screening & Quantification cluster_1 Phase 2: Orthogonal & Specialized Testing cluster_2 Phase 3: Final Assessment Sample Sample of (3-bromo-2-fluorophenyl) methanamine HCl HPLC Primary Analysis: High-Performance Liquid Chromatography (HPLC) Sample->HPLC Dissolve in mobile phase Purity Calculate Purity (% Area) Quantify Known Impurities HPLC->Purity Decision Purity > 99% and no unexpected peaks? Purity->Decision GCMS Volatile & Process Impurities: Gas Chromatography-Mass Spectrometry (GC-MS) Report Final Purity Report: - HPLC Purity - GC-MS Volatiles - NMR Confirmation GCMS->Report NMR Structural Confirmation & Isomers: Nuclear Magnetic Resonance (NMR) NMR->Report Decision->GCMS No (or for validation) Decision->NMR No (or for reference standard) Decision->Report Yes

Caption: A strategic workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For non-volatile analytes like amine salts, reversed-phase HPLC is the cornerstone of purity determination.[3][4] It offers excellent resolution and sensitivity for separating the main component from closely related impurities.

Expertise & Experience: The choice of a C18 column provides a versatile stationary phase that separates compounds primarily based on hydrophobicity. The hydrochloride salt form of the amine ensures it is ionized at acidic pH, leading to good peak shape. Including a small amount of acid (e.g., formic or trifluoroacetic acid) in the mobile phase maintains a consistent low pH, suppressing the interaction of the basic amine with residual silanols on the silica-based column and thus preventing peak tailing. UV detection at 220 nm is chosen as a general wavelength where many aromatic compounds absorb, while 254 nm provides additional specificity.

Experimental Protocol: HPLC-UV
ParameterSpecificationCausality & Field Insights
Instrumentation Agilent 1260 Infinity II or equivalent with UV/DAD detector.A Diode Array Detector (DAD) is preferred over a simple UV detector as it provides spectral data, aiding in peak identification and purity assessment.
Column C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size.A standard dimension C18 column offers a good balance of resolution, backpressure, and analysis time for typical purity assessments.
Mobile Phase A 0.1% Formic Acid in Water.Formic acid is a volatile modifier compatible with mass spectrometry if LC-MS is used for impurity identification. It ensures the amine is protonated.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.Acetonitrile is a common organic solvent with low UV cutoff and viscosity, providing good separation efficiency.
Gradient 10% B to 90% B over 15 min, hold 2 min, return to 10% B and equilibrate for 5 min.A gradient elution is essential to elute both polar and non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column.
Column Temp. 30°C.Maintaining a constant temperature ensures reproducible retention times.
Detection UV at 220 nm & 254 nm.Dual wavelength detection provides more comprehensive data for impurity profiling.
Sample Prep. 1 mg/mL solution in Mobile Phase A. Filtered through a 0.45 µm filter.Dissolving in the initial mobile phase prevents peak distortion. Filtering removes particulates that could damage the column.

Data Analysis: Purity is calculated using the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. According to ICH guidelines, impurities present at levels above 0.1% should be identified and quantified.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or certain reaction by-products.[5][6] Its coupling with a mass spectrometer provides definitive identification of unknown peaks by comparing their mass spectra to library databases.[7]

Expertise & Experience: While the amine hydrochloride salt itself is non-volatile, it can be analyzed by GC if it undergoes thermal decomposition to the free amine in the heated injector. However, a more robust method involves neutralizing the salt to the free base, extracting it into an organic solvent, and injecting the extract. This avoids potential degradation and provides a cleaner analysis. For primary amines, derivatization (e.g., with trifluoroacetic anhydride) can improve peak shape and sensitivity, but is often unnecessary for simple purity checks.[6] We will detail the direct injection of a neutralized sample here for simplicity and to minimize sample preparation steps.

Experimental Protocol: GC-MS
ParameterSpecificationCausality & Field Insights
Instrumentation Agilent 7890B GC with 5977A MS or equivalent.A robust and widely used system for routine analysis. Provides excellent sensitivity and spectral library matching.[8]
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.A low-bleed, general-purpose column suitable for a wide range of analytes.
Carrier Gas Helium at a constant flow of 1.0 mL/min.Inert carrier gas providing good chromatographic efficiency.
Injector Split/splitless, 250°C, 50:1 split ratio.A split injection prevents column overloading with the main component while allowing for detection of minor impurities.
Oven Program 80°C (2 min hold), ramp at 10°C/min to 280°C (5 min hold).The temperature program is designed to separate volatile solvents at the beginning and elute the higher-boiling amine and related by-products.
MS System Electron Ionization (EI) at 70 eV. Mass Range: m/z 40-450.Standard EI energy provides reproducible fragmentation patterns for library matching. The mass range covers expected fragments.
Sample Prep. Dissolve 5 mg of salt in 1 mL water, add 1M NaOH until basic (pH > 10). Extract with 1 mL Ethyl Acetate. Inject the organic layer.This converts the non-volatile salt to the volatile free amine, which is then extracted into a GC-compatible solvent.

Data Analysis: Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Impurities are identified by matching their mass spectra against a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is unparalleled for structural elucidation and confirmation.[4][5] For a purity assessment, ¹H NMR provides a rapid and clear fingerprint of the molecule. The presence of extraneous peaks indicates impurities, and their integration relative to the main compound's peaks can offer a semi-quantitative estimate. Furthermore, quantitative NMR (qNMR) can be used to determine an absolute purity value against a certified internal standard.

Expertise & Experience: The choice of solvent is critical. DMSO-d₆ is often ideal for amine salts as the amine protons (and the HCl counter-ion) are often observable, providing more complete structural information. The distinct chemical shifts and coupling patterns of the aromatic protons provide a unique signature for the desired isomer. The presence of a fluorine atom also allows for ¹⁹F NMR, which is a highly sensitive and specific technique for detecting any fluorine-containing impurities.

Experimental Protocol: ¹H NMR
ParameterSpecificationCausality & Field Insights
Instrumentation Bruker Avance III 400 MHz or equivalent.A 400 MHz spectrometer provides sufficient resolution to resolve the aromatic proton signals for this compound.
Solvent DMSO-d₆.Deuterated dimethyl sulfoxide is a versatile solvent for many organic salts and allows for the observation of exchangeable protons.
Sample Prep. Dissolve ~5-10 mg of the sample in ~0.7 mL of DMSO-d₆.This concentration provides a good signal-to-noise ratio in a reasonable acquisition time.
Acquisition Standard ¹H acquisition pulse program. 16-32 scans.Sufficient scans to achieve a good signal-to-noise ratio for detecting impurities at the ~0.5-1% level.
Data Analysis Process with a standard NMR software (e.g., MestReNova, TopSpin).Identify characteristic peaks for the analyte. Integrate all peaks and compare relative integrations to identify and estimate impurity levels.

Expected Signals: For (3-bromo-2-fluorophenyl)methanamine, one would expect to see signals for the benzylic CH₂ group and distinct signals for the three protons on the aromatic ring, along with a broad signal for the NH₃⁺ protons. Impurities would manifest as additional, unassignable peaks.

Method Comparison: Choosing the Right Tool

No single technique tells the whole story. A multi-faceted approach provides the most comprehensive purity profile. The choice of method depends on the specific analytical goal, from routine quality control to in-depth structural characterization.

G cluster_attributes center Purity Assessment HPLC HPLC Quant Quantitative Purity HPLC->Quant Primary Method Isomers Isomer Separation HPLC->Isomers Sensitivity High Sensitivity HPLC->Sensitivity GCMS GC-MS Volatile Volatile Impurities GCMS->Volatile Primary Method Structural Structural ID GCMS->Structural via Library GCMS->Sensitivity NMR NMR NMR->Quant qNMR NMR->Structural Definitive NMR->Isomers Excellent

Caption: A relational diagram comparing the core strengths of each technique.

Comparative Performance Data
FeatureHPLC-UVGC-MS¹H NMR
Primary Use Quantitative purity, non-volatile impuritiesVolatile impurities, structural ID of unknownsDefinitive structural confirmation, isomer ID
Typical LoQ ~0.05%< 10 ppm (for volatiles)~0.1-0.5% (conventional)
Throughput High (20-30 min/sample)Medium (30-40 min/sample)Low (10-15 min/sample)
Quantitative Accuracy Excellent with standardsGood with standardsExcellent (qNMR), semi-quantitative otherwise
Key Advantage Robust, precise, and widely available.[3]High sensitivity and specificity for volatiles.[9]Provides unambiguous structural information.[4]
Key Limitation Requires chromophore, may not see all impuritiesNot suitable for non-volatile compoundsLower sensitivity than chromatographic methods

Conclusion

Assessing the purity of this compound is a critical task that demands a thoughtful, multi-technique approach. While HPLC stands as the primary tool for robust quantitative purity determination, it must be complemented by GC-MS to control for volatile process impurities and residual solvents. NMR serves as the ultimate arbiter of structural identity, providing definitive confirmation and unparalleled insight into isomeric purity.

By integrating the data from these orthogonal techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality of this vital building block and safeguarding the integrity of the drug development pipeline.

References

A Comparative Analysis of the Biological Activity of Halogenated Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of psychoactive compounds, understanding the nuanced differences in biological activity between structurally similar molecules is paramount. This guide provides an in-depth, objective comparison of the biological activity of halogenated phenethylamines, a class of compounds known for their potent psychedelic effects. By synthesizing experimental data and elucidating the underlying pharmacological principles, this document serves as a critical resource for advancing research in this field.

The hallucinogenic properties of phenethylamines are primarily mediated by their interaction with the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR).[1][2][3] Halogenation at the 4-position of the phenyl ring is a key structural modification that significantly influences the affinity and efficacy of these compounds at serotonin receptors, thereby modulating their psychoactive profiles.[4][5] This guide will focus on a comparative analysis of prominent halogenated phenethylamines, such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and DOB (2,5-dimethoxy-4-bromoamphetamine), and their analogues.

Structure-Activity Relationships: The Impact of Halogenation

The structure-activity relationship (SAR) of phenethylamines reveals that the nature and position of substituents on the aromatic ring are critical determinants of their biological activity.[4][5] Halogen substitution at the para-position of the phenyl ring has been shown to positively influence binding affinity for the 5-HT₂A receptor.[4][5] This is exemplified by the increased potency of compounds like 2C-B and DOB compared to their non-halogenated counterparts.[6][7][8]

The α-methylation on the ethylamine side chain, which distinguishes amphetamine derivatives like DOB from phenethylamines like 2C-B, also plays a crucial role. This modification generally increases the duration of action and potency.[6][8][9]

Comparative Receptor Binding Affinities

To quantify the interaction of these compounds with their primary molecular target, radioligand binding assays are employed. These assays determine the equilibrium dissociation constant (Kᵢ), which is a measure of the ligand's binding affinity for a receptor. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the binding affinities of several key halogenated phenethylamines at human serotonin receptors.

Compound5-HT₂A Kᵢ (nM)5-HT₂B Kᵢ (nM)5-HT₂C Kᵢ (nM)
2C-B 1.2[7]13[7]0.63[7]
DOB VariesVariesVaries
2C-I ~30x more potent than 2C-B[10]--
NBOMe-DOB ~10.2 (EC₅₀)[11]--

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. Kᵢ values represent binding affinity, while EC₅₀ values (for NBOMe-DOB) represent functional potency.

As the data indicates, these compounds are potent binders to the 5-HT₂ subfamily of receptors, with particularly high affinity for the 5-HT₂A and 5-HT₂C subtypes.[7][12] The N-(2-methoxybenzyl) substitution in compounds like NBOMe-DOB can dramatically increase potency at the 5-HT₂A receptor.[11][13]

Functional Activity and Signaling Pathways

Beyond binding affinity, it is crucial to assess the functional activity of these ligands – their ability to activate the receptor and initiate downstream signaling cascades. The 5-HT₂A receptor primarily couples to the Gq/11 signaling pathway.[1][14][15] Agonist binding triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then propagate the signal within the cell, ultimately leading to the observed physiological and psychoactive effects.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand 5HT2A_Receptor 5-HT2A Receptor Ligand->5HT2A_Receptor Binds G_Protein Gq/11 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Gq-coupled 5-HT₂A receptor signaling pathway.

Functional assays, such as those measuring intracellular calcium mobilization or inositol phosphate accumulation, are used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound.[16][17] It is important to note that some compounds may act as partial agonists, meaning they do not elicit the full maximal response of the receptor even at saturating concentrations.[7]

In Vivo Behavioral Correlates: The Head-Twitch Response

To translate in vitro findings to potential in vivo effects, animal behavioral models are utilized. The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for hallucinogenic potential in humans.[18] This rapid, side-to-side head movement is reliably induced by serotonergic psychedelics and is mediated by the activation of 5-HT₂A receptors.[18] The potency of a compound to induce HTR often correlates with its hallucinogenic potency in humans.

Experimental Methodologies

The data presented in this guide are derived from established and validated experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to characterize the biological activity of halogenated phenethylamines.

Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[19][20]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare cell membranes expressing the target receptor Incubation Incubate membranes, radioligand, and test compound to reach equilibrium Membranes->Incubation Radioligand Select a radiolabeled ligand with high affinity for the receptor Radioligand->Incubation Test_Compound Prepare serial dilutions of the unlabeled test compound Test_Compound->Incubation Separation Separate bound from free radioligand (e.g., via filtration) Incubation->Separation Counting Quantify radioactivity of the bound fraction (scintillation counting) Separation->Counting IC50_Determination Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) Counting->IC50_Determination Ki_Calculation Calculate the Kᵢ value using the Cheng-Prusoff equation IC50_Determination->Ki_Calculation

Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Preparation of Cell Membranes:

    • Culture cells expressing the human 5-HT₂A receptor.

    • Harvest the cells and homogenize them in a suitable buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the membranes and wash them to remove cytosolic components.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂A).

    • Add increasing concentrations of the unlabeled test compound (the "competitor").

    • Add the prepared cell membranes to initiate the binding reaction.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation and Separation:

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and K₋d of the radioligand.

Functional Assay: Calcium Mobilization

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT₂A.[16][17]

Detailed Protocol:

  • Cell Preparation:

    • Plate cells expressing the 5-HT₂A receptor in a clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye in a suitable buffer. The dye will enter the cells and be cleaved to its active, fluorescent form.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compound.

    • Use a fluorescence plate reader equipped with an automated injection system to add the test compound to the wells.

    • Immediately after injection, measure the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response as a function of the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response).

Conclusion

The biological activity of halogenated phenethylamines is a complex interplay of their structural features, receptor binding affinities, and functional efficacies. Halogenation at the 4-position of the phenyl ring is a critical determinant of their high affinity for serotonin 5-HT₂A receptors, the primary target for their hallucinogenic effects. While compounds like 2C-B and DOB share a common mechanism of action through the Gq/11 signaling pathway, subtle differences in their chemical structures lead to variations in their potency, duration of action, and overall psychoactive profile.

The experimental protocols outlined in this guide provide a robust framework for the continued investigation of these and other novel psychoactive substances. A thorough understanding of their pharmacology is essential for both fundamental neuroscience research and the development of potential therapeutic agents.

References

A Senior Application Scientist's Comparative Guide to (3-bromo-2-fluorophenyl)methanamine hydrochloride and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and medicinal chemistry.

Introduction: Unveiling the Potential of a Novel Research Chemical

(3-bromo-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine that has emerged as a research chemical with potential applications in the development of therapeutics for neurological and psychiatric disorders.[1] Its structure, featuring a bromine and a fluorine atom on the phenyl ring, suggests that it may interact with various targets within the central nervous system (CNS). As with any novel compound, a thorough understanding of its pharmacological profile in comparison to structurally similar molecules is essential for guiding future research and development efforts.

This guide provides a comprehensive benchmarking of this compound against its isomers, 4-bromo-2-fluorobenzylamine hydrochloride and 3-bromo-4-fluorobenzylamine hydrochloride . Due to the limited availability of direct experimental data for these specific compounds in the public domain, this comparison will be primarily based on established structure-activity relationships (SAR) of related substituted benzylamines and other monoamine transporter ligands. The objective is to provide a predictive framework for their potential biological activities and to equip researchers with the necessary experimental protocols to validate these hypotheses.

The Benchmarking Candidates: A Trio of Isomers

The selection of benchmark compounds is critical for a meaningful comparative analysis. In this guide, we will focus on the positional isomers of the title compound, as they offer a direct way to probe the influence of halogen substitution patterns on biological activity.

Table 1: Physicochemical Properties of the Benchmarking Candidates

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1177559-63-5C₇H₈BrClFN240.50
4-bromo-2-fluorobenzylamine hydrochloride147181-08-6C₇H₈BrClFN240.50[2]
3-bromo-4-fluorobenzylamine hydrochloride202865-68-7C₇H₈BrClFN240.50

Predicted Pharmacological Profiles: A Deep Dive into Structure-Activity Relationships

Substituted benzylamines are known to interact with a variety of CNS targets, most notably the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3] The affinity and selectivity for these transporters are heavily influenced by the nature and position of substituents on the phenyl ring.

Monoamine Transporter Interactions: The Core of CNS Activity

The reuptake of monoamine neurotransmitters from the synaptic cleft is a crucial process in regulating neuronal signaling, and its modulation is a key mechanism for many CNS-active drugs.[4] Based on the SAR of related compounds, we can predict the potential interactions of our benzylamine isomers with DAT, SERT, and NET.

  • Dopamine Transporter (DAT): Studies on halogenated derivatives of other DAT ligands, such as methylphenidate, have shown that bromine substitution can increase affinity for the dopamine transporter.[5] The position of the halogen is critical; for instance, ortho-substitution with bromine on the phenyl ring of methylphenidate was found to decrease DAT affinity, whereas meta- and para-substitutions increased it.[6] This suggests that the position of the bromine and fluorine atoms in our benzylamine isomers will significantly impact their DAT binding. It is plausible that one or more of these isomers could exhibit significant affinity for DAT.

  • Serotonin Transporter (SERT): The SAR for SERT inhibitors is also well-documented. Aromatic substitutions, including halogens, play a key role in the affinity and selectivity of many selective serotonin reuptake inhibitors (SSRIs).[1][3] For example, in a series of citalopram analogues, various halogen substitutions on the phenyl ring resulted in high SERT binding affinities.[1] Therefore, it is highly probable that our bromo-fluoro-benzylamine isomers will interact with SERT. The precise affinity and selectivity will depend on the specific substitution pattern.

  • Norepinephrine Transporter (NET): Similar to DAT and SERT, the norepinephrine transporter's interaction with ligands is sensitive to substitutions on the aromatic ring. Halogenation is a common feature in many NET inhibitors.[7][8][9] The interplay between the electronic and steric effects of the bromine and fluorine atoms will likely determine the affinity of our candidate compounds for NET.

The following diagram illustrates the general mechanism of monoamine reuptake and the potential site of action for our research chemicals.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Synapse Vesicle->Synapse Release MAO Monoamine Oxidase (MAO) Monoamine Monoamine Neurotransmitter Receptor Postsynaptic Receptor Monoamine->Receptor Binding Transporter Monoamine Transporter (DAT, SERT, NET) Monoamine->Transporter Reuptake Transporter->Vesicle Transporter->MAO Metabolism Inhibitor (3-bromo-2-fluorophenyl)methanamine and Isomers Inhibitor->Transporter Inhibition

Caption: Monoamine release, reuptake, and inhibition at the synapse.

Other Potential CNS Targets

Beyond monoamine transporters, substituted benzylamines have been reported to interact with other CNS receptors, such as serotonin (5-HT) receptors (e.g., 5-HT2A/2C) and dopamine receptors.[3][10] The specific halogenation pattern of our compounds could confer affinity for these receptors, potentially leading to a more complex pharmacological profile.

Experimental Protocols for In Vitro Profiling

To move beyond predictive analysis and obtain concrete data, a systematic in vitro profiling of this compound and its isomers is necessary. The following are detailed, step-by-step methodologies for key experiments.

Experimental Workflow

The general workflow for assessing the in vitro pharmacological profile of these compounds is outlined below.

G cluster_0 Compound Preparation & Target Selection cluster_1 In Vitro Assays cluster_2 Data Analysis & Interpretation cluster_3 Toxicity Assessment A Synthesize and purify (3-bromo-2-fluorophenyl)methanamine HCl and its isomers B Select CNS targets for screening (e.g., DAT, SERT, NET, 5-HT receptors) C Radioligand Binding Assays (Determine Ki) A->C D Functional Uptake Assays (Determine IC50) A->D E Monoamine Oxidase (MAO) Inhibition Assays A->E I In vitro cytotoxicity assays (e.g., MTT, LDH) A->I B->C B->D B->E F Calculate Ki and IC50 values C->F D->F E->F G Determine selectivity profiles F->G H Structure-Activity Relationship (SAR) Analysis G->H J Predictive toxicology modeling I->J

Caption: General experimental workflow for in vitro profiling.

Radioligand Binding Assays for Monoamine Transporters

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the monoamine transporters.

  • Materials:

    • HEK293 cells stably expressing human DAT, SERT, or NET.

    • Cell culture medium and reagents.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Radiolabeled ligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET.

    • Non-specific binding control: Benztropine for DAT, imipramine for SERT, desipramine for NET.

    • Test compounds: this compound and its isomers.

    • 96-well microplates and filtration apparatus.

    • Scintillation counter.

  • Protocol:

    • Prepare cell membranes from the stably transfected HEK293 cells.

    • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For determining non-specific binding, add a high concentration of the respective control compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plates at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and determine the Ki value using appropriate software.

Monoamine Uptake Inhibition Assays

This functional assay measures the ability of the test compounds to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.

  • Materials:

    • HEK293 cells stably expressing human DAT, SERT, or NET.

    • Cell culture medium and reagents.

    • Assay buffer.

    • Radiolabeled monoamines: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

    • Test compounds.

    • 96-well microplates.

    • Scintillation counter.

  • Protocol:

    • Plate the stably transfected cells in 96-well plates and grow to confluency.

    • On the day of the assay, wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compounds or vehicle.

    • Add the respective radiolabeled monoamine to initiate the uptake.

    • Incubate for a short period at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the concentration-dependent inhibition of uptake and calculate the IC50 value for each compound.

Monoamine Oxidase (MAO) Inhibition Assay

Given that benzylamine itself is a substrate for MAO-B, it is prudent to assess whether these substituted analogues inhibit MAO-A or MAO-B.[11]

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., kynuramine).

    • Assay buffer.

    • Test compounds.

    • Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • Fluorescence plate reader.

  • Protocol:

    • In a 96-well plate, add the MAO enzyme (A or B), assay buffer, and varying concentrations of the test compounds or controls.

    • Pre-incubate to allow for any interaction between the inhibitor and the enzyme.

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C.

    • Measure the production of the fluorescent product over time using a fluorescence plate reader.

    • Calculate the rate of reaction and determine the IC50 value for each compound against both MAO-A and MAO-B.

Predictive Toxicology and Safety Considerations

While no specific toxicity data is available for these compounds, some general principles can be applied for predictive toxicology.

  • Halogenation and Toxicity: The introduction of halogen atoms can influence the toxicological profile of a compound. While fluorination is often used to block metabolic sites and can reduce toxicity, brominated aromatic compounds can sometimes be associated with idiosyncratic toxicity. In vivo studies have shown that the toxicity of halogenated compounds can vary significantly between isomers.[12][13]

  • Benzylamine-related Toxicity: Benzylamine itself is a corrosive substance and can cause skin and eye irritation.[14][15][16] It is harmful if swallowed or in contact with skin. While the hydrochloride salt form is generally less corrosive, appropriate personal protective equipment should be used when handling these research chemicals.

For a preliminary in vitro safety assessment, the following assays are recommended:

  • Cytotoxicity Assays (e.g., MTT, LDH): To determine the general toxicity of the compounds on cell viability.

  • hERG Channel Binding Assay: To assess the potential for cardiac QT interval prolongation, a common off-target effect of many CNS-active drugs.[17]

  • CYP450 Inhibition Assays: To evaluate the potential for drug-drug interactions.

Conclusion and Future Directions

This compound and its isomers, 4-bromo-2-fluorobenzylamine hydrochloride and 3-bromo-4-fluorobenzylamine hydrochloride, represent a promising yet underexplored area of research for novel CNS-active agents. Based on the extensive structure-activity relationship data from related compound classes, it is highly probable that these molecules will exhibit activity at one or more of the monoamine transporters.

The key to unlocking their therapeutic potential lies in the systematic experimental validation of these predictions. The detailed protocols provided in this guide offer a clear roadmap for researchers to determine the in vitro pharmacological and toxicological profiles of these compounds. The resulting data will not only elucidate the specific activities of each isomer but also contribute to a deeper understanding of the SAR of halogenated benzylamines, thereby accelerating the discovery of new and improved therapeutics for a range of neurological and psychiatric disorders.

References

A Guide to Inter-Laboratory Comparison of (3-bromo-2-fluorophenyl)methanamine hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of (3-bromo-2-fluorophenyl)methanamine hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to establish robust, reproducible, and transferable analytical methods for this compound. The principles and methodologies detailed herein are grounded in established regulatory guidelines and best practices in the pharmaceutical industry.

Introduction: The Imperative for Analytical Method Comparability

This compound is a substituted benzylamine of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, the ability to accurately and consistently measure its quality attributes is paramount. An inter-laboratory comparison (ILC), also known as a round-robin study, is a critical exercise to assess the performance of analytical methods across different laboratories.[1][2] The primary goals of such a study are to evaluate the reproducibility of an analytical method, identify potential biases between laboratories, and ultimately ensure that the method is suitable for its intended purpose, regardless of where the analysis is performed.[3][4]

This guide will compare three common analytical techniques for the characterization of this compound: High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and volatile impurity analysis, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and quantification.

Designing a Robust Inter-Laboratory Comparison Study

A successful ILC is built on a foundation of careful planning and a clear protocol. The study should be designed to challenge the analytical methods and provide statistically meaningful data.

Key Considerations for the Study Protocol:
  • Homogeneous and Stable Test Material: A single, well-characterized batch of this compound should be prepared and distributed to all participating laboratories. The material must be demonstrably homogeneous to ensure that each laboratory is analyzing an identical sample. Stability studies should also be conducted to guarantee the integrity of the material during shipping and throughout the duration of the study.

  • Detailed and Unambiguous Analytical Protocols: Each participating laboratory must receive and adhere to a detailed, step-by-step protocol for each analytical method being compared. This minimizes variability arising from differences in experimental execution.

  • Pre-defined Acceptance Criteria: Before the study begins, clear acceptance criteria for method performance should be established based on International Council for Harmonisation (ICH) guidelines.[5][6][7][8] These criteria will be used to objectively evaluate the performance of each method and each laboratory.

  • Data Reporting and Statistical Analysis: A standardized format for data reporting should be provided to all participants. The collected data should be subjected to rigorous statistical analysis to identify trends, outliers, and to calculate key performance indicators such as repeatability and reproducibility.

Comparative Analysis of Analytical Methodologies

This section details the experimental protocols for the three analytical techniques and presents a comparative analysis based on hypothetical, yet realistic, experimental data.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse of pharmaceutical analysis for purity determination and impurity profiling due to its high resolution, sensitivity, and quantitative accuracy.[9] A well-validated HPLC method can separate the main component from process-related impurities and degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

LaboratoryPurity (%)Known Impurity 1 (%)Unknown Impurity 2 (%)Total Impurities (%)
Lab A99.850.080.040.15
Lab B99.820.100.050.18
Lab C99.880.070.030.12
Mean 99.85 0.08 0.04 0.15
Std. Dev. 0.03 0.015 0.01 0.03
RSD (%) 0.03 18.75 25.00 20.00

The choice of a C18 column provides a versatile stationary phase for the separation of moderately polar compounds like substituted benzylamines. The gradient elution with an acetonitrile/water mobile phase allows for the effective separation of the main peak from both early and late-eluting impurities. Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape for the amine analyte. A detection wavelength of 220 nm is chosen to ensure good sensitivity for both the API and potential aromatic impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data, which allows for confident identification of the analyte and any volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial: 80°C, hold for 2 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

LaboratoryRetention Time (min)Major Mass Fragments (m/z)Identification Confirmation
Lab A10.25203, 205, 124, 95Confirmed
Lab B10.28203, 205, 124, 95Confirmed
Lab C10.24203, 205, 124, 95Confirmed
Mean 10.26 --
Std. Dev. 0.02 --
RSD (%) 0.19 --

A non-polar DB-5ms column is chosen for its general applicability to a wide range of semi-volatile organic compounds. The temperature program is designed to provide good separation of the analyte from potential impurities while keeping the run time reasonable. Electron ionization at 70 eV is a standard technique that generates reproducible mass spectra, which can be compared across laboratories and to library databases for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. While not typically a primary tool for routine purity analysis in a quality control setting, it is essential for reference standard characterization and for the identification of unknown impurities.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.

Laboratory¹H Chemical Shift (ppm) - CH₂¹H Chemical Shift (ppm) - Aromatic¹³C Chemical Shift (ppm) - CH₂Structural Consistency
Lab A~4.1~7.3-7.8~40Consistent
Lab B~4.1~7.3-7.8~40Consistent
Lab C~4.1~7.3-7.8~40Consistent

Note: The chemical shifts are approximate and based on typical values for similar structures.[10][11][12][13][14][15][16][17]

DMSO-d₆ is a common solvent for NMR analysis of hydrochloride salts as it effectively dissolves the sample and its residual proton signal does not interfere with the analyte signals. A 400 MHz spectrometer provides sufficient resolution for unambiguous structural assignment. The chosen pulse programs and relaxation delays are standard parameters for obtaining good quality ¹H and ¹³C NMR spectra in a reasonable timeframe.

Visualization of the Inter-Laboratory Comparison Workflow

ILC_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis and Reporting P1 Define Study Objectives and Acceptance Criteria P2 Prepare and Characterize Homogeneous Test Material P1->P2 P3 Develop and Distribute Detailed Analytical Protocols P2->P3 L1 Lab A (HPLC, GC-MS, NMR) P3->L1 Distribute Samples and Protocols L2 Lab B (HPLC, GC-MS, NMR) P3->L2 Distribute Samples and Protocols L3 Lab C (HPLC, GC-MS, NMR) P3->L3 Distribute Samples and Protocols A1 Collect and Standardize Reported Data L1->A1 Submit Results L2->A1 Submit Results L3->A1 Submit Results A2 Statistical Analysis (Mean, SD, RSD, Outlier Tests) A1->A2 A3 Compare Results Against Acceptance Criteria A2->A3 A4 Final Report Generation A3->A4

Caption: Workflow for the inter-laboratory comparison study.

Conclusion and Recommendations

This guide outlines a comprehensive approach to conducting an inter-laboratory comparison for the analysis of this compound. The successful execution of such a study provides a high degree of confidence in the chosen analytical methods.[2][3][4][18]

Based on the comparative analysis, the following recommendations are made:

  • HPLC: Should be the primary method for routine quality control, focusing on purity and impurity quantification.

  • GC-MS: Is a valuable complementary technique for identity confirmation and the analysis of volatile impurities.

  • NMR: Is essential for the initial structural confirmation of the reference standard and for the characterization of any significant unknown impurities isolated by techniques like preparative HPLC.

By implementing a well-designed ILC, organizations can ensure the generation of consistent and reliable analytical data, a cornerstone of pharmaceutical development and quality assurance.

References

A Researcher's Guide to the Structural Confirmation of (3-bromo-2-fluorophenyl)methanamine hydrochloride via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

The Analytical Imperative: Why NMR and MS?

The choice of NMR and Mass Spectrometry is not arbitrary; these techniques provide orthogonal and complementary information, creating a self-validating system for structural confirmation.[1][2] NMR spectroscopy probes the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, offering a detailed map of the molecule's carbon-hydrogen framework and the connectivity between atoms.[1] In contrast, mass spectrometry provides the high-resolution molecular weight and elemental composition, and its fragmentation patterns offer crucial clues about the molecule's constituent parts.[3]

Workflow for Structural Confirmation

The logical flow for confirming the structure of (3-bromo-2-fluorophenyl)methanamine hydrochloride involves a multi-step process, beginning with mass spectrometry to determine the molecular formula and followed by detailed NMR analysis to piece together the atomic connectivity.

Figure 1. Workflow for structural elucidation.

Mass Spectrometry Analysis: Deciphering the Molecular Blueprint

Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition of this compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small quantity of this compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for determining the molecular weight of the free base.

  • Analysis: Perform the analysis on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

Expected Results and Interpretation

The molecular formula for the free base, (3-bromo-2-fluorophenyl)methanamine, is C₇H₇BrFN. The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 203.9819 m/z.[4] The presence of a bromine atom will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Ion SpeciesCalculated m/zIsotopic Pattern
[C₇H₇⁷⁹BrFN+H]⁺~203.98M
[C₇H₇⁸¹BrFN+H]⁺~205.98M+2

Table 1. Predicted high-resolution mass spectrometry data for the protonated molecular ion of (3-bromo-2-fluorophenyl)methanamine.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide further structural confirmation. Protonated benzylamines are known to undergo characteristic fragmentation pathways. A primary fragmentation route is the loss of ammonia (NH₃), followed by the formation of a stable benzylic cation.

Fragmentation_Pathway M_H [M+H]⁺ m/z ≈ 204/206 Loss_NH3 - NH₃ M_H->Loss_NH3 Fragment1 [C₇H₅BrF]⁺ (3-bromo-2-fluorobenzyl cation) m/z ≈ 187/189 Loss_NH3->Fragment1

Figure 2. Predicted primary fragmentation of (3-bromo-2-fluorophenyl)methanamine.

Further fragmentation of the benzyl cation could involve the loss of HF or Br, providing additional structural clues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy provides the detailed atomic-level information necessary to confirm the substitution pattern of the aromatic ring and the presence of the aminomethyl group.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of a reference standard, such as trimethylsilylpropanoic acid (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆, to calibrate the chemical shift scale to 0 ppm.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard one-dimensional spectra are typically sufficient for initial confirmation.

Predicted ¹H NMR Spectrum

Based on the structure and data from analogous compounds, the following signals are anticipated in the ¹H NMR spectrum:

  • Aromatic Region (δ 7.0-8.0 ppm): Three protons on the aromatic ring will give rise to a complex multiplet pattern due to spin-spin coupling with each other and with the neighboring fluorine atom. The electron-withdrawing effects of the bromine and fluorine atoms will generally shift these protons downfield.

  • Benzylic Protons (δ ~4.1 ppm): The two protons of the -CH₂- group will likely appear as a singlet or a narrowly split multiplet. In the hydrochloride salt, the adjacent -NH₃⁺ group will broaden this signal. Based on data for (3-Bromo-2-methoxyphenyl)methanamine hydrochloride, the benzylic protons are observed as a singlet at 4.13 ppm in D₂O.[5]

  • Amine Protons (variable): The three protons of the -NH₃⁺ group will be broad and may exchange with residual water in the solvent, making their observation and integration less reliable.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C-F~150-160Directly attached to electronegative fluorine; large C-F coupling constant.
C-Br~115-125"Heavy atom effect" of bromine shifts the carbon to a higher field than expected based on electronegativity alone.
Aromatic CH~125-140Typical range for aromatic carbons, influenced by the positions of the halogen substituents.
C-CH₂NH₃⁺~130-135Quaternary aromatic carbon attached to the aminomethyl group.
-CH₂-~35-45Benzylic carbon, shifted downfield by the adjacent aromatic ring and ammonium group. Based on (3-Bromo-2-methoxyphenyl)methanamine hydrochloride, this carbon appears at 37.7 ppm.[5]

Table 2. Predicted ¹³C NMR chemical shifts for this compound.

The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), which can be a key diagnostic feature.

Comparison with Alternative Analytical Approaches

While NMR and MS are the gold standards for structural elucidation, other techniques can provide complementary information:

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-H stretching of the amine hydrochloride salt (typically broad signals around 2400-3200 cm⁻¹) and C-H and C=C bonds of the aromatic ring.

  • X-ray Crystallography: Provides the most definitive structural information, but requires a suitable single crystal, which may be challenging to obtain.

Conclusion

The structural confirmation of this compound is a systematic process that relies on the synergistic application of mass spectrometry and NMR spectroscopy. By first establishing the molecular formula and key fragments through MS, a framework is created for the detailed connectivity map provided by ¹H and ¹³C NMR. While direct experimental data for this specific molecule is not widely published, a thorough analysis based on established principles and data from closely related analogs allows for a confident and well-supported structural assignment. This guide provides the foundational knowledge and predictive data for researchers to confidently confirm the structure of this and similar molecules in their own laboratories.

References

Safety Operating Guide

Navigating the Disposal of (3-bromo-2-fluorophenyl)methanamine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (3-bromo-2-fluorophenyl)methanamine hydrochloride, a halogenated organic compound. By understanding the chemical nature of this substance and adhering to established best practices, researchers can ensure a safe and compliant disposal process. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Compound: Hazard Profile and Classification

This compound is a halogenated aromatic amine. Its structure, containing bromine and fluorine atoms, places it in the category of halogenated organic waste.[1] Halogenated organic compounds require specific disposal routes due to their potential to form harmful byproducts during incineration if not handled correctly.[2]

While a comprehensive Safety Data Sheet (SDS) for this specific compound is the primary source of safety information, available data indicates the following hazards:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Given these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][5] All operations involving the handling of this compound in solid or solution form should be performed within a certified chemical fume hood to minimize inhalation exposure.[2]

The Cardinal Rule: Waste Segregation

The most critical step in the proper disposal of this compound is strict waste segregation. Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[1][6] This is primarily due to the different disposal methods required for these waste streams; co-mingling can lead to complex and costly disposal challenges.[6][7]

Waste Segregation Decision Workflow

The following diagram illustrates the initial decision-making process for waste segregation at the point of generation.

WasteSegregation Start Waste Generated: (3-bromo-2-fluorophenyl)methanamine hydrochloride IsHalogenated Is the compound halogenated? Start->IsHalogenated HalogenatedWaste Collect in designated 'Halogenated Organic Waste' container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in 'Non-Halogenated Organic Waste' container IsHalogenated->NonHalogenatedWaste No

Caption: Decision workflow for segregating halogenated and non-halogenated organic waste.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe accumulation and disposal of this compound waste.

Container Selection and Labeling
  • Select an Appropriate Container: Choose a container that is chemically compatible with the waste. For halogenated organic solvents and solids, a high-density polyethylene (HDPE) or glass container is typically appropriate.[8][9] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[7][10]

  • Proper Labeling: Accurate and detailed labeling is crucial for the safety of all laboratory personnel and waste handlers. The label must be affixed to the container before the first drop of waste is added.[11]

    Label ComponentRequirementRationale
    "Hazardous Waste" Clearly visible wording.Identifies the contents as regulated waste.[6]
    Chemical Contents List all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages or volumes.[1][6][12]Ensures safe handling and proper disposal by providing a complete chemical profile of the waste.
    Hazard Identification Check all applicable hazard boxes (e.g., Flammable, Toxic, Corrosive).[2]Communicates the potential dangers of the container's contents at a glance.
    Generator Information Include the name of the principal investigator, laboratory location, and contact information.Facilitates communication if questions or issues arise.
    Accumulation Start Date The date the first waste was added to the container.Ensures compliance with regulatory time limits for waste storage.
Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][12] The SAA must be under the control of laboratory personnel.

SAA Requirements:

  • Location: The SAA must be at or near the point of waste generation.[9]

  • Secondary Containment: The waste container must be stored in a secondary containment system, such as a spill tray, to prevent spills from reaching drains or the floor.[7][8]

  • Container Closure: The waste container must be kept tightly closed at all times, except when actively adding waste.[2][7][9] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

  • Segregation within SAA: Incompatible waste types within the SAA must be segregated. For example, acids should be stored separately from bases, and oxidizers away from organic materials.[12]

Handling and Waste Addition
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling the waste container.

  • Fume Hood: All additions of waste to the container should be performed inside a chemical fume hood to prevent the inhalation of vapors.[2]

  • Avoid Overfilling: Do not fill the waste container beyond 80-90% of its capacity to allow for vapor expansion and to prevent spills during transport.[8]

Requesting Waste Pickup

Once the waste container is full, or if the accumulation time limit is approaching, a request for waste pickup must be submitted to your institution's Environmental Health and Safety (EHS) department.[9] Follow your institution's specific procedures for requesting a waste pickup.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Small Spills: For minor spills within a chemical fume hood, use an inert absorbent material to soak up the substance.[2][13] The contaminated absorbent material and any cleaning materials must be collected in a sealed, properly labeled hazardous waste container for disposal.[7]

  • Large Spills: In the case of a large spill, evacuate the area immediately and notify your institution's emergency response team and EHS department.[7]

Decontamination: For decontaminating glassware or equipment that has come into contact with this compound, a standard procedure is to wash thoroughly with a suitable laboratory detergent and hot water, followed by rinsing with deionized water.[14] All rinsate that may be contaminated should be collected as hazardous waste.

Regulatory Framework

The disposal of hazardous waste, including halogenated organic compounds, is regulated by the Resource Conservation and Recovery Act (RCRA) in the United States.[10] Key requirements of RCRA include the prohibition of disposing of hazardous waste in the regular trash or sewer system, mandatory documentation of waste generation, and proper training for all personnel who generate hazardous waste.[10]

Disposal Pathway for this compound

The following diagram outlines the compliant disposal pathway for this chemical waste.

DisposalPathway cluster_Lab Laboratory Responsibility cluster_EHS EHS Responsibility Generation Waste Generation Segregation Segregate as Halogenated Waste Generation->Segregation Container Use Labeled, Compatible Container Segregation->Container SAA Store in SAA with Secondary Containment Container->SAA Pickup Request EHS Pickup SAA->Pickup Collection EHS Collects Waste Pickup->Collection Consolidation Consolidation at Central Accumulation Area Collection->Consolidation LicensedDisposal Transfer to Licensed Waste Disposal Facility Consolidation->LicensedDisposal FinalDisposal Final Disposal LicensedDisposal->FinalDisposal RCRA-Compliant Incineration

References

Personal protective equipment for handling (3-broMo-2-fluorophenyl)MethanaMine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling and disposal of (3-bromo-2-fluorophenyl)methanamine hydrochloride (CAS No. 1177559-63-5). The protocols herein are designed to ensure the safety of laboratory personnel and compliance with standard safety procedures, grounded in the compound's specific hazard profile.

Immediate Hazard Assessment

This compound is a chemical that must be handled with care. Based on its hazard classification, it presents the following primary risks:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

The signal word for this compound is "Warning" [1]. Understanding these hazards is the foundation of our safety protocol; every step that follows is a direct countermeasure to mitigate these risks.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment (PPE) is worn, proper engineering controls must be in place. These controls are designed to minimize exposure by containing the hazard at its source.

  • Chemical Fume Hood: All weighing, handling, and transferring of solid this compound must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow will capture and exhaust any dust or fine particles, directly mitigating the respiratory irritation hazard (H335).

  • Ventilation: Ensure the laboratory has adequate general ventilation. This serves as a secondary control to dilute any potential fugitive emissions that might escape primary containment.

  • Eyewash Stations and Safety Showers: The work area must be equipped with an accessible and fully functional eyewash station and safety shower. Given the serious eye irritation hazard (H319) and skin irritation potential (H315), immediate access to decontamination is critical.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used in conjunction with the engineering controls mentioned above. The following table summarizes the required PPE, with detailed explanations below.

Hazard Category GHS Classification Required PPE Rationale
Eye Hazard H319: Causes serious eye irritationTightly-sealed chemical safety goggles or a full-face shield.Standard safety glasses are insufficient. Tightly-sealed goggles are required to protect against fine dust particles that can cause severe irritation.[3]
Skin Hazard H315: Causes skin irritationNitrile gloves (minimum 4 mil thickness) and a fully-buttoned lab coat.Nitrile gloves provide adequate chemical resistance for incidental contact. A lab coat prevents contamination of personal clothing.[3]
Respiratory Hazard H335: May cause respiratory irritationUse within a fume hood is the primary control. For spill cleanup, a NIOSH-approved respirator with P95 or P100 cartridges is required.The fume hood prevents inhalation of dust.[4] For emergencies where dust concentrations may be high, respiratory protection is necessary.[4]
Ingestion Hazard H302: Harmful if swallowedStandard laboratory hygiene (no eating/drinking), enforced by PPE use.PPE prevents accidental hand-to-mouth transfer. Thorough hand washing after handling is mandatory.

Expert Insight: The choice of nitrile gloves is based on their proven resistance to a broad range of chemicals. Always inspect gloves for tears or pinholes before use. For prolonged handling, consider double-gloving. After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste.

Step-by-Step Safe Handling Workflow

The following workflow provides a procedural guide for safely using the compound from receipt to disposal. This process is designed as a self-validating system to ensure safety at every stage.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood Certification prep2 Assemble All Required PPE prep1->prep2 prep3 Locate Eyewash & Shower prep2->prep3 handle1 Don PPE Correctly prep3->handle1 Begin Work handle2 Carefully Weigh Compound on a Tare handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 handle4 Clean Spatula & Weigh Boat handle3->handle4 clean1 Decontaminate Work Surface handle4->clean1 Complete Handling clean2 Segregate Waste clean1->clean2 clean3 Properly Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: Spills and Exposures

Even with meticulous planning, accidents can occur. Swift and correct responses are vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Small Spill (in fume hood): Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the material, place it in a sealed container, and label it for hazardous waste disposal. Decontaminate the area with a suitable solvent followed by soap and water.

  • Large Spill (outside fume hood): Evacuate the immediate area and alert laboratory personnel. Prevent entry. If safe to do so, increase ventilation. The cleanup should be performed by trained emergency response personnel equipped with appropriate respiratory protection.[4]

Waste Disposal Plan

Chemical waste disposal is strictly regulated. Adherence to these protocols is mandatory to ensure environmental safety and regulatory compliance.

  • Solid Waste: All unused solid this compound and any materials grossly contaminated with it (e.g., weigh boats, paper towels from a spill) must be placed in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be collected in a designated, sealed bag or container for hazardous waste disposal.

  • Solutions: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container designated for halogenated organic waste. Do not pour this chemical down the drain.[4]

All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant). Follow your institution's specific guidelines for waste pickup and disposal.[5]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.